Product packaging for Sodium ionophore III(Cat. No.:CAS No. 81686-22-8)

Sodium ionophore III

Cat. No.: B1682789
CAS No.: 81686-22-8
M. Wt: 552.8 g/mol
InChI Key: GKRBLFCTFPAHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium ionophore III is a sodium-selective ionophore. It has been used as component of sodium-selective liquid membrane electrodes for the quantification of sodium in aqueous solutions and blood serum.>TH-2120, also known as this compound, is a ionophore. Ionophore is suitable for the assay of sodium activity in blood, plasma, serum. etc. with a solvent polymeric membrane electrode.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H52N2O4 B1682789 Sodium ionophore III CAS No. 81686-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dicyclohexyl-2-[2-[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N2O4/c37-33(35(27-15-5-1-6-16-27)28-17-7-2-8-18-28)25-39-31-23-13-14-24-32(31)40-26-34(38)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h13-14,23-24,27-30H,1-12,15-22,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRBLFCTFPAHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC=CC=C3OCC(=O)N(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346631
Record name Sodium ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81686-22-8
Record name Sodium ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81686-22-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Sodium Ionophore III: A Technical Guide to the Principle of Sodium Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Sodium Ionophore III (also known as ETH 2120), a highly selective neutral ionophore used for the detection and transport of sodium ions (Na⁺). We will explore its fundamental mechanism of action, present its physicochemical properties, and offer detailed experimental protocols for its application in research settings.

Core Principle of Sodium Transport

This compound is a lipophilic molecule that facilitates the transport of sodium ions across lipid membranes, such as cell membranes or artificial bilayers.[1][2] It functions as a mobile carrier ionophore .[1][2] The principle of transport is a multi-step process driven by the electrochemical gradient of the sodium ion, a form of passive transport that does not require metabolic energy like ATP.[3]

The mechanism can be summarized as follows:

  • Partitioning: The hydrophobic exterior of the ionophore allows it to readily partition into the lipid bilayer of a membrane.

  • Interfacial Complexation: At the membrane-aqueous interface, the ionophore's hydrophilic core, containing oxygen atoms with high electron density, selectively and reversibly binds a sodium ion.

  • Translocation: The newly formed ionophore-Na⁺ complex, which shields the positive charge of the ion, diffuses across the hydrophobic core of the membrane.

  • Interfacial Decomplexation: Upon reaching the opposite interface, the ionophore releases the sodium ion into the aqueous environment.

  • Return: The free ionophore then diffuses back to the original side of the membrane to repeat the transport cycle.

This carrier mechanism is distinct from channel-forming ionophores, which create a continuous pore through the membrane. The transport capacity of mobile carriers like this compound can be inhibited at very low temperatures that restrict membrane fluidity.

Physicochemical and Handling Properties

Proper handling and storage are crucial for maintaining the efficacy of this compound. The table below summarizes its key properties.

PropertyValueReference(s)
Synonyms ETH 2120, N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide
Molecular Formula C₃₄H₅₂N₂O₄
Molecular Weight 552.79 g/mol
Appearance Crystalline solid
Purity ≥98.0%
Solubility Insoluble in water. Soluble in DMSO (up to 10 mM), Chloroform (up to 10 mg/mL), and Ethanol.
Storage Store powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Quantitative Performance Data: Ion Selectivity

The defining characteristic of an ionophore is its selectivity for a target ion over other interfering ions. This is quantified by the potentiometric selectivity coefficient, K pot(A,B), where A is the primary ion (Na⁺) and B is the interfering ion. The logarithm of this value (log K pot(A,B)) indicates the preference; a more negative value signifies greater selectivity for the primary ion.

Interfering Ion (B)Representative log K pot(Na,B)
Potassium (K⁺)-2.0 to -3.0
Calcium (Ca²⁺)-3.5 to -4.5
Magnesium (Mg²⁺)-4.0 to -5.0
Lithium (Li⁺)-2.5 to -3.5
Hydrogen (H⁺)-1.0 to -4.0
Note: This data is representative of high-quality sodium ionophores and is provided for comparative context. Specific values for this compound (ETH 2120) are not cited in the available search results.

Diagrams and Visualizations

Transport Mechanism

The following diagram illustrates the mobile carrier mechanism of this compound.

G cluster_membrane Lipid Bilayer I_out Ionophore (I) INa_out I-Na+ Complex Na_out Na+ Na_out->INa_out 1. Complexation INa_in I-Na+ Complex INa_out->INa_in 2. Translocation I_in Ionophore (I) Na_in Na+ INa_in->Na_in 3. Decomplexation I_in->I_out 4. Return Intracellular Intracellular Space (Low Na+) Extracellular Extracellular Space (High Na+)

Caption: Mobile carrier mechanism of this compound.

Experimental Workflow

This diagram outlines a typical workflow for measuring ionophore-induced changes in intracellular sodium concentration using a fluorescent indicator.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture Cells on 96-well plate D 4. Load Cells with Na+ Indicator Dye A->D B 2. Prepare Ionophore Stock (e.g., 10 mM in DMSO) G 7. Add this compound (e.g., 20 µM final conc.) B->G C 3. Prepare Na+ Indicator (e.g., Sodium Green) C->D E 5. Wash Cells to Remove Excess Dye D->E F 6. Measure Baseline Fluorescence (F_initial) E->F F->G H 8. Monitor Fluorescence Change Over Time (F_t) G->H I 9. Add Calibrating Ionophores (e.g., Gramicidin/Monensin) to Equilibrate [Na+] H->I J 10. Generate Calibration Curve (Fluorescence vs. [Na+]) I->J K 11. Convert F_t to Intracellular [Na+] J->K

Caption: Workflow for measuring ionophore-mediated Na+ influx.

Experimental Protocols

While protocols must be optimized for specific cell types and experimental goals, the following provides a detailed methodology for a common application: increasing intracellular sodium in cultured cells and monitoring the effect. One study on Desulfovibrio alaskensis utilized a concentration of 20 µM ETH2120.

Protocol: Increasing Intracellular Na⁺ in Cultured Adherent Cells

A. Materials and Reagents:

  • This compound (ETH 2120)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cultured cells (e.g., HeLa, CHO, or primary neurons) plated on a 96-well, black, clear-bottom plate

  • Fluorescent Na⁺ indicator dye (e.g., Sodium Green, AM or SBFI, AM)

  • Pluronic F-127 (for AM ester dyes)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Fluorescence microplate reader or fluorescence microscope

B. Preparation of Stock Solutions:

  • Ionophore Stock (10 mM): Dissolve 5.53 mg of this compound in 1 mL of anhydrous DMSO. Vortex thoroughly. Aliquot into small volumes and store at -80°C to prevent degradation from moisture and freeze-thaw cycles.

  • Dye Loading Solution: Prepare a 2X working solution of the chosen Na⁺ indicator. For example, for a final concentration of 5 µM Sodium Green, mix 10 µL of a 1 mM Sodium Green stock with 5 µL of 20% Pluronic F-127 in 1 mL of HBSS.

C. Experimental Procedure:

  • Cell Culture: Seed adherent cells onto a 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of HBSS.

    • Add 50 µL of the 2X dye loading solution to each well (for a final 1X concentration).

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Washing:

    • Aspirate the dye loading solution.

    • Gently wash the cells twice with 100 µL of pre-warmed HBSS to remove extracellular dye.

    • After the final wash, add 90 µL of HBSS to each well.

  • Baseline Measurement:

    • Place the plate in a fluorescence microplate reader set to the appropriate excitation/emission wavelengths for the dye (e.g., ~488 nm Ex / ~525 nm Em for Sodium Green).

    • Record the baseline fluorescence for 2-5 minutes to ensure a stable signal.

  • Ionophore Application:

    • Prepare a 10X working dilution of the this compound stock solution in HBSS. For a final concentration of 20 µM, this would be a 200 µM solution.

    • Add 10 µL of the 10X ionophore solution to each well while the plate is being read by the instrument to achieve the final desired concentration (e.g., 20 µM).

  • Data Acquisition:

    • Immediately after adding the ionophore, continue to record the fluorescence intensity every 15-30 seconds for 10-30 minutes, or until the signal plateaus. An increase in fluorescence indicates an influx of Na⁺ into the cells.

D. Data Analysis and Calibration (Optional but Recommended):

  • After the experimental run, determine the maximum (F_max) and minimum (F_min) fluorescence to calibrate the signal.

  • F_max: Add a high concentration of a broad-spectrum ionophore cocktail (e.g., gramicidin + monensin) in a high-sodium buffer to clamp the intracellular Na⁺ concentration to the high extracellular level.

  • F_min: Lyse the cells or add the same ionophore cocktail in a sodium-free buffer (e.g., replacing NaCl with KCl or NMDG-Cl).

  • Use the obtained values to convert fluorescence ratios or intensities into absolute intracellular sodium concentrations.

Conclusion

This compound (ETH 2120) is a powerful and highly selective tool for researchers studying sodium transport and its physiological consequences. Its function as a mobile ion carrier allows for the controlled manipulation of sodium gradients across cellular and artificial membranes. By understanding its core principles and employing robust experimental protocols, scientists in basic research and drug development can effectively leverage this ionophore to investigate the critical roles of sodium in cellular signaling, homeostasis, and disease.

References

N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide: A Technical Guide to a Putative Ionophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide is a synthetic ligand characterized by a central 1,2-phenylenedioxydiacetamide core and four bulky, lipophilic cyclohexyl groups. While this specific molecule is not extensively documented in scientific literature, its structural components strongly suggest its function as a cation ionophore. The 1,2-phenylenedioxydiacetamide moiety provides a polar, oxygen-rich pocket for cation coordination, and the tetracyclohexyl substitutions ensure high lipophilicity, facilitating its insertion into and transport across lipid bilayer membranes. This guide synthesizes information on its constituent parts to propose its primary functions, mechanism of action, and potential applications, alongside detailed, adaptable experimental protocols for its synthesis and characterization.

Core Function: Cation Transport

The principal function of N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide is hypothesized to be the transport of cations across lipid membranes. This function is inferred from its key structural features:

  • Cation Binding Site: The 1,2-phenylenedioxydiacetamide core contains multiple oxygen atoms from the ether and amide groups, creating a polar cavity capable of forming coordination complexes with cations. The geometry of this pocket is anticipated to confer selectivity for specific ions based on their size and charge density.

  • Lipophilicity: The four cyclohexyl groups attached to the amide nitrogens render the molecule highly nonpolar. This lipophilicity allows the molecule to partition into the hydrophobic core of lipid bilayers, a prerequisite for transmembrane ion transport.

The combination of a hydrophilic ion-binding center and a hydrophobic exterior is the defining characteristic of carrier ionophores.

Proposed Mechanism of Action

N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide is proposed to act as a carrier ionophore. The mechanism involves the formation of a lipid-soluble complex with a cation on one side of a membrane, diffusion of this complex across the membrane, and subsequent release of the cation on the other side. This process is driven by the electrochemical gradient of the transported ion.

G cluster_membrane Lipid Bilayer Ionophore_out Ionophore Complex_in Ionophore-Cation Complex Ionophore_out->Complex_in 1. Complexation Ion_out Cation Ion_out->Complex_in Ionophore_in Ionophore Complex_in->Ionophore_in 2. Translocation & 3. Release Ion_in Cation Complex_in->Ion_in Ionophore_in->Ionophore_out 4. Return Intracellular Intracellular Space Extracellular Extracellular Space

Caption: Proposed carrier ionophore mechanism of action.

Quantitative Data (Representative)

As no specific experimental data for N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide is available, the following table presents representative data for a structurally related compound, N,N,N′,N′-Tetracyclohexyl-3-oxapentanediamide (Calcium Ionophore II), to provide context for expected properties.

ParameterValue (for Calcium Ionophore II)Significance
Molecular Formula C₂₈H₄₈N₂O₃Indicates molecular size and composition.
Molecular Weight 476.7 g/mol Relevant for concentration calculations.
Primary Function Calcium IonophoreTransports Ca²⁺ across membranes.
Formulation (example) 0.29 mg/mL in DMSO/PEG300/Tween-80/SalineDemonstrates solubility in common vehicles for in vivo studies.[1]

Experimental Protocols

Proposed Synthesis of N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide

This proposed synthesis is a two-step process starting from catechol (1,2-dihydroxybenzene).

Step 1: Synthesis of 1,2-Phenylenedioxydiacetic Acid

  • In a reaction vessel, dissolve catechol in a suitable solvent such as acetone.

  • Add a base, for example, anhydrous potassium carbonate, to the solution.

  • Slowly add ethyl bromoacetate in a dropwise manner while stirring the mixture.

  • Reflux the reaction mixture for several hours to allow for the complete dialkylation of the catechol hydroxyl groups.

  • After cooling, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate to obtain the diethyl ester of 1,2-phenylenedioxydiacetic acid.

  • Hydrolyze the ester by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the desired 1,2-phenylenedioxydiacetic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Step 2: Amidation to form N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide

  • Activate the carboxylic acid groups of 1,2-phenylenedioxydiacetic acid. A common method is to convert it to the corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

  • In a separate flask, dissolve dicyclohexylamine in an inert solvent like dichloromethane, along with a non-nucleophilic base such as triethylamine to act as an acid scavenger.

  • Slowly add the solution of the acyl chloride to the dicyclohexylamine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture successively with dilute acid, water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

Characterization of Ion Transport Activity using a Vesicle-Based Fluorescence Assay

This protocol describes how to assess the ionophore's ability to transport cations across a lipid membrane using large unilamellar vesicles (LUVs) and a fluorescent indicator.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • Fluorescent indicator sensitive to the cation of interest (e.g., Calcein for divalent cations)

  • Buffer solutions (e.g., HEPES or TRIS)

  • The cation to be tested (e.g., CaCl₂, NaCl, KCl)

  • N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide stock solution in DMSO.

Protocol:

  • Vesicle Preparation:

    • Prepare a thin film of POPC by evaporating a chloroform solution of the lipid under a stream of nitrogen, followed by drying under vacuum.

    • Hydrate the lipid film with a buffer solution containing the fluorescent indicator to form multilamellar vesicles.

    • Create LUVs by subjecting the vesicle suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

    • Remove the external (unencapsulated) fluorescent dye by size exclusion chromatography.

  • Fluorescence Assay:

    • Place the suspension of dye-loaded LUVs in a fluorometer cuvette.

    • Set the excitation and emission wavelengths appropriate for the fluorescent indicator.

    • Initiate the experiment by adding a salt of the cation to be tested to the external buffer.

    • Record the baseline fluorescence.

    • Add a small volume of the ionophore stock solution to the cuvette and continuously monitor the fluorescence. A change in fluorescence (e.g., quenching) upon the addition of the ionophore indicates the transport of the cation into the vesicles.

    • As a positive control, add a known ionophore for the specific cation. At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the vesicles and determine the maximum fluorescence change.

G cluster_prep Vesicle Preparation cluster_assay Fluorescence Assay LipidFilm 1. Lipid Film Formation Hydration 2. Hydration with Fluorescent Dye LipidFilm->Hydration Extrusion 3. Extrusion to form LUVs Hydration->Extrusion Purification 4. Removal of External Dye Extrusion->Purification Baseline 5. Add Cations & Record Baseline Purification->Baseline AddIonophore 6. Add Ionophore Baseline->AddIonophore Monitor 7. Monitor Fluorescence Change AddIonophore->Monitor Lysis 8. Vesicle Lysis (Control) Monitor->Lysis

Caption: Experimental workflow for ionophore activity assay.

Potential Applications

Given its putative function as a cation ionophore, N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide could have applications in several areas of research and development:

  • Research Tool: It could be used to manipulate intracellular ion concentrations to study the role of specific cations in cellular signaling pathways, enzyme activation, and other physiological processes.

  • Ion-Selective Electrodes: The compound's ability to selectively bind certain cations could be exploited in the development of sensors for environmental monitoring or clinical diagnostics.

  • Therapeutic Potential: Synthetic ionophores are being investigated for their potential as antimicrobial and anticancer agents due to their ability to disrupt ion homeostasis in target cells. Further research would be needed to evaluate the biological activity and toxicity of this specific compound.

Conclusion

N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide is a molecule with significant potential as a synthetic cation ionophore. While direct experimental evidence is currently lacking in the public domain, its chemical structure provides a strong basis for this hypothesis. The protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for researchers interested in synthesizing, characterizing, and exploring the applications of this and related compounds. Further investigation is warranted to elucidate its specific ion selectivity, transport efficiency, and biological effects.

References

In-Depth Technical Guide: Selectivity of Sodium Ionophore III for Na⁺ Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ionophore III, also known as ETH 2120, is a highly selective neutral ionophore crucial for the development of sodium-selective sensors, particularly ion-selective electrodes (ISEs). Its primary application lies in the accurate determination of sodium ion activity in complex biological samples such as blood, plasma, and serum. This technical guide provides a comprehensive overview of the core principles of this compound's selectivity for Na⁺, including quantitative data, detailed experimental protocols for selectivity determination, and a visualization of the underlying mechanisms.

Core Principle: The Mechanism of Ion Selectivity

This compound is a neutral carrier that facilitates the transport of sodium ions across hydrophobic membranes, such as the PVC matrix of an ion-selective electrode. The selectivity for Na⁺ over other cations is governed by the principles of host-guest chemistry. The ionophore's three-dimensional structure features a cavity lined with oxygen atoms that are precisely arranged to form a coordination site. The size of this cavity and the electrostatic interactions with the coordinating oxygen atoms are optimized to selectively bind the Na⁺ ion, which has a specific ionic radius and charge density.

The binding process involves the dehydration of the sodium ion as it enters the hydrophobic membrane and its subsequent coordination with the ionophore. The energy released during this coordination must compensate for the energy required for dehydration. Ions that are either too large (like K⁺) or too small (like Li⁺), or have a different charge (like Ca²⁺ and Mg²⁺), do not fit as effectively into the binding site, resulting in weaker interactions and lower stability constants. This difference in binding affinity is the basis for the ionophore's high selectivity for sodium.

Quantitative Selectivity Data

The selectivity of an ionophore is quantified by the potentiometric selectivity coefficient (KpotNa,X), where X is the interfering ion. A smaller value of KpotNa,X indicates a higher selectivity for Na⁺ over the interfering ion. The selectivity is often expressed in logarithmic form (log KpotNa,X).

Interfering Ion (X)log KpotNa,XDescription of Selectivity
Potassium (K⁺)-1.5High selectivity against potassium.
Lithium (Li⁺)-Data not available in the public domain.
Calcium (Ca²⁺)-Data not available in the public domain.
Magnesium (Mg²⁺)-Data not available in the public domain.

Experimental Protocols

The determination of potentiometric selectivity coefficients is a critical step in characterizing a sodium-selective electrode based on this compound. The two most common methods recommended by the International Union of Pure and Applied Chemistry (IUPAC) are the Fixed Interference Method (FIM) and the Matched Potential Method (MPM).

Protocol 1: Determination of Selectivity Coefficient using the Fixed Interference Method (FIM)

This method involves measuring the potential of a sodium-selective electrode in solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion (Na⁺).

Materials:

  • This compound-based ion-selective electrode

  • Reference electrode (e.g., Ag/AgCl)

  • High-impedance potentiometer or ion meter

  • Standard solutions of NaCl (e.g., 1 M, 0.1 M, 0.01 M, etc.)

  • Standard solution of the interfering ion (e.g., 1 M KCl)

  • Volumetric flasks, pipettes, and beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare the Ion-Selective Membrane:

    • A typical membrane composition consists of this compound (ETH 2120), a polymer matrix like poly(vinyl chloride) (PVC), a plasticizer such as bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyl octyl ether (o-NPOE), and a lipophilic salt with anionic sites like potassium tetrakis(4-chlorophenyl)borate (KTpClPB).

    • Dissolve the components in a suitable solvent (e.g., tetrahydrofuran - THF), cast the mixture into a ring on a glass plate, and allow the solvent to evaporate to form a thin membrane.

    • Cut a small disc from the membrane and incorporate it into an electrode body.

  • Condition the Electrode:

    • Condition the newly prepared electrode by soaking it in a 0.1 M NaCl solution for several hours (e.g., 24 hours) before use.

  • Prepare Test Solutions:

    • Prepare a series of solutions with a constant background concentration of the interfering ion (e.g., 0.1 M KCl) and varying concentrations of NaCl (e.g., from 10⁻⁶ M to 10⁻¹ M).

  • Perform Potentiometric Measurements:

    • Assemble the electrochemical cell with the sodium-selective electrode and the reference electrode.

    • Immerse the electrodes in the first test solution, stir gently, and record the stable potential reading.

    • Rinse the electrodes with deionized water and blot dry between measurements.

    • Repeat the measurement for all test solutions, starting from the lowest to the highest NaCl concentration.

  • Data Analysis:

    • Plot the measured potential (E) versus the logarithm of the sodium ion activity (log aNa).

    • The resulting graph will show two linear regions: a Nernstian response to Na⁺ at high concentrations and a horizontal line at low Na⁺ concentrations where the potential is dominated by the interfering ion.

    • The intersection of the extrapolated linear portions of the graph gives the activity of Na⁺ (a'Na) at which the response to the primary and interfering ions is equal.

    • Calculate the selectivity coefficient using the following equation: KpotNa,K = a'Na / aK where aK is the constant activity of the interfering potassium ions.

Visualizing the FIM Workflow

FIM_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_membrane Prepare Ion-Selective Membrane condition_electrode Condition Electrode in 0.1M NaCl prep_membrane->condition_electrode prep_solutions Prepare Test Solutions (Fixed Interferent, Varying Na+) condition_electrode->prep_solutions measure_potential Measure Potential in Test Solutions prep_solutions->measure_potential plot_data Plot E vs. log a(Na+) measure_potential->plot_data determine_intersection Determine Intersection of Linear Portions plot_data->determine_intersection calculate_kpot Calculate Kpot(Na,X) determine_intersection->calculate_kpot Ionophore_Action ionophore This compound membrane Cell Membrane ionophore->membrane Inserts into na_gradient Na+ Gradient membrane->na_gradient Dissipates atp_synthesis ATP Synthesis na_gradient->atp_synthesis Impacts cellular_processes Cellular Processes atp_synthesis->cellular_processes Affects

understanding ionophore-mediated cation transport

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ionophore-Mediated Cation Transport

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core principles, quantitative analysis, experimental methodologies, and biological significance of ionophore-mediated cation transport. It is designed to serve as a foundational resource for professionals engaged in research and development in fields where the manipulation of ion gradients is critical.

Introduction

Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes.[1][2][3] Structurally, an ionophore contains a hydrophilic center to bind ions and a hydrophobic exterior that allows it to interact with the lipid bilayer.[1][4] By binding to specific cations and transporting them across membranes, ionophores can disrupt the electrochemical gradients essential for cellular function, such as maintaining membrane potential and regulating cell volume and pH. This ability makes them powerful tools in cell physiology research and gives them potent biological activities, including antibacterial, antifungal, and anticancer properties. This guide delves into the mechanisms, kinetics, and experimental analysis of these critical molecules.

Core Principles of Ionophore-Mediated Cation Transport

Mechanisms of Action

Ionophores transport cations across lipid bilayers primarily through two distinct mechanisms: the mobile carrier model and the channel-forming model.

  • Mobile Carrier Ionophores: These ionophores bind to a specific ion, shield its charge from the hydrophobic membrane interior, and diffuse as a complex from one side of the membrane to the other, where the ion is released. This process is cyclical. The transport rate is limited by the diffusion of the ion-ionophore complex. Carrier ionophores are sensitive to temperature and may become inactive at low temperatures where membrane fluidity is reduced. Valinomycin, a selective K⁺ carrier, is a classic example.

  • Channel-Forming Ionophores: These ionophores are typically larger molecules that span the lipid bilayer to form a hydrophilic pore or channel. Ions can then flow through this channel down their electrochemical gradient. Unlike mobile carriers, channel formers can transport thousands of ions per opening event and remain functional at low temperatures. Gramicidin A is a well-studied example of a channel-forming ionophore.

IonophoreMechanisms cluster_carrier Mobile Carrier Mechanism cluster_channel Channel-Former Mechanism Carrier_Membrane Extracellular Lipid Bilayer Intracellular Ion_ex K+ Complex_ex Ionophore-K+ Complex Ion_ex->Complex_ex 1. Binding Ionophore_ex Ionophore Ionophore_ex->Complex_ex Complex_in Ionophore-K+ Complex Complex_ex->Complex_in 2. Diffusion Ionophore_in Ionophore Complex_in->Ionophore_in Ion_in K+ Complex_in->Ion_in 3. Release Ionophore_in->Ionophore_ex 4. Return Channel_Membrane Extracellular Lipid Bilayer Intracellular Channel Hydrophilic Pore Ion_flow K+ Ions Ion_flow_in Ion_flow->Ion_flow_in Ion Flux

Caption: Mechanisms of ionophore-mediated cation transport.

Classification of Ionophores

Ionophores can be categorized based on their chemical structure and the charge of the ion-ionophore complex.

  • Neutral Ionophores: These ionophores are charge-neutral molecules that form positively charged complexes with cations. The transport process is therefore "electrogenic," meaning it generates an electrical current across the membrane and is sensitive to the membrane potential. Valinomycin is a neutral ionophore that selectively binds K⁺.

  • Carboxylic Ionophores (Polyether Ionophores): These are polyether antibiotics that possess a carboxyl group. They are negatively charged after deprotonation and form a neutral complex with a cation (e.g., M⁺) by exchanging a proton (H⁺). This results in an electrically silent or "electroneutral" exchange. Nigericin and monensin are examples that facilitate K⁺/H⁺ exchange.

Factors Influencing Transport Efficiency

The ability of an ionophore to transport cations is influenced by several factors:

  • Lipophilicity: The ionophore-cation complex must be sufficiently lipid-soluble to partition into and diffuse across the hydrophobic membrane core.

  • Cation Selectivity: The affinity of the ionophore's hydrophilic cavity for a specific ion, determined by the ion's size and charge, dictates transport selectivity.

  • Kinetics of Complexation: The rates of ion binding (complexation) at one membrane interface and release (decomplexation) at the other are critical. Fast kinetics are required for efficient transport.

  • Temperature: Temperature affects membrane fluidity. Carrier ionophores are highly dependent on a fluid membrane for diffusion and lose efficacy at low temperatures.

Quantitative Analysis of Ionophore Activity

The function of ionophores is characterized by their selectivity, transport rates, and the stoichiometry of their interaction with ions.

Cation Selectivity

Selectivity is a measure of an ionophore's preference for one ion over another. It is often quantified by the potentiometric selectivity coefficient (KpotA,B), where A is the primary ion and B is the interfering ion. A smaller KpotA,B value indicates higher selectivity for ion A over ion B.

IonophorePrimary IonInterfering Ion (B)Log(KpotA,B)Measurement ConditionsReference
ValinomycinK⁺Na⁺-4.9PVC membrane, Fixed Interference Method
ValinomycinK⁺NH₄⁺-1.9PVC membrane, Fixed Interference Method
ETH 1001Ca²⁺Mg²⁺-4.7PVC membrane, Fixed Interference Method
ETH 1001Ca²⁺Na⁺-5.2PVC membrane, Fixed Interference Method
MonensinNa⁺K⁺-1.2PVC membrane, Separate Solution Method
NonactinNH₄⁺K⁺-0.9PVC membrane, Fixed Interference Method
LasalocidSr²⁺Ca²⁺-0.6PVC membrane, with anionic sites
Transport Kinetics

The kinetics of ionophore-mediated transport involve the rates of complex formation and dissociation. These rates can be determined using techniques like Nuclear Magnetic Resonance (NMR).

IonophoreCationSolvent SystemComplex Formation Rate Constant (kon) (M⁻¹s⁻¹)Decomplexation Rate Constant (koff) (s⁻¹)Reference
MonactinNa⁺Methanol3 x 10⁸-
ValinomycinK⁺CH₃OH-CDCl₃ (80:20)> 10⁷> 10⁵
NonactinK⁺CH₃OH-CDCl₃ (80:20)~ 10⁸~ 10⁴

Note: Data on transport rates are highly dependent on the experimental system (e.g., membrane composition, temperature) and are often reported as relative flux rather than absolute rate constants.

Stoichiometry of Ionophore-Cation Complexes

Stoichiometry refers to the ratio in which the ionophore and cation combine to form a complex. This ratio is crucial for understanding the transport mechanism and charge movement.

IonophoreCationStoichiometry (Ionophore:Cation)Complex ChargeNotesReference
ValinomycinK⁺1:1+1Neutral ionophore forms a charged complex.
A23187Ca²⁺2:10Two deprotonated ionophore molecules neutralize the divalent cation.
A23187K⁺1:1 (as A⁻HK⁺)0Forms a neutral complex with monovalent cations via proton exchange.
LasalocidMg²⁺2:10Forms a neutral complex.
Enniatin BK⁺1:1, 2:1, 3:2+1Can form "sandwich" complexes.

Experimental Methodologies

Studying ionophore activity requires robust in vitro systems that mimic biological membranes. Vesicle-based assays are a cornerstone of this research.

Vesicle-Based Fluorescence Quenching Assay

This protocol describes a common method to measure ionophore-mediated cation influx into large unilamellar vesicles (LUVs) by monitoring the quenching of an encapsulated fluorescent dye.

Principle: LUVs are loaded with a fluorescent dye, such as calcein, which is quenched by specific divalent cations (e.g., Co²⁺, Cu²⁺). The vesicles are suspended in a buffer containing the quenching cation. In the absence of an ionophore, the membrane is largely impermeable to the cations, and fluorescence remains high. Upon addition of an ionophore, cations are transported into the vesicles, quenching the calcein fluorescence. The rate of fluorescence decrease is proportional to the ion transport activity.

Detailed Protocol:

  • Preparation of Large Unilamellar Vesicles (LUVs): a. Prepare a lipid solution (e.g., POPC/POPG in chloroform) in a round-bottom flask. b. Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film. c. Hydrate the lipid film with a buffer solution containing the fluorescent dye (e.g., 50 mM Calcein, pH 7.0). This results in the formation of multilamellar vesicles (MLVs). d. Subject the MLV suspension to several freeze-thaw cycles to improve encapsulation efficiency. e. Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size. f. Remove non-encapsulated dye by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Fluorescence Quenching Assay: a. Dilute the prepared calcein-loaded LUVs into a cuvette containing an assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.0). b. Place the cuvette in a fluorometer and monitor the baseline fluorescence (Excitation: 495 nm, Emission: 515 nm). c. Initiate the experiment by adding the quenching cation (e.g., a small volume of concentrated CoCl₂ solution) to the external buffer. A slow, linear decrease in fluorescence may indicate slight membrane permeability. d. Add the ionophore (dissolved in a suitable solvent like DMSO or ethanol) to the cuvette and mix rapidly. e. Record the time-dependent decrease in fluorescence intensity. A rapid, exponential decay indicates efficient ionophore-mediated transport. f. At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles, achieving maximum quenching (0% fluorescence).

  • Data Analysis: a. Normalize the fluorescence data, setting the initial fluorescence before ionophore addition as 100% and the fluorescence after detergent lysis as 0%. b. Plot the normalized fluorescence against time. c. The initial rate of fluorescence quenching can be calculated from the slope of the curve immediately after ionophore addition to compare the activity of different ionophores or conditions.

VesicleAssayWorkflow cluster_prep Vesicle Preparation cluster_assay Fluorescence Quenching Assay cluster_analysis Data Analysis A 1. Prepare Lipid Film B 2. Hydrate with Calcein Buffer A->B C 3. Freeze-Thaw Cycles B->C D 4. Extrude to form LUVs C->D E 5. Purify via Size-Exclusion Chromatography D->E F 6. Dilute LUVs in Assay Buffer E->F G 7. Add Quenching Cation (e.g., Co²⁺) F->G H 8. Add Ionophore G->H I 9. Record Fluorescence Decay H->I J 10. Lyse with Detergent (0% Fluorescence Control) I->J K 11. Normalize Fluorescence Data J->K L 12. Plot F(t) vs. Time K->L M 13. Calculate Initial Transport Rate L->M

Caption: Experimental workflow for a vesicle-based fluorescence quenching assay.

Biological Significance and Therapeutic Applications

By perturbing cellular ion homeostasis, ionophores exert powerful biological effects that are leveraged in both research and medicine.

Role in Perturbing Cellular Processes

Ionophores disrupt the ion gradients (e.g., Na⁺, K⁺, Ca²⁺, H⁺) that are fundamental to many cellular processes. This disruption can lead to:

  • Depolarization of Membrane Potential: Electrogenic ionophores can collapse the membrane potential required for nerve impulses, nutrient transport, and ATP synthesis.

  • Alteration of Intracellular pH: Ionophores that exchange cations for protons (H⁺) can disrupt the pH of cellular compartments like mitochondria and lysosomes.

  • Induction of Apoptosis: Altered ion homeostasis, particularly an increase in intracellular Ca²⁺, is a potent trigger for programmed cell death (apoptosis). This mechanism is exploited in the development of anticancer agents.

IonophoreSignaling cluster_cell Cellular Effects Ionophore Ionophore (e.g., Ca²⁺ Ionophore) Ca_influx Massive Ca²⁺ Influx Ionophore->Ca_influx Facilitates Transport Membrane Plasma Membrane Ca_ext High Extracellular [Ca²⁺] Ca_int Low Intracellular [Ca²⁺] Mito Mitochondrial Ca²⁺ Overload Ca_influx->Mito ROS Increased ROS Production Mito->ROS MPTP MPTP Opening Mito->MPTP ROS->MPTP Caspase Caspase Activation MPTP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Disruption of Ca²⁺ homeostasis by an ionophore leading to apoptosis.

Applications in Drug Development and Research
  • Antibiotics: Many ionophores were first discovered as antibiotics produced by microorganisms. They are effective against Gram-positive bacteria by disrupting their membrane potential. They are also widely used as coccidiostats in veterinary medicine.

  • Anticancer Agents: The ability of ionophores to selectively kill cancer stem cells has generated significant interest. Salinomycin, for example, has shown potent activity against cancer stem cells that are resistant to conventional chemotherapy.

  • Research Tools: Ionophores are invaluable tools in the lab for manipulating intracellular ion concentrations to study the roles of specific ions in cell signaling, enzyme activation, and other physiological processes.

References

Sodium Ionophore III: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Core Principles, Applications, and Methodologies for Scientists and Drug Development Professionals

Sodium Ionophore III, chemically known as N,N,N',N'-tetracyclohexyl-1,2-phenylenedioxydiacetamide and commonly referred to by its synonym ETH 2120, is a highly selective neutral carrier ionophore used extensively in the development of sodium-selective sensors.[1][2] Its primary application lies in the precise measurement of sodium ion activity in complex biological samples such as blood, plasma, and serum, making it an invaluable tool in clinical diagnostics and biomedical research.[1][3] This technical guide provides a comprehensive review of its properties, mechanism of action, quantitative performance data, and detailed experimental protocols for its application.

Core Properties and Mechanism of Action

This compound is a lipophilic molecule designed to selectively complex with sodium ions and transport them across a hydrophobic barrier, typically a polymer membrane in an electrochemical sensor. The fundamental mechanism relies on the ionophore's three-dimensional structure, which creates a cavity perfectly sized to encapsulate a sodium ion. This selective binding is driven by the electrostatic interactions between the ion and polar atoms within the ionophore's structure. Once the complex is formed, the ionophore's hydrophobic exterior allows it to diffuse across the lipidic membrane, effectively shuttling the sodium ion from one side to the other. This carrier mechanism is the basis for the potentiometric response of ion-selective electrodes (ISEs).

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dicyclohexyl]-acetamide
Synonyms ETH 2120, N,N,N',N'-Tetracyclohexyl-1,2-phenylenedioxydiacetamide
CAS Number 81686-22-8
Molecular Formula C₃₄H₅₂N₂O₄
Molecular Weight 552.8 g/mol
Appearance Crystalline solid
Solubility Chloroform (10 mg/ml), DMSO

Quantitative Performance: Ion Selectivity

The critical performance metric for any ionophore is its selectivity for the primary ion over other potentially interfering ions. This is quantified by the potentiometric selectivity coefficient, Kpot(Na,X), where a more negative logarithmic value indicates greater selectivity for Na⁺ over the interfering ion X. This compound exhibits superior selectivity for sodium over potassium, which is a crucial requirement for accurate measurements in physiological samples where potassium is abundant.

Table 2: Potentiometric Selectivity Coefficients (log Kpot(Na,X)) for a this compound-based Electrode

Interfering Ion (X)log Kpot(Na,X)
K⁺-2.3
NH₄⁺-2.2
H⁺-0.1
Li⁺-2.4
Mg²⁺-4.2
Ca²⁺-3.8

Data sourced from Maruizumi et al., 1986. Values determined using the separate solution method.

Experimental Protocols

The most common application of this compound is in the fabrication of PVC (polyvinyl chloride) membrane ion-selective electrodes. Below is a detailed methodology for the preparation, conditioning, and calibration of such an electrode.

Protocol 1: Preparation of a Na⁺-Selective PVC Membrane

Materials:

  • This compound (ETH 2120)

  • High molecular weight polyvinyl chloride (PVC)

  • Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)

  • Lipophilic salt (optional but recommended): Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)

  • Solvent: Freshly distilled tetrahydrofuran (THF)

Procedure:

  • Component Mixture: Prepare the membrane "cocktail" by dissolving the components in THF in the following weight percentages:

    • This compound: ~1%

    • PVC: ~33%

    • o-NPOE: ~66%

  • Dissolution: Thoroughly dissolve the weighed components in approximately 2 mL of THF in a small glass vial. Mix until the solution is clear and homogeneous.

  • Membrane Casting: Pour the resulting solution into a 2 cm diameter glass ring placed on a clean, flat glass plate.

  • Solvent Evaporation: Cover the ring loosely with a watch glass and allow the THF to evaporate slowly over 24-48 hours in a dust-free environment.

  • Membrane Sectioning: Once the membrane is fully formed and dry, carefully cut a disk of the desired diameter (e.g., 5-7 mm) using a cork borer.

  • Electrode Assembly: Mount the membrane disk into an ISE electrode body (e.g., a Philips IS-561 body). Add the internal filling solution, which is typically 0.1 M NaCl.

Protocol 2: Electrode Conditioning and Calibration

Procedure:

  • Conditioning: Before the first use, condition the newly assembled electrode by soaking it in a 0.01 M NaCl solution for at least 4 hours, or preferably overnight. Store the electrode in this solution when not in use.

  • Standard Solutions: Prepare a series of sodium standard solutions by serial dilution of a 1 M NaCl stock solution, ranging from 10⁻⁶ M to 10⁻¹ M.

  • Calibration:

    • Connect the Na⁺-selective electrode and a suitable reference electrode (e.g., Ag/AgCl) to a high-impedance ion meter.

    • Place the electrodes in the lowest concentration standard (10⁻⁶ M) and stir gently.

    • Once the potential reading stabilizes, record the millivolt (mV) value.

    • Rinse the electrodes with deionized water and blot dry.

    • Repeat the measurement for each standard, moving from the lowest to the highest concentration.

    • Plot the recorded mV potential against the logarithm of the sodium ion activity. The resulting curve should be linear in the range of approximately 10⁻⁵ M to 10⁻¹ M with a slope of ~58 mV per decade change in concentration at room temperature.

Visualizing Workflows and Mechanisms

Diagrams created using DOT language provide clear visual representations of complex processes.

Carrier-Based Ion Transport Mechanism

IonophoreMechanism cluster_membrane Hydrophobic Membrane Na_out Na+ Complex [Na-Ionophore]+ Na_out->Complex 1. Binding Na_in Na+ Intracellular Intracellular Ionophore_out Ionophore Ionophore_in Ionophore Complex->Ionophore_in 2. Translocation Ionophore_in->Na_in 3. Release Ionophore_in->Ionophore_out 4. Return Extracellular Extracellular ISE_Workflow cluster_prep Membrane & Electrode Preparation cluster_measure Measurement Protocol A Weigh Components (Ionophore, PVC, o-NPOE) B Dissolve in THF A->B C Cast Membrane in Glass Ring B->C D Evaporate Solvent (24h) C->D E Assemble Electrode D->E F Condition in 0.01M NaCl (4h) E->F H Calibrate Electrode (Measure mV vs. log[Na⁺]) F->H Ready for Use G Prepare Standard Solutions (10⁻⁶M to 10⁻¹M NaCl) G->H I Rinse & Dry Electrodes H->I J Measure Sample Potential I->J K Calculate Sample [Na⁺] J->K Cellular_Effect Ionophore This compound (in cell membrane) Na_Gradient Na⁺ Electrochemical Gradient Ionophore->Na_Gradient Dissipates ATP_Synth Membrane-Potential-Dependent ATP Synthesis Na_Gradient->ATP_Synth Drives ATP Intracellular ATP ATP_Synth->ATP Produces

References

Biophysical Properties of Sodium Ionophore III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ionophore III, also known by its synonym ETH 2120 and the chemical name N,N',N''-Triheptyl-N,N',N''-trimethyl-4,4',4''-propylidynetris(3-oxabutyramide), is a synthetic neutral ionophore with a high selectivity for sodium ions (Na⁺).[1][2] As a lipophilic molecule, it is capable of forming a complex with sodium ions and transporting them across lipid membranes, a function that has led to its widespread use in the fabrication of sodium-selective electrodes for the precise measurement of sodium ion activity in biological fluids such as blood, plasma, and serum.[1][3][4] This technical guide provides a comprehensive overview of the core biophysical properties of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Core Biophysical Properties

This compound's primary function is to act as a mobile carrier for sodium ions across hydrophobic barriers like cell membranes or the polymeric membranes of ion-selective electrodes. Its molecular structure is specifically designed to create a hydrophilic cavity that selectively binds Na⁺, while the exterior of the molecule remains lipophilic, allowing it to diffuse through the lipid bilayer.

Data Presentation

The following tables summarize the known chemical and biophysical properties of this compound. It is important to note that while its application in sodium sensing is well-documented, specific quantitative data on its ion selectivity and transport kinetics are not extensively available in publicly accessible literature.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name N,N',N''-Triheptyl-N,N',N''-trimethyl-4,4',4''-propylidynetris(3-oxabutyramide)N/A
Synonym ETH 2120
CAS Number 81686-22-8
Molecular Formula C₃₄H₅₂N₂O₄
Molecular Weight 552.79 g/mol
Appearance Crystalline solid
Solubility Soluble in Chloroform (10 mg/ml) and DMSO (3 mg/mL)

Table 2: Potentiometric Selectivity Coefficients (logKpotNa,M)

Table 3: Ion Binding and Transport Kinetics

Mechanism of Action: Mobile Ion Carrier

This compound functions as a mobile ion carrier, facilitating the transport of sodium ions across a lipid membrane down their electrochemical gradient. The process can be described in the following steps:

  • Complexation: The ionophore, present at the membrane interface, binds a sodium ion from the aqueous phase.

  • Translocation: The lipophilic ionophore-Na⁺ complex diffuses across the hydrophobic core of the membrane.

  • Decomplexation: On the opposite side of the membrane, the ionophore releases the sodium ion into the aqueous phase.

  • Return: The free ionophore then diffuses back to the original side of the membrane to repeat the cycle.

Mobile Ion Carrier Mechanism Membrane_Top Aqueous Phase 1 (High Na⁺) Membrane_Bottom Aqueous Phase 2 (Low Na⁺) Membrane_Core Step1 1. Complexation Complex Ionophore-Na⁺ Step1->Complex Step2 2. Translocation Step3 3. Decomplexation Step2->Step3 Na_aq2 Na⁺ Step3->Na_aq2 Ionophore_free2 Ionophore Step3->Ionophore_free2 Step4 4. Return Ionophore_free1 Ionophore Step4->Ionophore_free1 Na_aq1 Na⁺ Na_aq1->Step1 Ionophore_free1->Step1 Complex->Step2 Ionophore_free2->Step4

Caption: Mechanism of this compound as a mobile ion carrier.

Experimental Protocols

Fabrication of a Sodium-Selective Electrode Membrane

This protocol describes the preparation of a polymeric membrane for a sodium-selective electrode using this compound.

Materials:

  • This compound (ETH 2120)

  • Bis(1-butylpentyl) adipate (Plasticizer)

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Prepare the membrane cocktail: In a clean, dry glass vial, dissolve the following components in a minimal amount of anhydrous THF:

    • 1.00 wt% this compound

    • 66.00 wt% Bis(1-butylpentyl) adipate

    • 33.00 wt% Poly(vinyl chloride)

  • Casting the membrane: Pour the homogenous cocktail into a glass ring placed on a clean, flat glass plate.

  • Solvent evaporation: Allow the THF to evaporate slowly in a dust-free environment for approximately 24 hours.

  • Membrane conditioning: Once the membrane is formed, carefully peel it from the glass plate. Cut a small disc and mount it in an electrode body. Condition the membrane by soaking it in a 0.1 M NaCl solution for at least 4 hours before use.

ISE Membrane Fabrication Workflow cluster_prep Membrane Cocktail Preparation cluster_fab Membrane Fabrication cluster_assembly Electrode Assembly & Conditioning weigh Weigh Components: - this compound (1 wt%) - Plasticizer (66 wt%) - PVC (33 wt%) dissolve Dissolve in THF weigh->dissolve Add to vial cast Cast solution into glass ring dissolve->cast evaporate Evaporate THF (24h) cast->evaporate cut Cut membrane disc evaporate->cut mount Mount in electrode body cut->mount condition Condition in 0.1 M NaCl (≥4h) mount->condition Ready for Use Ready for Use condition->Ready for Use

Caption: Workflow for fabricating a sodium-selective electrode membrane.

Measurement of Sodium Ion Concentration using an Ion-Selective Electrode

This protocol outlines the general steps for measuring Na⁺ concentration using a fabricated this compound-based ISE.

Materials:

  • Fabricated Na⁺-selective electrode

  • Reference electrode (e.g., Ag/AgCl)

  • High-impedance voltmeter or ion meter

  • Standard NaCl solutions (e.g., 10⁻⁴ M to 1 M)

  • Sample solution

  • Magnetic stirrer and stir bar

Procedure:

  • Electrode setup: Connect the Na⁺-selective and reference electrodes to the ion meter.

  • Calibration:

    • Place the electrodes in a standard NaCl solution of the lowest concentration.

    • Start gentle stirring.

    • Record the potential (mV) once the reading stabilizes.

    • Repeat this process for a series of standard solutions of increasing concentration, rinsing and blotting the electrodes between measurements.

    • Plot the potential (mV) versus the logarithm of the Na⁺ activity to generate a calibration curve.

  • Sample measurement:

    • Rinse and blot the electrodes and place them in the sample solution.

    • Start gentle stirring.

    • Record the stable potential reading.

  • Concentration determination: Determine the Na⁺ concentration in the sample by interpolating its potential reading on the calibration curve.

ISE Measurement Workflow cluster_cal Calibration cluster_meas Sample Measurement start Start setup Connect ISE and Reference Electrode to Meter start->setup measure_std Measure Potential of Standard NaCl Solutions setup->measure_std plot_curve Plot Potential vs. log[Na⁺] measure_std->plot_curve measure_sample Measure Potential of Sample Solution plot_curve->measure_sample determine_conc Determine [Na⁺] from Calibration Curve measure_sample->determine_conc end End determine_conc->end

Caption: Workflow for measuring Na⁺ concentration with an ISE.

Conclusion

This compound (ETH 2120) is a highly effective and selective sodium ionophore, primarily utilized in the construction of ion-selective electrodes for accurate sodium concentration measurements in various biological and chemical applications. While its qualitative function as a mobile ion carrier is well-understood, there is a notable lack of publicly available, detailed quantitative data on its biophysical parameters such as selectivity coefficients, binding constants, and transport kinetics. The experimental protocols provided in this guide offer a starting point for the practical application and further characterization of this important analytical tool. Further research is warranted to fully elucidate the quantitative aspects of its ion binding and transport properties, which would significantly enhance its application in drug development and fundamental biological research.

References

Sodium Ionophore III: An In-depth Technical Guide on its Effect on Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Ionophore III is a highly selective sodium ionophore primarily utilized in the fabrication of sodium-selective electrodes for measuring sodium ion concentrations in various biological fluids. While its direct quantitative effects on the membrane potential of eukaryotic cells are not extensively documented in publicly available literature, its function as a sodium carrier allows for predictable qualitative effects on both plasma and mitochondrial membranes. This guide synthesizes the known information about this compound, outlines its presumptive mechanism of action on cellular membrane potential, provides detailed experimental protocols for quantifying these effects, and discusses the potential downstream signaling consequences. Due to the scarcity of specific quantitative data for this compound, data from other well-characterized sodium ionophores, such as Monensin, are used for illustrative purposes with clear attribution.

Introduction to this compound

This compound, also known as ETH 2120, is a neutral carrier ionophore with a high affinity and selectivity for sodium ions (Na⁺)[1][2]. Its primary application is in the construction of ion-selective electrodes (ISEs) for the potentiometric determination of Na⁺ activity in biological samples like blood, plasma, and serum[1][2]. Like other ionophores, it is a lipophilic molecule that can embed within lipid bilayers, bind to a specific ion, and transport it across the membrane, down its electrochemical gradient[3]. This ability to facilitate ion transport makes it a tool for manipulating intracellular sodium concentrations and, consequently, cellular membrane potential.

Mechanism of Action on Membrane Potential

The cell's membrane potential is a critical component of cellular physiology, governing processes ranging from nutrient transport to signal transduction. It is established by the differential distribution of ions across the plasma and inner mitochondrial membranes and the selective permeability of these membranes to those ions.

Effect on Plasma Membrane Potential

The plasma membrane of a typical mammalian cell maintains a negative resting membrane potential (around -70 mV) primarily due to the action of the Na⁺/K⁺-ATPase pump and the presence of potassium leak channels. The Na⁺/K⁺-ATPase actively transports three Na⁺ ions out of the cell for every two potassium ions (K⁺) it pumps in, creating a steep electrochemical gradient for Na⁺, which is directed into the cell.

Effect on Mitochondrial Membrane Potential

The inner mitochondrial membrane maintains a highly negative membrane potential (ΔΨm), typically around -150 mV to -180 mV, which is the primary driving force for ATP synthesis. This potential is generated by the pumping of protons from the mitochondrial matrix to the intermembrane space by the electron transport chain.

Sodium ionophores can also partition into the inner mitochondrial membrane. The effect on ΔΨm is more complex and can be influenced by the activity of the mitochondrial Na⁺/Ca²⁺ and Na⁺/H⁺ exchangers. However, studies with other sodium ionophores like monensin have shown that an increase in mitochondrial matrix sodium concentration can lead to a hyperpolarization of the mitochondrial membrane. This is thought to occur through the stimulation of the Na⁺/H⁺ exchanger, which would extrude protons from the matrix, thereby increasing the proton motive force.

It is important to note that at high concentrations, ionophores can lead to a general disruption of membrane integrity and a collapse of both plasma and mitochondrial membrane potentials.

Quantitative Data on the Effects of Sodium Ionophores

As previously stated, specific quantitative data detailing the effect of this compound on the membrane potential of eukaryotic cells is scarce in the literature. The table below summarizes the observed effects of sodium ionophores in different contexts.

IonophoreSystemObserved EffectQuantitative DataCitation
This compound Acetobacterium woodiiStimulation of hydrogen-dependent caffeate reduction, indicating a buildup of a membrane potential.280% stimulation of caffeate reduction
This compound Acetobacterium woodiiAbolished ATP synthesis and dissipated intracellular ATP levels.Not specified
Monensin (a sodium ionophore) Cultured neuronsHyperpolarization of mitochondria and slow depolarization of the plasma membrane at low concentrations.Not specified in mV
Ionomycin (a Ca²⁺/H⁺ ionophore with some Na⁺ activity) Cultured neuronsMitochondrial depolarization and enhanced plasma membrane depolarization at high concentrations.Not specified in mV

Experimental Protocols

To quantitatively assess the effect of this compound on membrane potential, several well-established techniques can be employed.

Measurement of Plasma Membrane Potential using Electrophysiology

Patch-clamp recording is the gold-standard method for directly measuring the plasma membrane potential of a single cell with high temporal resolution.

Objective: To measure changes in the resting membrane potential of a cell upon application of this compound.

Materials:

  • Cell culture of interest (e.g., HEK293 cells, primary neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller

  • Extracellular (bath) solution (e.g., Tyrode's solution)

  • Intracellular (pipette) solution

  • This compound stock solution (e.g., in DMSO)

Protocol:

  • Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Plate cells on coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope stage.

  • Perfuse the chamber with extracellular solution.

  • Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Record the resting membrane potential in current-clamp mode (I=0).

  • Once a stable baseline recording is established, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

  • Continuously record the membrane potential to observe any depolarization.

  • Wash out the ionophore with the control extracellular solution to observe any recovery.

Measurement of Mitochondrial Membrane Potential using Fluorescence Microscopy

Fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner are commonly used to assess ΔΨm. Tetramethylrhodamine, methyl ester (TMRM) or JC-10 are suitable options.

Objective: To measure changes in the mitochondrial membrane potential of cells upon treatment with this compound.

Materials:

  • Cell culture of interest

  • Fluorescence microscope with appropriate filter sets

  • TMRM or JC-10 stock solution

  • This compound stock solution

  • Control compounds (e.g., FCCP for depolarization, Oligomycin for hyperpolarization)

  • Imaging dishes or multi-well plates

Protocol:

  • Plate cells in imaging dishes or plates and allow them to adhere.

  • Load the cells with a low concentration of TMRM (e.g., 25-50 nM) or JC-10 (as per manufacturer's instructions) in a suitable buffer for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Acquire baseline fluorescence images of the cells.

  • Add this compound at the desired concentration to the cells.

  • Acquire time-lapse images to monitor changes in mitochondrial fluorescence intensity. An increase in TMRM fluorescence would indicate hyperpolarization, while a decrease would indicate depolarization. For JC-10, a shift from red to green fluorescence indicates depolarization.

  • As a control, at the end of the experiment, add FCCP to completely depolarize the mitochondria and obtain a minimum fluorescence value, and oligomycin to inhibit ATP synthase and potentially cause hyperpolarization to obtain a maximum fluorescence value.

Signaling Pathways and Logical Relationships

The alteration of intracellular sodium concentration and membrane potential by this compound can trigger a cascade of downstream signaling events.

Signaling Pathway Initiated by Plasma Membrane Depolarization

An influx of Na⁺ and subsequent depolarization of the plasma membrane can activate voltage-gated calcium channels (VGCCs), leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This rise in [Ca²⁺]i is a ubiquitous second messenger that can activate a multitude of signaling pathways, including those involved in gene expression, cell proliferation, and neurotransmitter release.

G Ionophore This compound Na_influx Na+ Influx Ionophore->Na_influx Depolarization Plasma Membrane Depolarization Na_influx->Depolarization VGCC Voltage-Gated Calcium Channels (VGCCs) Activation Depolarization->VGCC Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_increase Increased [Ca2+]i Ca_influx->Ca_increase Downstream Downstream Signaling Cascades (e.g., Calmodulin, PKC) Ca_increase->Downstream

Caption: Signaling cascade initiated by this compound-induced plasma membrane depolarization.

Experimental Workflow for Membrane Potential Measurement

The following diagram illustrates a typical workflow for investigating the effect of this compound on both plasma and mitochondrial membrane potential.

G cluster_plasma Plasma Membrane Potential cluster_mito Mitochondrial Membrane Potential patch_clamp Whole-Cell Patch-Clamp record_baseline_pmp Record Baseline Membrane Potential patch_clamp->record_baseline_pmp add_ionophore_pmp Apply Sodium Ionophore III record_baseline_pmp->add_ionophore_pmp record_change_pmp Record Depolarization add_ionophore_pmp->record_change_pmp dye_loading Load Cells with TMRM or JC-10 baseline_image Acquire Baseline Fluorescence Image dye_loading->baseline_image add_ionophore_mito Add Sodium Ionophore III baseline_image->add_ionophore_mito timelapse Time-Lapse Imaging add_ionophore_mito->timelapse

Caption: Experimental workflow for measuring plasma and mitochondrial membrane potential.

Conclusion

This compound is a valuable tool for researchers studying the role of sodium ions in cellular processes. While its primary use is in ion-selective electrodes, its ability to transport sodium across biological membranes makes it a potential agent for manipulating cellular membrane potential. Based on the principles of ion transport and data from other sodium ionophores, this compound is expected to depolarize the plasma membrane and potentially hyperpolarize the inner mitochondrial membrane. However, there is a clear need for direct experimental evidence to quantify these effects in various eukaryotic cell types. The experimental protocols and signaling pathways outlined in this guide provide a framework for researchers to conduct such investigations and to further elucidate the downstream consequences of altering intracellular sodium homeostasis. Professionals in drug development should be aware of the potential off-target effects of compounds that may possess sodium ionophoric activity, as this can lead to significant changes in cellular electrophysiology and signaling.

References

Methodological & Application

Application Note and Protocol: Preparing Sodium Ionophore III Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who require a reliable protocol for the preparation, storage, and handling of Sodium Ionophore III stock solutions for experimental use.

Introduction

This compound, also known as ETH2120, is a highly selective neutral ionophore used for the potentiometric determination of sodium ion activity in various biological and environmental samples.[1][2][3] Its primary application is in the fabrication of sodium-selective liquid membrane electrodes, which are crucial for accurately measuring sodium concentrations in blood, serum, and plasma.[1][4] Given its lipophilic nature, this compound facilitates the transport of sodium ions across lipid membranes, a property that is also leveraged in fundamental research to study the effects of Na⁺ gradients on cellular processes like chemiosmotic energy conservation.

Proper preparation of a stock solution is a critical first step for ensuring the accuracy and reproducibility of experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds. This document provides a detailed protocol for preparing a stock solution of this compound in DMSO, along with essential data on its chemical properties, solubility, and handling safety.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₃₄H₅₂N₂O₄
Molecular Weight 552.79 g/mol
Appearance Crystalline solid
Purity (HPLC) ≥98%
Solubility in DMSO Up to 3 mg/mL (5.42 mM). Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Some sources suggest 2 mg/mL may require sonication and warming.
Solubility in Water Insoluble
Storage (Powder) 3 years at -20°C
Storage (Stock Solution) Aliquot and store to avoid freeze-thaw cycles. • 1 year at -80°C • 1 month at -20°C

Safety and Handling Precautions

This compound is classified with the hazard statement H335, indicating it may cause respiratory irritation. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Engineering Controls: Handle the solid powder and concentrated DMSO stock solution inside a chemical fume hood to avoid inhalation of dust or aerosols.

  • Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

DMSO is an aprotic solvent that can facilitate the absorption of chemicals through the skin. Exercise extra caution when handling the stock solution.

Experimental Protocol: Preparation of a 5 mM Stock Solution

This protocol describes the preparation of 1 mL of a 5 mM stock solution of this compound in DMSO. Adjust volumes and mass as required for your specific experimental needs.

Materials:

  • This compound (MW: 552.79 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Workflow Diagram:

Caption: Experimental workflow for preparing this compound stock solution.

Procedure:

  • Calculate the Required Mass:

    • To prepare a stock solution of a specific molarity, use the following formula:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 5 mM (0.005 mol/L) solution:

      • Mass (mg) = 0.005 mol/L × 0.001 L × 552.79 g/mol × 1000 mg/g = 2.76 mg

  • Weigh the Compound:

    • In a chemical fume hood, carefully weigh out 2.76 mg of this compound powder using an analytical balance and place it into a clean, labeled 1.5 mL microcentrifuge tube.

  • Add Solvent:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolve the Compound:

    • Cap the tube securely and vortex the mixture at medium-high speed until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Optional - Aiding Dissolution:

    • If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 60°C) can also be applied, but avoid excessive heat to prevent degradation.

  • Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in cryovials or microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).

Quality Control

  • Visual Inspection: A freshly prepared stock solution should be a clear, colorless, and particulate-free liquid.

  • Solvent Quality: The use of high-purity, anhydrous DMSO is critical, as water content can significantly decrease the solubility of this compound.

  • Accurate Records: Maintain a detailed log of the preparation date, concentration, solvent lot number, and storage conditions for each batch of stock solution.

By following this detailed protocol and adhering to the safety guidelines, researchers can confidently prepare this compound stock solutions for consistent and reliable experimental results.

References

Application Notes: Sodium Ionophore III for Measuring Intracellular Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise measurement of intracellular sodium concentration ([Na⁺]i) is critical for understanding a wide range of cellular processes, including neuronal activity, nutrient transport, and cell volume regulation.[1] The most common methods for quantifying [Na⁺]i in live cells utilize sodium-sensitive fluorescent indicators. To convert the fluorescence signal of these indicators into absolute concentration values, an in situ calibration is essential. This crucial step involves using ionophores to permeabilize the cell membrane and equilibrate the intracellular sodium concentration with known extracellular concentrations.

Sodium Ionophore III (ETH2120) is a highly selective neutral ionophore for Na⁺.[2][3][4] While it is extensively used in the fabrication of sodium-selective liquid membrane electrodes for measuring Na⁺ activity in biological fluids like blood serum, its application in live-cell fluorescence microscopy lies in its ability to facilitate the calibration of fluorescent dyes. By creating a pathway for Na⁺ across the plasma membrane, it helps to clamp the intracellular Na⁺ level to that of the external calibration buffer. This document provides detailed protocols and data for using a sodium ionophore as part of the workflow for measuring intracellular sodium with fluorescent indicators.

Properties of this compound (ETH2120)

Proper handling and solubilization are key to the effective use of this compound. The following table summarizes its key quantitative properties.

PropertyValueSource
Molecular Formula C₃₄H₅₂N₂O₄
Molecular Weight 552.8 g/mol
Purity ≥98%
Appearance Crystalline solid
Solubility DMSO: ~3 mg/mL (5.42 mM)
Chloroform: 10 mg/mL
Storage Store at -20°C for long-term stability (≥ 4 years)

Principle of Measurement and the Role of Ionophores

The measurement of [Na⁺]i with fluorescent dyes is a two-stage process. First, cells are loaded with a Na⁺-sensitive indicator dye (e.g., Sodium Green, SBFI, ING-2). The fluorescence intensity or ratio of this dye changes in response to binding with intracellular Na⁺. Second, to translate these fluorescence changes into absolute concentrations, a calibration is performed at the end of the experiment.

During calibration, a combination of ionophores is applied to the cells to make the plasma membrane permeable to Na⁺, K⁺, and H⁺. This forces the intracellular concentrations of these ions to equal the known concentrations in the extracellular calibration buffers. A sodium ionophore like this compound or the more commonly used gramicidin facilitates the equilibration of Na⁺.

Figure 1. Mechanism of ionophore-mediated calibration.

Comparison of Common Fluorescent Sodium Indicators

Choosing the right fluorescent indicator is critical. The ideal indicator should have a dissociation constant (Kd) for Na⁺ that is close to the physiological or expected [Na⁺]i, good selectivity over K⁺, and high fluorescence quantum yield.

IndicatorExcitation (nm)Emission (nm)Kd for Na⁺ (mM)Key Features
Sodium Green ~507~532~21 mM (in 135 mM K⁺)Good selectivity for Na⁺ over K⁺ (41-fold); compatible with 488 nm laser lines.
SBFI 340 / 380~50511-29 mM (in situ)Ratiometric dye, which minimizes effects of dye concentration, photobleaching, and cell path length.
ING-2 AM ~525~545~20 mMHigh brightness and large dynamic range; suitable for high-throughput screening.
CoroNa Green ~492~516~80 mM (in situ)Smaller molecule size for potentially better cell loading.

Experimental Protocols

This section provides a generalized protocol for measuring [Na⁺]i. This protocol should be optimized for specific cell types and experimental conditions.

Protocol 1: Cell Loading with Fluorescent Indicator (e.g., Sodium Green Tetraacetate)
  • Reagent Preparation :

    • Prepare a 1-5 mM stock solution of Sodium Green tetraacetate in high-quality anhydrous DMSO.

    • Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO to aid dye loading.

    • Prepare a physiological buffer suitable for your cells (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4).

  • Loading Solution Preparation :

    • Mix equal volumes of the Sodium Green stock solution and the 20% Pluronic F-127 solution.

    • Dilute this mixture into the physiological buffer to achieve a final Sodium Green concentration of 1-10 µM. The final concentration of Pluronic F-127 should be <0.1%.

  • Cell Loading :

    • Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes).

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. Incubation time and temperature should be optimized.

    • Wash the cells two to three times with the physiological buffer to remove extracellular dye.

    • Add fresh buffer and allow cells to de-esterify the dye for at least 30 minutes before measurement.

Protocol 2: In Situ Calibration of Intracellular Sodium

This protocol is performed after the experimental measurements are complete on the same set of cells. It generates a calibration curve to convert fluorescence values to [Na⁺]i.

  • Reagent Preparation :

    • Calibration Buffers : Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain constant ionic strength, replace NaCl with KCl. All buffers should contain other essential ions (e.g., MgCl₂, CaCl₂, glucose, HEPES).

    • Ionophore Stock Solution : Prepare a concentrated stock solution of the ionophores. A common combination is gramicidin (for Na⁺/K⁺) and monensin (a Na⁺/H⁺ exchanger) or a dedicated sodium ionophore. For example, a 1000x stock could be 1 mM gramicidin and 1 mM monensin in DMSO. This compound can be used here, typically at a final concentration of 1-10 µM.

  • Calibration Procedure :

    • Begin with the cells from the experiment in physiological buffer.

    • Add the ionophore cocktail to the cells at a final concentration of 1-10 µM and incubate for 5-10 minutes to allow for membrane permeabilization.

    • Sequentially perfuse the cells with the different calibration buffers, starting from the lowest Na⁺ concentration.

    • Record the steady-state fluorescence intensity (F) at each Na⁺ concentration.

    • At the end, determine the minimum fluorescence (F_min) by perfusing with the 0 mM Na⁺ buffer and the maximum fluorescence (F_max) with the highest Na⁺ buffer (e.g., 100-150 mM).

  • Data Analysis :

    • Plot the recorded fluorescence values against the known Na⁺ concentrations of the calibration buffers.

    • Fit the data to the Grynkiewicz equation to determine the Kd of the indicator in situ: [Na⁺]i = Kd * [(F - F_min) / (F_max - F)]

    • Use this calibration curve to convert the experimental fluorescence data into absolute intracellular sodium concentrations.

Experimental Workflow Visualization

The entire process, from cell preparation to final data analysis, follows a logical sequence.

G start Start: Seed Cells on Imaging Dish load 1. Load Cells with Fluorescent Na+ Indicator start->load wash 2. Wash to Remove Extracellular Dye load->wash measure 3. Acquire Baseline & Experimental Fluorescence Data wash->measure calibrate 4. Perform In Situ Calibration (Apply Ionophores & Buffers) measure->calibrate analyze 5. Analyze Data: Generate Calibration Curve calibrate->analyze convert 6. Convert Experimental Data to [Na+]i analyze->convert end End: Report Results convert->end

Figure 2. Overall workflow for intracellular sodium measurement.

References

Application Notes and Protocols for Creating a Sodium-Selective Membrane with ETH2120

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and characterization of a sodium-selective membrane incorporating the ionophore ETH2120. The protocols outlined below are intended to serve as a comprehensive resource for researchers developing sodium-selective electrodes (ISEs) for various applications, including biological fluid analysis and drug development assays.

Principle of Operation

The sodium-selective membrane functions based on the principle of potentiometry. The core component, ETH2120, is a neutral carrier ionophore that selectively binds sodium ions (Na⁺). This ionophore is immobilized within a polyvinyl chloride (PVC) matrix. When the membrane is in contact with a sample solution containing sodium ions, a selective complexation of Na⁺ by ETH2120 occurs at the membrane-solution interface. This selective binding creates a phase boundary potential that is proportional to the logarithm of the sodium ion activity in the sample, as described by the Nernst equation.[1] An ion-selective electrode measures this potential difference against a reference electrode, allowing for the quantification of sodium concentration.

G cluster_membrane PVC Membrane cluster_potential Potential Generation ETH2120 ETH2120 (Ionophore) Na_ETH2120 [Na-ETH2120]⁺ Complex Potential Phase Boundary Potential (Δφ) Na_ETH2120->Potential Charge Separation Na_aq Na⁺ (aq) Na_aq->ETH2120 caption Principle of Sodium Ion Recognition G cluster_prep Membrane Cocktail Preparation cluster_fab Electrode Fabrication cluster_cond Conditioning & Calibration Weigh Weigh Components (PVC, DOS, ETH2120) Dissolve Dissolve in THF Weigh->Dissolve Cast Cast Cocktail into Electrode Body Dissolve->Cast Evaporate Solvent Evaporation (forms membrane) Cast->Evaporate Fill Add Internal Filling Solution (0.1M NaCl) Evaporate->Fill Insert Insert Ag/AgCl Internal Reference Electrode Fill->Insert Condition Condition in 0.01M NaCl Insert->Condition Calibrate Calibrate with Standard NaCl Solutions Condition->Calibrate caption Experimental Workflow for Electrode Fabrication

References

Application Notes and Protocols for Inducing Sodium Influx in Neurons with Sodium Ionophore III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ionophore III, also known as ETH 2120, is a lipophilic molecule capable of selectively transporting sodium ions (Na⁺) across biological membranes. This property allows for the artificial induction of Na⁺ influx into cells, including neurons, bypassing endogenous regulatory mechanisms such as voltage-gated channels and transporters. Manipulating intracellular sodium concentration ([Na⁺]ᵢ) is a valuable tool for investigating the diverse physiological and pathological roles of sodium signaling in the nervous system. These roles include the regulation of membrane potential, neuronal excitability, neurotransmitter release, and the activation of downstream signaling cascades that can influence cell survival and death.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce and study sodium influx in primary neuronal cultures. The protocols cover cell culture, experimental procedures for inducing sodium influx, methods for quantifying changes in intracellular sodium, and assays to assess the impact on neuronal viability.

Mechanism of Action

This compound acts as a mobile carrier, binding to Na⁺ ions and facilitating their transport down their electrochemical gradient across the lipid bilayer of the cell membrane. This leads to an increase in the intracellular sodium concentration, which can have several downstream consequences. A sustained elevation in [Na⁺]ᵢ can lead to the depolarization of the neuronal membrane. Additionally, increased intracellular sodium can reverse the operation of the Na⁺/Ca²⁺ exchanger, leading to an influx of calcium ions, and can activate the Na⁺/K⁺-ATPase pump. These events can trigger a cascade of intracellular signaling pathways.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Synonyms ETH 2120[1][2]
Molecular Weight 552.79 g/mol [3]
Solubility DMSO: 3 mg/mL (5.42 mM)[3]
Storage Store powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 1 year.[1]
Table 2: Suggested Concentration Range for In Vitro Neuronal Assays
Concentration RangeApplicationNotes
1 µM - 10 µM Initial screening for Na⁺ influxConcentration should be optimized for specific neuronal type and experimental conditions.
5 µM - 25 µM Studies on downstream signalingHigher concentrations may be required to elicit significant changes in downstream pathways.
> 25 µM Cytotoxicity and neurotoxicity studiesHigh concentrations are likely to induce significant cell death.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model system for neurobiological research.

Materials:

  • Timed-pregnant rodent (e.g., rat or mouse)

  • Dissection tools (sterile scissors, forceps)

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin (0.25%)

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize the pregnant rodent according to approved institutional animal care and use committee protocols.

  • Dissect the embryos and place them in ice-cold HBSS.

  • Under a dissecting microscope, carefully remove the cortices from the embryonic brains.

  • Mince the cortical tissue into small pieces.

  • Incubate the tissue in a solution of trypsin and DNase I at 37°C for 15-20 minutes to dissociate the cells.

  • Inactivate the trypsin by adding FBS-containing medium.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto poly-lysine coated culture vessels at the desired density.

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.

Protocol 2: Induction of Sodium Influx with this compound

This protocol details the application of this compound to cultured neurons to induce sodium influx.

Materials:

  • Primary neuronal cultures (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Neurobasal medium or desired experimental buffer

  • Pipettes and sterile tips

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in the desired experimental medium to the final target concentration (e.g., 1 µM, 5 µM, 10 µM).

  • Remove the culture medium from the neuronal cultures.

  • Wash the cells gently with pre-warmed experimental buffer.

  • Add the medium containing the desired concentration of this compound to the cells.

  • Incubate the cells for the desired period (e.g., 15 min, 30 min, 1 hour) in the incubator.

  • Proceed with the desired downstream analysis (e.g., measurement of intracellular sodium, assessment of cell viability).

Protocol 3: Measurement of Intracellular Sodium Concentration ([Na⁺]ᵢ) using SBFI-AM

This protocol describes the use of the ratiometric fluorescent indicator Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester (SBFI-AM) to quantify changes in [Na⁺]ᵢ.

Materials:

  • Neuronal cultures treated with this compound (from Protocol 2)

  • SBFI-AM fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 505 nm.

  • Image analysis software

Procedure:

  • Prepare a loading solution of SBFI-AM (typically 5-10 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

  • Remove the culture medium from the neurons and wash with HBSS.

  • Incubate the cells with the SBFI-AM loading solution at 37°C for 30-60 minutes.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

  • Mount the coverslip with the loaded cells onto the fluorescence microscope.

  • Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~505 nm.

  • After a baseline recording, apply this compound and continue imaging to monitor the change in the 340/380 nm fluorescence ratio.

  • The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular sodium concentration. Calibration is required for absolute quantification.

Protocol 4: Assessment of Neuronal Viability

This protocol outlines the use of a combination of Calcein-AM and Propidium Iodide (PI) for a live/dead cell assay.

Materials:

  • Neuronal cultures treated with this compound

  • Calcein-AM stock solution

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Following treatment with this compound, wash the cells with PBS.

  • Prepare a staining solution containing Calcein-AM (to stain live cells green) and PI (to stain dead cells red) in PBS.

  • Incubate the cells with the staining solution at room temperature for 15-30 minutes, protected from light.

  • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for green (Calcein) and red (PI) fluorescence.

  • Quantify the number of live and dead cells in multiple fields of view to determine the percentage of viable cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Primary Neuronal Culture (Protocol 1) treatment Induce Sodium Influx (Protocol 2) culture->treatment ionophore_prep Prepare this compound Working Solution ionophore_prep->treatment na_measurement Measure [Na⁺]ᵢ (Protocol 3) treatment->na_measurement viability_assay Assess Neuronal Viability (Protocol 4) treatment->viability_assay signaling_analysis Downstream Signaling Analysis treatment->signaling_analysis

Caption: Experimental workflow for studying this compound effects.

signaling_pathway ionophore This compound na_influx Increased [Na⁺]ᵢ ionophore->na_influx depolarization Membrane Depolarization na_influx->depolarization na_ca_exchanger Reverse Na⁺/Ca²⁺ Exchanger na_influx->na_ca_exchanger na_k_pump Na⁺/K⁺-ATPase Activation na_influx->na_k_pump downstream Downstream Signaling Cascades depolarization->downstream ca_influx Increased [Ca²⁺]ᵢ na_ca_exchanger->ca_influx ca_influx->downstream

Caption: Potential signaling pathways affected by this compound.

Troubleshooting

ProblemPossible CauseSolution
No change in [Na⁺]ᵢ Ionophore concentration is too low.Increase the concentration of this compound.
Ineffective dye loading.Optimize SBFI-AM loading time and concentration. Ensure Pluronic F-127 is used.
High cell death even at low concentrations Neurons are sensitive to the ionophore or DMSO.Perform a detailed dose-response and time-course experiment to find a non-toxic concentration. Ensure the final DMSO concentration is below 0.1%.
High background fluorescence Incomplete removal of extracellular dye.Ensure thorough washing after SBFI-AM loading.

Conclusion

This compound provides a powerful method for experimentally manipulating intracellular sodium levels in neurons. The protocols outlined here offer a framework for inducing sodium influx and assessing its consequences. Researchers should be aware that the specific cellular responses will likely be dependent on the neuronal subtype and experimental conditions. Therefore, careful optimization of ionophore concentration and incubation times is essential for obtaining reliable and reproducible results. Further investigation into the downstream signaling pathways activated by this compound-induced sodium influx will provide valuable insights into the complex role of sodium in neuronal function and pathology.

References

Application Notes and Protocols for the Experimental Use of Sodium Ionophore III in Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of Sodium Ionophore III in liposomal systems. This document outlines the properties of this compound, detailed protocols for liposome preparation and incorporation of the ionophore, and methods for quantifying sodium transport. The provided protocols are intended as a starting point for experimental design and will require optimization for specific research applications.

Introduction to this compound

This compound (also known as ETH 2120) is a neutral, synthetic ionophore with high selectivity for sodium ions (Na⁺).[1] It functions as a mobile carrier, binding Na⁺ ions and facilitating their transport across lipid membranes, such as the bilayer of a liposome.[2] This property makes it a valuable tool for studying Na⁺ transport processes, developing ion-selective sensors, and investigating the role of sodium gradients in various biological and chemical systems.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₃₄H₅₂N₂O₄[1]
Molecular Weight 552.8 g/mol [1]
Appearance Crystalline solid[1]
Solubility Chloroform (10 mg/ml), DMSO (3 mg/mL), Ethanol (4 mg/mL), Insoluble in water
Purity ≥98%

Experimental Design and Considerations

The successful use of this compound in liposomes depends on several key factors, including the lipid composition of the vesicles, the method of ionophore incorporation, and the assay used to measure sodium flux.

Liposome Composition

The choice of lipids will influence the stability, permeability, and fluidity of the liposomal membrane, which in turn can affect the efficiency of this compound.

  • Phospholipids: Common choices include zwitterionic lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and phosphatidylethanolamines (PE). The fatty acid chain length and saturation will affect the membrane's phase transition temperature (Tm).

  • Cholesterol: The inclusion of cholesterol can modulate membrane fluidity and reduce passive ion leakage.

  • Charged Lipids: The addition of charged lipids, such as phosphatidylglycerol (PG) or phosphatidylserine (PS), can alter the surface charge of the liposomes.

Incorporation of this compound

As a lipophilic molecule, this compound is incorporated into the lipid bilayer during the liposome formation process. The ionophore is typically co-dissolved with the lipids in an organic solvent before the creation of the lipid film. The final concentration of the ionophore should be optimized for each experimental system.

Experimental Protocols

The following are detailed protocols for the preparation of liposomes containing this compound and for the measurement of sodium transport.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to large unilamellar vesicles (LUVs) by extrusion.

Materials:

  • Phospholipids (e.g., DOPC, DPPC)

  • Cholesterol (optional)

  • This compound

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (containing a known concentration of NaCl, e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids and this compound in the organic solvent in a round-bottom flask. The molar ratio of lipid to ionophore will need to be optimized.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids.

    • Hydrate the film by gentle rotation of the flask for 1-2 hours. This will form a suspension of MLVs.

  • Extrusion (Optional, for LUV formation):

    • Assemble the extruder with the desired polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a more uniform size.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis against the external buffer.

Protocol 2: Fluorescence-Based Sodium Influx Assay

This assay uses a sodium-sensitive fluorescent dye encapsulated within the liposomes to monitor the influx of sodium ions facilitated by this compound.

Materials:

  • Liposomes containing a sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2) and a low internal sodium concentration.

  • This compound incorporated into the liposome membrane.

  • External buffer with a high sodium concentration.

  • Fluorometer.

Procedure:

  • Prepare Liposomes: Prepare liposomes as described in Protocol 1, but with the sodium-sensitive dye included in the hydration buffer. The external buffer used for purification should have a low sodium concentration.

  • Establish Sodium Gradient: After purification, the liposomes will have a low internal sodium concentration and will be suspended in a low sodium external buffer.

  • Initiate Influx:

    • Place the liposome suspension in a cuvette in the fluorometer and begin recording the baseline fluorescence.

    • To initiate sodium influx, add a small volume of a concentrated NaCl solution to the external buffer to create a high external sodium concentration.

  • Monitor Fluorescence:

    • Record the increase in fluorescence over time as sodium ions enter the liposomes and bind to the indicator dye. The rate of fluorescence increase is proportional to the rate of sodium influx.

  • Data Analysis:

    • The initial rate of fluorescence change can be used to quantify the ion transport activity of this compound.

    • As a positive control, the addition of a detergent (e.g., Triton X-100) at the end of the experiment will lyse the liposomes, resulting in a maximal fluorescence signal.

Protocol 3: Radioactive Tracer Assay for Sodium Transport

This method uses a radioactive isotope of sodium (²²Na⁺) to directly measure its transport into liposomes.

Materials:

  • Liposomes containing this compound.

  • Internal buffer with a specific non-radioactive sodium concentration.

  • External buffer containing ²²Na⁺.

  • Ion-exchange chromatography columns or filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare Liposomes: Prepare liposomes as described in Protocol 1.

  • Initiate Transport:

    • Add a known amount of ²²Na⁺ to the external buffer containing the liposomes to initiate transport.

  • Time Points:

    • At various time points, take aliquots of the liposome suspension.

  • Separation:

    • Immediately separate the liposomes from the external buffer. This can be achieved by passing the aliquot through a small ion-exchange column that binds the external ²²Na⁺ or by rapid filtration.

  • Quantification:

    • Measure the amount of radioactivity associated with the liposomes using a scintillation counter.

  • Data Analysis:

    • Plot the intra-liposomal radioactivity against time to determine the rate of sodium transport.

Visualizations

The following diagrams illustrate the mechanism of this compound and a typical experimental workflow.

Sodium_Ionophore_Mechanism cluster_membrane Liposomal Membrane Extracellular Space Extracellular Space Intracellular Space Intracellular Space ionophore_out Ionophore III ionophore_complex [Ionophore III-Na+] ionophore_out->ionophore_complex Complexation ionophore_in Ionophore III na_ion_in Na+ ionophore_in->na_ion_in Release na_ion_out Na+ na_ion_out->ionophore_out Binds ionophore_complex->ionophore_in Translocation

Caption: Mechanism of this compound as a mobile carrier.

Experimental_Workflow cluster_prep Liposome Preparation cluster_assay Sodium Transport Assay dissolve Dissolve Lipids & Ionophore in Organic Solvent film Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate extrude Extrude to Form LUVs hydrate->extrude gradient Establish Na+ Gradient extrude->gradient measure Measure Na+ Influx (Fluorescence or Radioactivity) gradient->measure analyze Analyze Transport Rate measure->analyze

Caption: General experimental workflow for studying sodium transport.

Data Presentation

Quantitative data from sodium transport experiments should be summarized in tables for clear comparison.

Example Table for Fluorescence Assay Data:

ConditionInitial Rate of Na⁺ Influx (RFU/s)
Control (No Ionophore)Value
This compound (X mol%)Value
This compound (Y mol%)Value
+ InhibitorValue

Example Table for Radioactive Tracer Assay Data:

Time (min)Intra-liposomal ²²Na⁺ (cpm)
0Value
5Value
10Value
15Value
30Value

Troubleshooting

  • Low Ion Transport:

    • Increase the concentration of this compound.

    • Optimize the lipid composition to increase membrane fluidity.

    • Ensure the sodium gradient is sufficiently large.

  • High Background Leakage:

    • Incorporate cholesterol into the liposomes.

    • Ensure complete removal of organic solvents.

    • Check the integrity of the liposomes by dynamic light scattering (DLS).

  • Inconsistent Results:

    • Ensure consistent liposome size by using a well-defined extrusion process.

    • Prepare fresh ionophore and lipid solutions.

These application notes and protocols provide a framework for investigating the activity of this compound in liposomal systems. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental goals.

References

Application Note and Protocol: Calibration of a Sodium Ion-Selective Electrode (ISE) Featuring Sodium Ionophore III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the calibration of a sodium ion-selective electrode (ISE) that utilizes Sodium Ionophore III (also known as ETH2120). This compound is a neutral carrier used in PVC liquid membrane electrodes for the highly selective potentiometric determination of sodium ion (Na+) activity.[1][2][3] It is particularly suitable for applications requiring precise Na+ measurements in aqueous solutions, including biological samples like blood serum and plasma.[1][2] Accurate calibration is the most critical step to ensure reliable and reproducible measurements. This protocol outlines the necessary materials, step-by-step procedures, and data handling required for generating a robust calibration curve.

Principle of Operation

A sodium ISE functions based on the principle of potentiometry. The core component is a PVC membrane impregnated with this compound, a molecule specifically designed to selectively bind Na+ ions. When the electrode is immersed in a sample, Na+ ions from the solution partition into the membrane and form a complex with the ionophore. This selective binding creates a potential difference across the membrane, which is proportional to the logarithm of the sodium ion activity in the solution. This potential is measured against a stable reference electrode, and the resulting voltage is used to determine the sodium concentration.

Apparatus and Reagents

2.1 Apparatus

  • Sodium Ion-Selective Electrode (Combination or with separate reference electrode)

  • pH/mV meter or Ion Analyzer with 0.1 mV resolution

  • Magnetic stirrer and stir bars

  • Volumetric flasks (100 mL, 1000 mL)

  • Graduated pipettes

  • Plastic beakers (150 mL) to avoid sodium contamination from glass

  • Semi-logarithmic graph paper or data analysis software (e.g., Microsoft Excel, Origin)

2.2 Reagents

  • Deionized (DI) Water: For solution preparation and rinsing.

  • Sodium Chloride (NaCl): Reagent grade, dried.

  • Sodium Ionic Strength Adjustor (ISA): This solution is added to all standards and samples to ensure a constant ionic strength and adjust the pH. A common ISA for sodium measurement adjusts the pH to be above 9. Commercial ISA solutions are available, or one can be prepared. For low-level measurements, a diluted ISA might be required.

  • Reference Electrode Filling Solution: As specified by the electrode manufacturer. For a double junction reference electrode, the outer chamber filling solution may need to be diluted.

Experimental Protocol

3.1 Electrode Preparation

  • Inspect the Electrode: Check the electrode for any visible damage. If using a refillable electrode, ensure it is filled with the appropriate filling solution to the correct level, just below the fill hole. The fill hole must be open during measurements to ensure proper electrolyte flow.

  • Condition the Electrode: Before the first use or after long-term storage, condition the electrode by soaking it in a mid-range sodium standard solution (e.g., 100 ppm or 10⁻² M NaCl) for at least two hours. For daily use, pre-soaking for 5-10 minutes is recommended.

3.2 Preparation of Standard Solutions

  • Prepare 0.1 M NaCl Stock Solution: Accurately weigh 5.844 g of dried, reagent-grade NaCl. Dissolve it in deionized water in a 1000 mL volumetric flask and fill to the mark. This solution is 10000 ppm Na+.

  • Prepare 1000 ppm Na+ Stock Solution: Accurately weigh 2.54 g of dried, reagent-grade NaCl. Dissolve it in deionized water in a 1000 mL volumetric flask and fill to the mark.

  • Prepare Serial Dilutions: Prepare a series of at least three to five standards by serial dilution of the stock solution. The concentrations should bracket the expected sample concentration range. For example, to create 100 ppm, 10 ppm, and 1 ppm standards from a 1000 ppm stock:

    • 100 ppm: Pipette 10 mL of the 1000 ppm stock into a 100 mL volumetric flask and dilute to the mark with DI water.

    • 10 ppm: Pipette 10 mL of the 100 ppm solution into a 100 mL volumetric flask and dilute to the mark.

    • 1 ppm: Pipette 10 mL of the 10 ppm solution into a 100 mL volumetric flask and dilute to the mark.

    • Prepare standards fresh daily for best results.

3.3 Calibration Procedure

  • Connect the Electrode: Connect the sodium ISE and the reference electrode (or the combination electrode) to the pH/mV meter. Set the meter to measure in millivolts (mV).

  • Start with the Lowest Concentration: Place 50 or 100 mL of the most dilute standard (e.g., 1 ppm) into a plastic beaker with a magnetic stir bar.

  • Add ISA: Add the recommended volume of ISA to the standard solution (e.g., 1-2 mL of ISA per 100 mL of standard) and stir at a constant, moderate rate. Ensure the stir rate is consistent for all measurements and does not create a vortex.

  • Measure Potential: Rinse the electrode tip(s) thoroughly with deionized water and blot dry with a lint-free wipe. Immerse the electrode in the standard solution.

  • Record Reading: Wait for the reading to stabilize (a drift of < 0.1 mV/min is acceptable) and record the potential in mV.

  • Measure Subsequent Standards: Repeat steps 3-5 for the remaining standards, proceeding in order from the lowest concentration to the highest. Rinsing the electrode between each measurement is critical to prevent cross-contamination.

3.4 Generating the Calibration Curve

  • Plot the Data: Using semi-logarithmic graph paper, plot the measured potential (mV) on the linear y-axis and the corresponding standard concentration on the logarithmic x-axis.

  • Determine the Slope: The plot should yield a straight line in the electrode's linear response range. The slope of this line should be approximately 54 to 60 mV per tenfold change in concentration at 25 °C. A slope outside this range may indicate the need for electrode maintenance or replacement of standards.

  • Sample Measurement: To measure an unknown sample, treat it with the same volume of ISA as the standards, immerse the rinsed electrode, and record the stable mV reading. Determine the concentration of the unknown sample by finding the corresponding concentration for its measured potential on the calibration curve. The electrode should be recalibrated every 1-2 hours for maximum accuracy.

Data Presentation

The following table shows an example of typical data obtained during the calibration of a sodium ISE.

Standard Concentration (M)Standard Concentration (ppm)Measured Potential (mV)
1.00E-050.23125.0
1.00E-042.30183.5
1.00E-0323.00242.0
1.00E-02230.00300.5
1.00E-012300.00359.0
Calculated Slope: -~58.5 mV/decade

Note: The absolute mV values are illustrative and will vary depending on the specific reference electrode and meter used. The slope, however, should be consistent.

Visualization of Experimental Workflow

Calibration_Workflow cluster_calibration Calibration Loop (Lowest to Highest Conc.) start Start prep_electrode Prepare & Condition ISE in 100 ppm Na+ Std start->prep_electrode prep_solutions Prepare Na+ Standards (1, 10, 100 ppm) & Add ISA to each prep_electrode->prep_solutions rinse1 Rinse & Dry Electrode prep_solutions->rinse1 measure Immerse in Standard Stir & Wait for Stable Reading Record mV rinse1->measure decision All Standards Measured? measure->decision decision->rinse1 No plot_curve Plot mV (linear) vs. Concentration (log) Check Slope (54-60 mV/dec) decision->plot_curve Yes measure_sample Add ISA to Sample Measure Sample mV Determine Concentration plot_curve->measure_sample end_node End measure_sample->end_node

Caption: Workflow for Sodium ISE Calibration.

Best Practices and Troubleshooting

  • Temperature: Ensure that all standards and samples are at the same temperature, as electrode potentials are temperature-dependent. A 1 °C difference can introduce an error of about 2%.

  • Interferences: The primary interfering ion for sodium electrodes is Potassium (K+). Be aware of any potential interfering ions in your samples.

  • Electrode Care: Between measurements, store the electrode in a dilute sodium standard. For long-term storage, follow the manufacturer's instructions, which typically involve refilling the electrode, covering the tip with a protective cap containing a storage solution, and closing the fill hole.

  • Sluggish Response: If the electrode response becomes slow or the slope is poor, it may indicate a contaminated membrane. Try soaking the electrode in DI water for 5 minutes or immersing the tip in a 1000 ppm Sodium solution for one hour to rejuvenate it.

  • pH: Samples should generally be within a pH range of 9 to 12 for optimal performance, which is managed by the ISA. Acidic samples can cause interference from H+ ions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Ionophore III Working Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sodium Ionophore III. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the working concentration of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as ETH 2120, is a neutral ionophore that is highly selective for sodium ions (Na⁺).[1][2][3] It is a lipophilic molecule that can insert itself into cell membranes and facilitate the transport of sodium ions across the membrane, effectively increasing the intracellular sodium concentration.[4] Its primary application has been in the fabrication of sodium-selective electrodes for measuring sodium ion activity in biological fluids such as blood, plasma, and serum. However, it can also be used in cell-based assays to experimentally manipulate intracellular sodium levels.

Q2: What is a typical starting concentration for this compound in cell culture experiments?

A definitive, universally applicable working concentration for this compound in cell culture is not well-documented in the literature. The optimal concentration is highly dependent on the cell type, experimental endpoint, and incubation time. However, based on the concentrations used for other sodium ionophores like Gramicidin A and Monensin, a starting range of 0.1 µM to 10 µM is recommended for initial optimization experiments. For instance, a 1 µM concentration of Gramicidin A has been used to mimic the effects of sodium channel inhibition in MDCK cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol, but it is insoluble in water.

PropertyValue
Molecular Weight 552.79 g/mol
Solubility in DMSO ~3 mg/mL (~5.42 mM)
Solubility in Ethanol ~4 mg/mL
Storage of Powder -20°C for up to 3 years
Storage of Stock Solution Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.

To prepare a 5 mM stock solution in DMSO:

  • Weigh out 2.76 mg of this compound powder.

  • Dissolve it in 1 mL of high-quality, anhydrous DMSO.

  • Vortex briefly to ensure it is fully dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect on intracellular sodium levels or downstream signaling. Concentration is too low: The concentration of this compound is insufficient to induce a significant influx of sodium ions.Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM). Monitor intracellular sodium concentration using a fluorescent indicator like Sodium Green or Asante NaTRIUM Green-2.
Incubation time is too short: The duration of exposure is not long enough for the ionophore to facilitate significant sodium transport.Increase the incubation time. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hour, 2 hours) at a fixed, non-toxic concentration.
Degraded ionophore: The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution from powder. Ensure proper storage of aliquots at -20°C or -80°C.
High levels of cell death or cytotoxicity observed. Concentration is too high: Ionophores can be cytotoxic at high concentrations due to the disruption of ion homeostasis, which can lead to osmotic stress and apoptosis.Lower the concentration of this compound. Determine the EC50 for cytotoxicity in your cell line using a cell viability assay (e.g., MTT, trypan blue exclusion). Use a concentration well below the cytotoxic threshold for your experiments.
Prolonged incubation time: Extended exposure to the ionophore, even at lower concentrations, can lead to cytotoxicity.Reduce the incubation time. Aim for the shortest duration that produces the desired biological effect.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high.Ensure the final concentration of the solvent is non-toxic to your cells (typically ≤ 0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments.
Inconsistent or variable results between experiments. Inconsistent cell density: Variations in the number of cells seeded can affect the overall response to the ionophore.Standardize your cell seeding protocol to ensure consistent cell density across experiments.
Incomplete dissolution of ionophore: The ionophore may not be fully dissolved in the stock solution or may precipitate when diluted in aqueous culture medium.Ensure the stock solution is fully dissolved. When diluting into culture medium, add the ionophore dropwise while gently vortexing the medium to aid dispersion. Visually inspect for any precipitation.
Fluctuations in extracellular sodium concentration: The driving force for sodium influx is the concentration gradient between the extracellular and intracellular environments.Use a defined cell culture medium with a known and consistent sodium concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of this compound

This protocol provides a general framework for determining the optimal, non-toxic concentration of this compound for your specific cell type and experimental needs.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence assays) or standard tissue culture plates

  • Fluorescent intracellular sodium indicator (e.g., Sodium Green, Asante NaTRIUM Green-2)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Fluorescence plate reader or fluorescence microscope

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.

  • Preparation of this compound dilutions: Prepare a series of dilutions of your this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 7.5, and 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest ionophore concentration).

  • Loading with Sodium Indicator: If monitoring intracellular sodium, load the cells with a sodium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Treatment: Remove the culture medium from the wells and replace it with the prepared this compound dilutions.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 30 minutes).

  • Measurement of Intracellular Sodium: Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular sodium.

  • Assessment of Cell Viability: In a parallel plate, treat the cells with the same concentrations of this compound for the same duration. After incubation, perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the fluorescence intensity (intracellular sodium) against the this compound concentration.

    • Plot the cell viability (%) against the this compound concentration.

    • Determine the concentration range that gives a significant increase in intracellular sodium without causing significant cytotoxicity. This will be your optimal working concentration range.

Protocol 2: Monitoring this compound-Induced Changes in Intracellular Calcium

An increase in intracellular sodium can lead to a subsequent increase in intracellular calcium via the reverse action of the Na⁺/Ca²⁺ exchanger. This protocol outlines how to measure these secondary calcium changes.

Materials:

  • Optimal working concentration of this compound (determined from Protocol 1)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Fluorescent intracellular calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Fluorescence plate reader or fluorescence microscope

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate and grow to confluence as described in Protocol 1.

  • Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Treatment: Remove the loading buffer and replace it with the complete culture medium containing the predetermined optimal working concentration of this compound. Include a vehicle control.

  • Measurement of Intracellular Calcium: Immediately begin measuring the fluorescence intensity over time using a plate reader with kinetic read capabilities or by time-lapse imaging on a fluorescence microscope.

  • Data Analysis: Plot the change in fluorescence intensity over time to visualize the kinetics of the calcium response following the addition of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 5 mM in DMSO) prepare_dilutions Prepare Serial Dilutions (0.1 - 10 µM) prep_stock->prepare_dilutions seed_cells Seed Cells in 96-well Plate load_dye Load Cells with Fluorescent Indicator (e.g., Sodium Green) seed_cells->load_dye treat_cells Treat Cells load_dye->treat_cells prepare_dilutions->treat_cells incubate Incubate (e.g., 30 min) treat_cells->incubate measure_na Measure Intracellular Sodium (Fluorescence) incubate->measure_na measure_viability Measure Cell Viability (e.g., MTT Assay) incubate->measure_viability analyze_data Analyze Data & Determine Optimal Concentration measure_na->analyze_data measure_viability->analyze_data

Caption: Workflow for determining the optimal working concentration of this compound.

signaling_pathway ionophore This compound na_influx Na⁺ Influx ionophore->na_influx na_increase ↑ [Na⁺]i na_influx->na_increase ncx Na⁺/Ca²⁺ Exchanger (Reverse Mode) na_increase->ncx ca_influx Ca²⁺ Influx ncx->ca_influx ca_increase ↑ [Ca²⁺]i ca_influx->ca_increase downstream Downstream Signaling (e.g., Gene Expression, Enzyme Activation) ca_increase->downstream

Caption: Signaling cascade initiated by this compound.

References

Sodium ionophore III solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Ionophore III (also known as ETH 2120).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in experiments?

This compound is a neutral ionophore that is highly selective for sodium ions (Na⁺). In experimental biology, its primary function is to transport Na⁺ across lipid membranes, such as the plasma membrane of cells, down their electrochemical gradient.[1] This disrupts the natural sodium ion gradient maintained by the cell, leading to an increase in intracellular sodium concentration. This disruption of ion homeostasis can trigger various cellular events, most notably the depletion of cellular ATP.[2]

Q2: In which solvents is this compound soluble?

This compound is a lipophilic molecule and is poorly soluble in aqueous solutions. It is readily soluble in several organic solvents. The table below summarizes its solubility in common laboratory solvents.

SolventConcentrationMolar EquivalentNotes
DMSO3 mg/mL[3]~5.42 mMUse fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.[3]
Ethanol4 mg/mL[3]~7.23 mM
Chloroform10 mg/mL~18.09 mM
Corn Oil2 mg/mL~3.62 mMRequires sonication to form a suspension.
WaterInsoluble (<0.1 mg/mL)

Q3: How should I store this compound powder and stock solutions?

For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years.

Stock solutions prepared in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and can be stored as follows:

  • -80°C: Up to 2 years

  • -20°C: Up to 1 year

Troubleshooting Guide

Issue 1: The compound precipitated out of solution when I diluted my DMSO stock in my aqueous experimental buffer.

This is a common issue when working with lipophilic compounds. The drastic change in solvent polarity when adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to crash out of solution.

Solutions:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of your aqueous buffer (e.g., a 1:1 ratio) and mix thoroughly. Then, add this intermediate dilution to the rest of your buffer.

  • Increase Final DMSO Concentration (with caution): If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Use of a Surfactant: In some cases, a small amount of a biocompatible surfactant, such as Pluronic F-127, can help to maintain the solubility of lipophilic compounds in aqueous solutions. However, the compatibility of the surfactant with your specific assay must be validated.

  • Sonication: After dilution, briefly sonicate the solution to help redissolve any small precipitates that may have formed.

Issue 2: I observe aggregation of the ionophore in my experiment, leading to inconsistent results.

Aggregation can occur with lipophilic molecules in aqueous environments, reducing the effective concentration of the active monomeric ionophore.

Solutions:

  • Freshly Prepared Working Solutions: Always prepare the final working solution fresh for each experiment from a stock solution. Avoid storing diluted aqueous solutions of the ionophore.

  • Vortexing Before Use: Vigorously vortex the final working solution immediately before adding it to your experimental setup to ensure a homogenous suspension.

  • Lower Working Concentration: If possible, try using a lower working concentration of the ionophore. Aggregation is often a concentration-dependent phenomenon.

  • Solvent Optimization: For in vitro assays, consider if a small percentage of a co-solvent like ethanol in the final buffer is permissible and could help prevent aggregation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out 5.53 mg of this compound (Molecular Weight: 552.79 g/mol ).

  • Dissolving in DMSO: Add 1 mL of fresh, anhydrous DMSO to the vial containing the compound.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. This will give you a 100 µM solution. Mix well by gentle pipetting.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.

  • Mixing and Immediate Use: Gently mix the final working solution and use it immediately for your experiment.

Visualizations

Signaling_Pathway Ionophore This compound Membrane Cell Membrane Ionophore->Membrane Inserts into Na_in Increased Intracellular Na+ Concentration Membrane->Na_in Facilitates Na+ influx Na_K_Pump Na+/K+ ATPase Na_in->Na_K_Pump Increased activity to expel excess Na+ ATP_depletion ATP Depletion Na_K_Pump->ATP_depletion Consumes ATP Cellular_Response Downstream Cellular Effects (e.g., altered enzyme activity, cell stress) ATP_depletion->Cellular_Response

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_working Prepare Working Solution (e.g., 10 µM in medium) prep_stock->prep_working cell_treatment Treat Cells with Working Solution prep_working->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation measurement Measure Cellular Response (e.g., intracellular Na+, ATP levels) incubation->measurement data_analysis Data Analysis measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

preventing Sodium ionophore III precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sodium Ionophore III. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on preventing and troubleshooting precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a neutral ionophore that is highly selective for sodium ions (Na⁺). Its primary function is to transport sodium ions across lipid membranes, such as the plasma membrane of cells. This ability to increase intracellular sodium concentration makes it a valuable tool for studying the roles of sodium in various cellular processes, including signal transduction, ion channel function, and cellular homeostasis.

Q2: Why does this compound precipitate in my cell culture media?

A2: this compound is a lipophilic (fat-soluble) compound with very low solubility in aqueous solutions like cell culture media. Precipitation, often seen as cloudiness or visible particles, typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous environment of the media, causing the compound to "crash out" of solution.

Q3: What are the consequences of precipitation in my experiment?

A3: Precipitation of this compound can lead to several experimental issues:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and non-reproducible results.

  • Cell Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of the ionophore.

  • Imaging Artifacts: Precipitate can interfere with microscopy and other imaging techniques, obscuring results.

Troubleshooting Guide: Preventing Precipitation

Issue: Immediate precipitation upon adding this compound stock solution to the media.

  • Question: I prepared a stock solution of this compound in DMSO. When I added it to my cell culture medium, it immediately turned cloudy. What's happening and how can I prevent this?

  • Answer: This is a common issue with hydrophobic compounds. The rapid change in solvent from DMSO to the aqueous medium causes the compound to exceed its solubility limit and precipitate. Here are several steps you can take to prevent this:

    • Optimize Stock Solution Concentration: While a high concentration stock is convenient, a very high concentration can exacerbate precipitation upon dilution. If you are observing precipitation, consider preparing a slightly lower concentration stock solution in DMSO.

    • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed (37°C) serum-free medium. Then, add this intermediate dilution to the rest of your pre-warmed complete medium.

    • Slow Addition and Mixing: Add the stock solution or intermediate dilution to the media drop-by-drop while gently vortexing or swirling the media. This gradual introduction can help keep the compound in solution.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.

Issue: The media containing this compound appears clear initially but becomes cloudy after incubation.

  • Question: My media with this compound looked fine when I prepared it, but after a few hours in the incubator, I see a precipitate. What causes this delayed precipitation?

  • Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time.

    • Temperature and pH Shifts: Changes in temperature and pH within the incubator can affect the solubility of this compound. Ensure your incubator is properly calibrated for stable temperature and CO₂ levels to maintain a stable pH of the media.

    • Interaction with Media Components: Components in the media, such as salts, amino acids, and proteins in serum, can interact with the ionophore over time, leading to the formation of insoluble complexes. If you suspect this is the issue, you could try a different basal medium formulation or reduce the serum concentration if your cell line permits.

    • Exceeding Long-Term Solubility: While the compound may be soluble for a short period, it might not be stable in solution at that concentration over several hours or days. It is crucial to determine the maximum soluble concentration for your specific experimental duration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)≥ 3 mg/mL (5.42 mM)[1]Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Ethanol≥ 4 mg/mLMay require gentle warming to fully dissolve.
Chloroform≥ 10 mg/mL
WaterInsoluble[1]
Cell Culture Media (e.g., DMEM, RPMI-1640)Very LowHighly prone to precipitation. Working concentrations are typically in the low micromolar range.
Table 2: Recommended Working Concentrations and Final DMSO Concentrations
ApplicationRecommended Working ConcentrationMaximum Final DMSO Concentration
Short-term (minutes to hours) ion flux studies1 - 10 µM≤ 0.5%
Long-term ( > 6 hours) cell culture experiments0.1 - 1 µM≤ 0.1%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM or RPMI-1640), pre-warmed to 37°C

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Aseptically weigh out the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light and moisture.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • For a 10 µM final concentration:

      • Perform a 1:10 intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed serum-free medium in a sterile tube. Mix gently.

      • Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete cell culture medium to achieve the final 1 µM concentration.

    • Add the final working solution to your cells immediately after preparation.

Protocol 2: Measurement of Intracellular Calcium Influx Following this compound Treatment

This protocol utilizes the fluorescent calcium indicator Fura-2 AM.

Materials:

  • Cells cultured on glass coverslips or in a 96-well imaging plate

  • Fura-2 AM

  • Anhydrous DMSO

  • Pluronic F-127 (optional, to aid dye loading)

  • HEPES-buffered saline (HBS) or other suitable imaging buffer

  • This compound working solution (prepared as in Protocol 1)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Loading Cells with Fura-2 AM:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Dilute the Fura-2 AM stock in HBS to a final concentration of 2-5 µM. If using, add Pluronic F-127 to a final concentration of 0.02%.

    • Remove the culture medium from the cells and wash once with HBS.

    • Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Calcium Imaging:

    • Mount the coverslip or plate on the microscope stage.

    • Begin imaging, acquiring baseline fluorescence intensity ratios (F340/F380) for at least 2-5 minutes to establish a stable baseline.

    • Carefully add the pre-warmed this compound working solution to the cells.

    • Continue to record the fluorescence intensity ratio to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • Normalize the data to the baseline fluorescence ratio.

    • An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.

Mandatory Visualization

Signaling Pathway: Sodium-Calcium Exchanger (NCX)

The following diagram illustrates the mechanism of the Sodium-Calcium Exchanger (NCX), a key regulator of intracellular calcium homeostasis that is influenced by changes in intracellular sodium concentration, such as those induced by this compound.

NCX_Signaling cluster_membrane Plasma Membrane NCX Sodium-Calcium Exchanger (NCX) Na_out High [Na⁺] NCX->Na_out Ca_out High [Ca²⁺] NCX->Ca_out Na_in Low [Na⁺] NCX->Na_in Increased_Ca Increased [Ca²⁺] NCX->Increased_Ca Na_out->NCX Ca_out->NCX 1 Ca²⁺ Ionophore This compound Ca_in Low [Ca²⁺] Ca_in->NCX 1 Ca²⁺ Increased_Na Increased [Na⁺] Ionophore->Increased_Na Increases Increased_Na->NCX 3 Na⁺ label_forward Forward Mode (Ca²⁺ Efflux) label_reverse Reverse Mode (Ca²⁺ Influx)

Caption: Sodium-Calcium Exchanger (NCX) modes of action.

Experimental Workflow: Preventing Precipitation

The following workflow outlines the key steps to minimize the risk of this compound precipitation when preparing a working solution for cell culture experiments.

Precipitation_Workflow start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock warm_media Pre-warm Media to 37°C prep_stock->warm_media intermediate_dilution Create Intermediate Dilution in Serum-Free Media warm_media->intermediate_dilution final_dilution Slowly Add to Final Volume of Complete Media with Mixing intermediate_dilution->final_dilution check_clarity Visually Inspect for Clarity final_dilution->check_clarity add_to_cells Add to Cells Immediately check_clarity->add_to_cells Clear troubleshoot Troubleshoot: - Lower Concentration - Slower Addition check_clarity->troubleshoot Precipitate end End add_to_cells->end troubleshoot->warm_media

Caption: Workflow for preparing this compound working solution.

References

Technical Support Center: Sodium Ionophore III-Based Sensors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding drift in Sodium Ionophore III-based sensors.

Frequently Asked Questions (FAQs)

Q1: What is sensor drift and what causes it in ion-selective electrodes (ISEs)?

A1: Sensor drift is the gradual and continuous change in the electrode's response over time, even when the sample concentration remains constant[1]. In this compound-based sensors, drift can be attributed to several factors:

  • Reference Electrode Instability: The primary reason for drift in most ISE systems is the instability of the reference electrode potential, often caused by the exchange of ions at the liquid junction interface[2].

  • Membrane-Related Issues:

    • Ionophore Leaching: The slow release of this compound or other lipophilic components from the PVC membrane into the sample solution can alter the membrane's response characteristics[3][4][5].

    • Water Layer Formation: In solid-contact ISEs, a thin aqueous layer can form between the ion-selective membrane and the solid conductor, leading to unstable and drifting potentials.

    • Contamination: The membrane surface can become coated with organic films or deposits from the sample, hindering its interaction with sodium ions.

  • Temperature Fluctuations: Changes in temperature affect the electrode's slope, liquid junction potential, and the solubility of salts in the reference system, all of which contribute to drift. A temperature change of just 1°C can introduce an error of about 2%.

  • Sample Composition Changes: Variations in the ionic strength of the sample can affect the activity of sodium ions and cause potential shifts.

Q2: How significant are interfering ions for a this compound-based sensor?

A2: While this compound is selective for sodium, it can suffer from interference from other cations. The presence of these ions can cause an apparent increase in the measured sodium concentration. It is crucial to be aware of the selectivity coefficients to determine if your analysis is being compromised.

Data Presentation: Selectivity Coefficients for this compound

Interfering IonSymbolSelectivity Coefficient (KPotNa,X)Notes
PotassiumK⁺~ 0.6A significant interferent. The ratio of Na⁺ to K⁺ should ideally be greater than 20:1.
AmmoniumNH₄⁺~ 0.2The ratio of Na⁺ to NH₄⁺ should be greater than 10:1 to minimize error.
CalciumCa²⁺~ 0.02Less significant, but should be considered in calcium-rich samples.
MagnesiumMg²⁺~ 0.03Less significant, but should be considered in magnesium-rich samples.

Q3: How often should I recalibrate my sensor?

A3: The required frequency of recalibration depends directly on the rate of drift and the precision your experiment requires.

  • High Precision: For the most accurate results, it may be necessary to calibrate between every sample measurement.

  • Moderate Precision: If a 2% margin of error is acceptable, calibrating every hour is often sufficient.

  • Low Precision: If only an "order of magnitude" measurement is needed, calibrating once a day or even less frequently might be adequate.

  • Temperature Changes: A recalibration is strongly recommended if the sample temperature differs by more than 2°C from the original calibration temperature.

Q4: What is the expected lifetime of a this compound sensor membrane?

A4: The usable life of an ISE membrane is highly dependent on its usage and the nature of the samples. While many electrodes are guaranteed for six months, they can last much longer with proper care. Factors that can shorten the sensor's lifetime include:

  • Prolonged exposure to solutions outside the optimal pH range (typically 1-9 for sodium ISEs).

  • Continuous immersion in solutions with very low sodium ion concentrations or in pure water.

  • Exposure to organic solvents.

  • Physical damage or contamination of the membrane.

Troubleshooting Guides

Issue 1: My sensor shows significant drift during calibration or measurement.

This is the most common issue and can often be resolved by systematically checking the components of your experimental setup.

Visualization: Troubleshooting Workflow for Sensor Drift

TroubleshootingWorkflow Start Drift Observed Check_Standards 1. Check Calibration Standards Start->Check_Standards Check_Temp 2. Verify Temperature Stability Check_Standards->Check_Temp Standards OK Recalibrate Recalibrate Sensor Check_Standards->Recalibrate Remake Standards Check_Conditioning 3. Confirm Proper Conditioning Check_Temp->Check_Conditioning Temp Stable Check_Temp->Recalibrate Equilibrate Temp Inspect_Membrane 4. Inspect & Clean Membrane Check_Conditioning->Inspect_Membrane Conditioning OK Check_Conditioning->Recalibrate Re-condition Check_Reference 5. Check Reference Electrode Inspect_Membrane->Check_Reference Membrane OK Inspect_Membrane->Recalibrate Clean Membrane Check_Reference->Recalibrate Reference OK Contact_Support Drift Persists: Contact Support Check_Reference->Contact_Support Refill/Replace Stable Drift Resolved Recalibrate->Stable Successful Recalibrate->Contact_Support Unsuccessful

Caption: Logical workflow for diagnosing and resolving sensor drift.

Answer/Solution:

  • Verify Calibration Standards: Always use fresh, high-quality standard solutions for calibration. Old or contaminated standards are a common source of error.

  • Ensure Temperature Stability: Confirm that your standards and samples are at the same temperature (within ±2°C). Allow electrodes to equilibrate in the sample solution before taking a reading.

  • Check Electrode Conditioning: A new electrode, or one that has been stored dry, requires proper conditioning to ensure a stable response. If the sensor has been stored improperly, its performance may be restored by soaking it in a standard solution. Refer to the Protocol for Sensor Conditioning.

  • Inspect and Clean the Membrane: Visually inspect the PVC membrane at the sensor tip. If it appears discolored, coated with a film, or has crystals on it, it requires cleaning. Refer to the Protocol for Membrane Inspection and Cleaning.

  • Check the Reference Electrode: The reference electrode is a critical source of drift.

    • Filling Solution: Ensure the reference electrode is filled with the correct solution and that the level is sufficient.

    • Filling Hole: The filling hole must be open during measurement to ensure proper outflow of the filling solution.

    • Clogged Junction: A clogged reference junction can cause slow, erratic readings. Try draining and refilling the electrode or gently cleaning the junction.

Issue 2: The sensor response is slow, noisy, or unstable.

Answer/Solution:

  • Inadequate Stirring: Ensure constant and moderate stirring for all measurements to provide a uniform concentration at the electrode surface.

  • Membrane Fouling: The membrane may be contaminated. Refer to the Protocol for Membrane Inspection and Cleaning.

  • Reference Junction Clogged: A slow response time is a classic symptom of a clogged reference junction. Replace the filling solution and ensure the junction is clear.

  • Air Bubbles: Check for air bubbles on the membrane surface and dislodge them by gently tapping the electrode.

Issue 3: Readings are consistently inaccurate or show a constant offset.

Answer/Solution:

  • Interference: Review the sample composition for the presence of significant interfering ions like K⁺ or NH₄⁺. If present, their effect must be mitigated or calculated. The Standard Addition Method can be an effective technique in samples with complex or high ionic strength matrices.

  • Ionic Strength Mismatch: Significant differences in ionic strength between your calibration standards and your samples can cause errors. While specific Ionic Strength Adjustment Buffers (ISABs) are not suitable for sodium electrodes due to common interfering ions, preparing standards with a background composition similar to the sample can help.

  • Incorrect Slope: If the electrode slope is out of the expected range (typically 54 ± 5 mV/decade), it may indicate a damaged membrane or the end of the electrode's life. Perform a multi-point calibration to verify the slope.

  • Membrane Integrity: The ionophore may have leached out over time, or the membrane may be physically damaged, reducing its performance and lifetime. This often requires membrane or electrode replacement.

Experimental Protocols

Protocol for Sensor Conditioning

Objective: To properly hydrate and stabilize the ion-selective membrane and reference junction of a new electrode or one that has been stored dry.

Methodology:

  • Initial Rinse: Rinse the electrode thoroughly with deionized water.

  • Reference Electrode Preparation: Prepare the reference electrode according to the manufacturer's instructions, ensuring it is filled with the correct solution.

  • Initial Soak: Immerse the electrode tip in a mid-range sodium standard solution (e.g., 100 ppm or 10⁻² M NaCl) for a minimum of 2 hours. Some manufacturers may recommend longer conditioning periods (up to 8 hours) for optimal stability. Other sources suggest conditioning in a low-concentration solution (e.g., 10 ppm) for 10-30 minutes. Always consult the manufacturer's specific guidelines.

  • Verification: After conditioning, perform a two-point calibration. The slope should be within the acceptable range (e.g., 54 ± 5 mV/decade). If the slope is poor or the reading is unstable, continue soaking the electrode and re-check periodically.

Protocol for Multi-Point Calibration

Objective: To determine the sensor's response slope and verify its linear range of detection.

Visualization: Experimental Workflow for Calibration

CalibrationWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Standards Prepare Serial Dilution of Standards (e.g., 1M to 0.0001M) Measure_Low 1. Measure lowest concentration standard Prep_Standards->Measure_Low Prep_Electrode Condition and Rinse Electrode Prep_Electrode->Measure_Low Rinse_1 Rinse Electrode Measure_Low->Rinse_1 Measure_Mid 2. Measure next concentration Rinse_1->Measure_Mid Rinse_2 Rinse Electrode Measure_Mid->Rinse_2 Measure_High 3. ...continue to highest concentration Rinse_2->Measure_High Record_mV Record stable mV reading for each standard Measure_High->Record_mV Plot_Graph Plot mV (linear axis) vs. Concentration (log axis) Record_mV->Plot_Graph Calculate_Slope Calculate Slope (mV/decade) Plot_Graph->Calculate_Slope

Caption: Step-by-step workflow for performing a multi-point sensor calibration.

Methodology:

  • Prepare Standards: Prepare a series of at least three sodium standards of known concentration, covering the expected range of your samples. Use serial dilution from a concentrated stock solution (e.g., 1 M NaCl) to create standards such as 10⁻¹, 10⁻², 10⁻³, and 10⁻⁴ M.

  • Set Up: Place the electrode in a holder and immerse the tip in the lowest concentration standard. Begin moderate and constant stirring.

  • Equilibrate and Record: Allow the potential reading (in mV) to stabilize completely, then record the value.

  • Rinse: Remove the electrode, rinse it thoroughly with deionized water, and gently blot it dry.

  • Measure Next Standard: Immerse the electrode in the next higher concentration standard and repeat steps 3 and 4. Continue this process for all standards, moving from lowest to highest concentration.

  • Analyze: Plot the recorded mV values (linear y-axis) against the log of the standard concentrations (logarithmic x-axis). The data points should form a straight line. Calculate the slope of this line, which should be approximately 54-59 mV per tenfold change in concentration at 25°C.

Protocol for Membrane Inspection and Cleaning

Objective: To remove contaminants from the sensor membrane surface to restore proper function.

Methodology:

  • Visual Inspection: Examine the membrane under good lighting. Look for oily films, solid deposits, or discoloration.

  • Gentle Rinse: Start by rinsing the electrode tip with a stream of deionized water.

  • Mild Cleaning: If contaminants persist, gently wipe the membrane with a lint-free cloth soaked in deionized water. Do not use harsh abrasives or brushes, as this can permanently damage the PVC membrane.

  • Re-conditioning: After cleaning, the electrode must be re-conditioned. Immerse it in a mid-range standard solution for at least 30-60 minutes before attempting to recalibrate.

Visualization: Ion-Selective Electrode (ISE) Principle

ISE_Principle cluster_ISE Ion-Selective Electrode (ISE) cluster_REF Reference Electrode ISE_Body Electrode Body Membrane Ion-Selective Membrane (this compound in PVC) Internal_Solution Internal Filling Solution (Fixed Na⁺ concentration) Internal_Electrode Internal Reference Ag/AgCl Voltmeter High-Impedance Voltmeter (mV) Internal_Electrode->Voltmeter E₁ Ref_Body Electrode Body Liquid_Junction Liquid Junction (Porous Frit) Ref_Solution Reference Electrolyte (e.g., KCl) Ref_Electrode Reference Element Ag/AgCl Ref_Electrode->Voltmeter E₂ Sample Sample Solution (Unknown Na⁺ Activity) Sample->Membrane:f0 Sample->Liquid_Junction

Caption: Diagram showing the components and operating principle of an ISE system.

References

Technical Support Center: Sodium Ionophore III Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sodium Ionophore III in their experiments. The focus is on addressing the common issue of potassium (K⁺) interference in sodium (Na⁺) measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as ETH 2120) is a highly selective molecule used in the fabrication of sodium-selective electrodes.[1][2][3] It is a neutral carrier that can selectively bind to sodium ions and transport them across a hydrophobic membrane, such as a PVC membrane in an ion-selective electrode (ISE). This selective transport of Na⁺ generates a potential difference across the membrane that is proportional to the concentration of sodium ions in the sample. This potential is then measured to determine the sodium concentration.

Q2: How does potassium (K⁺) interfere with this compound measurements?

A2: Potassium ions can interfere with this compound measurements due to their similar size and charge to sodium ions. Although this compound is highly selective for Na⁺, it can also bind to K⁺ to some extent. This cross-reactivity leads to a competing response, where the electrode responds to both Na⁺ and K⁺ ions present in the sample. If the concentration of K⁺ is significant, it can lead to an overestimation of the true sodium concentration.

Q3: What is the selectivity coefficient of this compound for Na⁺ over K⁺?

A3: The selectivity of an ionophore is quantified by its potentiometric selectivity coefficient (KPotNa,M), where M is the interfering ion. A smaller value indicates better selectivity for the primary ion (Na⁺). For this compound, the logarithm of the selectivity coefficient for potassium (log KPotNa,K) is approximately -1.6.[4] This indicates a high selectivity for sodium over potassium.

Quantitative Data: Selectivity of this compound

The following table summarizes the potentiometric selectivity coefficients of this compound for sodium against various interfering ions. The data is presented as log KPotNa,M.

Interfering Ion (M)log KPotNa,M[4]
Potassium (K⁺)-1.6
Rubidium (Rb⁺)-2.2
Cesium (Cs⁺)-2.6
Lithium (Li⁺)-1.4
Calcium (Ca²⁺)-3.2
Magnesium (Mg²⁺)-3.6

Troubleshooting Guide: K⁺ Interference

This guide provides a systematic approach to identifying and mitigating potassium interference in your this compound measurements.

Problem: Inaccurate or higher-than-expected sodium readings.

Step 1: Verify Electrode Performance

  • Action: Perform a slope check of your sodium-selective electrode.

  • Procedure: Prepare two sodium standards with a tenfold difference in concentration (e.g., 0.01 M and 0.1 M NaCl). Measure the potential (in mV) of each standard.

  • Expected Outcome: The potential difference between the two standards should be approximately 54-60 mV at room temperature (20-25°C).

  • Troubleshooting:

    • Slope too low: This could indicate a contaminated or old membrane. Consider reconditioning or replacing the electrode membrane.

    • Drifting or unstable readings: Ensure constant and gentle stirring during measurements. Check for air bubbles on the membrane surface.

Step 2: Assess Potential K⁺ Interference

  • Action: Determine the approximate concentration of K⁺ in your sample.

  • Consideration: If the K⁺ concentration is high, it is a likely source of interference. The error will be more significant at low Na⁺ concentrations.

Step 3: Mitigation Strategies

  • Strategy 1: Sample Dilution

    • Protocol: If your sample has a high ionic strength, dilute it with deionized water. This will reduce the concentration of both Na⁺ and K⁺, but the relative interference of K⁺ may be lessened. Remember to account for the dilution factor in your final calculation.

  • Strategy 2: Use of an Ionic Strength Adjustor (ISA)

    • Protocol: Add an appropriate ISA to all your standards and samples. An ISA helps to maintain a constant ionic background, which can stabilize the activity coefficients of the ions and improve measurement accuracy. For sodium measurements, a common ISA adjusts the pH to between 9 and 10.

  • Strategy 3: Electrode Reconditioning

    • Protocol: If the electrode has been exposed to high concentrations of interfering ions, it may require reconditioning. Soak the electrode in a dilute sodium standard solution after rinsing with deionized water. This can help to displace the interfering ions from the ionophore.

Experimental Protocols

Protocol 1: Calibration of a Sodium-Selective Electrode

  • Prepare a series of sodium standard solutions (e.g., 10⁻⁴ M, 10⁻³ M, 10⁻² M, 10⁻¹ M NaCl) in deionized water.

  • If using, add the same volume of Ionic Strength Adjustor (ISA) to each standard.

  • Immerse the sodium-selective electrode and a reference electrode in the most dilute standard.

  • Stir gently and record the stable potential reading (in mV).

  • Rinse the electrodes with deionized water and blot dry.

  • Repeat steps 3-5 for the remaining standards, moving from the most dilute to the most concentrated.

  • Plot the potential (mV) on the y-axis against the logarithm of the sodium concentration on the x-axis. The resulting graph is your calibration curve.

Protocol 2: Measuring Sodium in a Sample with Potential K⁺ Interference

  • Prepare your sample. If the expected K⁺ concentration is high, consider a dilution strategy.

  • Add the same volume of ISA to your sample as was used for the calibration standards.

  • Immerse the calibrated sodium-selective electrode and reference electrode in the sample.

  • Stir gently and record the stable potential reading (in mV).

  • Use the calibration curve to determine the sodium concentration corresponding to the measured potential.

Visualizations

Signaling_Pathway cluster_membrane Hydrophobic Membrane (e.g., PVC) Ionophore This compound Complex Na⁺-Ionophore Complex Ionophore->Complex Binds Na⁺ Complex->Ionophore Releases Na⁺ Na_int Na⁺ (Internal Solution) Complex->Na_int Transport Na_ext Na⁺ (External Solution) Na_ext->Ionophore Selective Binding Experimental_Workflow start Start prep_standards Prepare Na⁺ Standards start->prep_standards add_isa_standards Add ISA to Standards prep_standards->add_isa_standards calibrate Calibrate Electrode add_isa_standards->calibrate prep_sample Prepare Sample (Dilute if necessary) calibrate->prep_sample add_isa_sample Add ISA to Sample prep_sample->add_isa_sample measure Measure Sample Potential add_isa_sample->measure calculate Calculate Na⁺ Concentration (from Calibration Curve) measure->calculate end End calculate->end Troubleshooting_Guide start Inaccurate Na⁺ Reading slope_check Perform Slope Check start->slope_check slope_ok Slope OK? (54-60 mV) slope_check->slope_ok check_k High K⁺ in Sample? slope_ok->check_k Yes recondition Recondition Electrode slope_ok->recondition No mitigate Apply Mitigation Strategy (Dilution, ISA) check_k->mitigate Yes remeasure Remeasure check_k->remeasure No mitigate->remeasure end_problem Problem Persists (Contact Support) mitigate->end_problem recondition->slope_check end_ok Measurement OK remeasure->end_ok

References

Technical Support Center: Reducing Phototoxicity in Sodium Measurement Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize phototoxicity when measuring intracellular sodium concentrations.

Understanding the Terminology: Ionophores vs. Indicators

It is crucial to distinguish between an ionophore and a fluorescent indicator .

  • Sodium Ionophore III (ETH 2120): This is a non-fluorescent molecule that selectively binds and transports sodium ions across lipid membranes. It is typically used in ion-selective electrodes and is not the direct source of phototoxicity in imaging experiments.

  • Fluorescent Sodium Indicators (e.g., SBFI, Sodium Green, CoroNa™ Red): These are dyes that change their fluorescent properties upon binding to sodium. It is the excitation of these fluorescent molecules with high-intensity light that generates reactive oxygen species (ROS), leading to phototoxicity and cell damage.

This guide will focus on mitigating phototoxicity associated with the use of fluorescent sodium indicators .

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and how do I recognize it in my cells?

A1: Phototoxicity is cell damage or death caused by light exposure, particularly in the presence of fluorescent molecules. During fluorescence microscopy, the excitation light can cause your fluorescent indicator to produce reactive oxygen species (ROS), which are harmful to cellular components.[1]

Signs of phototoxicity range from subtle to severe:

  • Subtle Effects: Changes in cell morphology, altered mitochondrial membrane potential, unexpected signaling pathway activation, or slowed cell migration.

  • Obvious Damage: Cell blebbing (formation of membrane bulges), vacuole formation, detachment from the substrate, or outright cell death (apoptosis or necrosis).[2]

Q2: My cells look fine, does that mean there is no phototoxicity?

A2: Not necessarily. Cells can experience significant stress and physiological changes before visible signs of damage appear. This sublethal phototoxicity can alter experimental outcomes, leading to artifacts and unreliable data. For instance, cellular processes like migration or division can be impaired without obvious morphological changes.

Q3: What is the primary cause of phototoxicity with sodium indicators?

A3: The primary cause is the interaction between high-energy photons from the microscope's light source and the fluorescent indicator. This process generates ROS, which damages lipids, proteins, and DNA. Indicators requiring UV or blue light for excitation are generally more phototoxic because these shorter wavelengths carry more energy.

Q4: Are there any supplements I can add to my imaging medium to reduce phototoxicity?

A4: Yes, supplementing your imaging medium with antioxidants can help neutralize ROS. Commonly used supplements include:

  • Trolox: A water-soluble analog of Vitamin E.

  • Ascorbic acid (Vitamin C): A potent ROS scavenger.

  • Rutin: A flavonoid antioxidant. The effectiveness of these supplements can be cell-type dependent, so it is advisable to test them for your specific experimental setup.

Q5: Which microscopy techniques are best for minimizing phototoxicity in long-term imaging?

A5: Advanced microscopy techniques that limit illumination to the focal plane are highly effective at reducing phototoxicity.

  • Spinning-disk confocal microscopy: This technique is generally gentler than laser scanning confocal microscopy because it uses lower laser power and illuminates multiple points simultaneously, reducing the light dose at any single point.

  • Light-sheet fluorescence microscopy (LSFM): This method illuminates the sample from the side, exciting only a thin plane. It is one of the gentlest imaging techniques available for long-term 3D imaging.

  • Two-photon microscopy: This technique uses lower-energy infrared light to excite fluorophores only at the focal point, significantly reducing out-of-focus damage.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Cells are dying or blebbing during the experiment. Excessive Light Exposure: Illumination intensity is too high, or exposure time is too long.1. Reduce laser/light source power to the minimum level required for an acceptable signal-to-noise ratio.2. Decrease the camera exposure time.3. Reduce the frequency of image acquisition (increase the time interval).
UV-Excitable Indicator: Using an indicator like SBFI that requires high-energy UV light.1. Switch to a visible-light-excitable indicator such as Sodium Green, CoroNa™ Red, or ING-2.
Fluorescence signal is weak, requiring high laser power. Suboptimal Indicator Choice: The indicator may have a low quantum yield or may not be bright enough for your system.1. Select a modern, brighter indicator like ING-2 or SoNa™ 520.2. Ensure your microscope's filter sets are optimized for your chosen indicator's excitation and emission spectra.
Poor Dye Loading: The indicator is not efficiently loaded into the cells.1. Optimize the loading concentration and incubation time of the indicator's AM ester.2. Use Pluronic® F-127 to improve the solubility of the AM ester.3. If the indicator is being compartmentalized, try loading at a lower temperature (e.g., room temperature instead of 37°C).
Experimental results are inconsistent or not reproducible. Sublethal Phototoxicity: Hidden cellular stress is affecting the biological process being studied.1. Perform a phototoxicity control experiment (see Protocol 1 below).2. Add an antioxidant like Trolox to the imaging medium.3. Use an imaging medium that lacks phototoxic components like riboflavin.4. Implement the "image less, get more" principle: only illuminate when acquiring data and use the lowest possible light dose.
Rapid photobleaching of the indicator. High Light Intensity: The same conditions that cause phototoxicity often cause photobleaching.1. Follow all recommendations for reducing light exposure.2. Use an antifade reagent in your live-cell imaging medium.

Quantitative Data: Comparison of Sodium Indicators

Choosing the right indicator is the first step in reducing phototoxicity. Indicators that are excited by longer wavelengths (further from UV) are inherently less damaging to cells.

IndicatorExcitation (nm)Emission (nm)Kd for Na+ (mM)†Key FeaturePhototoxicity Potential
SBFI 340 / 380505~11.3Ratiometric, allows for quantitative measurements.High (UV excitation)
Sodium Green™ 488540~21Good alternative to SBFI for confocal microscopy.Moderate (Visible light excitation)
CoroNa™ Green 492516~80Fluorescence lifetime is sensitive to Na+.Moderate (Visible light excitation)
ING-2 525545~20Bright, yellow-green indicator suitable for HTS.Low (Longer wavelength excitation)

†Kd values are approximate and can vary based on intracellular conditions like potassium concentration and pH.

Signaling Pathways and Experimental Workflows

Phototoxicity Signaling Pathway

High-intensity light excites the fluorescent indicator, leading to the production of Reactive Oxygen Species (ROS). ROS can activate stress-related signaling pathways, such as the MAPK pathway, and induce mitochondrial damage, ultimately leading to apoptosis.

Phototoxicity_Pathway cluster_input Trigger cluster_ros Cellular Stress cluster_pathways Downstream Signaling cluster_outcome Cellular Outcome Light High-Intensity Light Indicator Fluorescent Indicator Light->Indicator ROS Reactive Oxygen Species (ROS) Generation Indicator->ROS MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Mito Mitochondrial Damage ROS->Mito Apoptosis Apoptosis (Cell Death) MAPK->Apoptosis Artifacts Experimental Artifacts MAPK->Artifacts Mito->Apoptosis Cytochrome c release

Caption: General signaling cascade for phototoxicity.

Workflow for Minimizing Phototoxicity

A systematic approach to setting up a live-cell imaging experiment to reduce phototoxicity.

Workflow Start Experiment Planning Indicator 1. Select Long-Wavelength Indicator (e.g., ING-2) Start->Indicator Medium 2. Prepare Imaging Medium (+ Antioxidants, - Riboflavin) Indicator->Medium Setup 3. Optimize Microscope (Sensitive Detector, TTL Trigger) Medium->Setup Control 4. Run Phototoxicity Control (See Protocol 1) Setup->Control Acquire 5. Acquire Images (Lowest Light, Shortest Exposure) Control->Acquire Analyze 6. Analyze Data & Check for Phototoxicity Signs Acquire->Analyze End Healthy Cells, Reliable Data Analyze->End

Caption: Experimental workflow to reduce phototoxicity.

Experimental Protocols

Protocol 1: Assessing Phototoxicity Using a Mitochondrial Membrane Potential Probe

This protocol uses a fluorescent probe sensitive to mitochondrial membrane potential (e.g., TMRM) to assess sublethal phototoxicity. A decrease in mitochondrial membrane potential is an early indicator of cellular stress.

Materials:

  • Live cells cultured on glass-bottom dishes.

  • Imaging medium (e.g., phenol red-free DMEM with HEPES).

  • Mitochondrial membrane potential probe (e.g., TMRM).

  • Fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Culture cells to the desired confluency on glass-bottom dishes.

  • Load the cells with your sodium indicator as per your standard protocol.

  • Incubate the cells with a low concentration of TMRM (e.g., 20 nM) for 20-30 minutes at 37°C. It is critical to use a non-quenching concentration.

  • Wash the cells gently with fresh imaging medium.

  • Define two regions of interest (ROIs) on your dish.

  • ROI 1 (Experimental): Image this region using the exact same acquisition settings (light intensity, exposure time, time interval) that you plan to use for your actual sodium imaging experiment.

  • ROI 2 (Control): Image this region only twice: once at the beginning of the experiment and once at the end, using the briefest possible exposure to minimize light-induced damage.

  • Monitor the TMRM fluorescence intensity in both ROIs over the planned duration of your experiment.

  • Analysis: A significant decrease in TMRM fluorescence in ROI 1 compared to ROI 2 indicates that your imaging conditions are causing mitochondrial depolarization and are therefore phototoxic.

Protocol 2: Live-Cell Sodium Imaging with Reduced Phototoxicity

This protocol provides a general framework for imaging intracellular sodium using a visible-light-excitable indicator while minimizing phototoxicity.

Materials:

  • Live cells on glass-bottom dishes.

  • Visible-light-excitable sodium indicator (e.g., ING-2 AM).

  • Pluronic® F-127 (20% solution in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Phenol red-free imaging medium, supplemented with an antioxidant like 1 mM Trolox.

Procedure:

  • Prepare Loading Solution: Prepare a 2-5 µM working solution of your sodium indicator AM ester in HBSS. To aid solubilization, first mix the stock indicator with an equal volume of 20% Pluronic® F-127 before diluting in HBSS.

  • Cell Loading: Replace the culture medium with the loading solution and incubate for 30-60 minutes at 37°C (or room temperature to reduce compartmentalization).

  • Wash: Gently wash the cells twice with the supplemented imaging medium to remove extracellular dye.

  • De-esterification: Incubate the cells in supplemented imaging medium for 30 minutes at 37°C to allow for complete hydrolysis of the AM ester.

  • Microscope Setup:

    • Use the lowest light/laser power that provides a usable signal.

    • Set the exposure time to the shortest possible duration.

    • If available, use hardware (TTL) triggering to ensure the light source is only on during camera exposure.

    • Use a highly sensitive detector (e.g., an sCMOS camera).

  • Image Acquisition:

    • Acquire images at the longest possible time intervals that will still capture the dynamics of your biological question.

    • Continuously monitor the cells for any morphological signs of distress (blebbing, detachment).

  • Data Analysis: Quantify the fluorescence intensity changes over time. Compare your results with a control group that was not subjected to the experimental stimulus to ensure observed changes are not artifacts of phototoxicity.

References

improving the stability of Sodium ionophore III stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for improving the stability and application of Sodium Ionophore III (also known as ETH 2120) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a neutral, sodium-selective ionophore. It is a lipophilic molecule that can selectively bind sodium ions (Na⁺) and transport them across lipid membranes, such as the plasma membrane of a cell or an artificial membrane in an ion-selective electrode (ISE). It is commonly used for measuring sodium ion activity in biological samples and for manipulating intracellular sodium concentrations in cell-based assays.

Q2: How does this compound work? A2: this compound acts as a carrier ionophore. It encapsulates a sodium ion, shielding its charge and allowing the complex to diffuse across the hydrophobic lipid bilayer of a membrane. This transport occurs down the electrochemical gradient for sodium ions, effectively disrupting the natural Na⁺ gradient maintained by cells. This disruption can dissipate the membrane potential and impact various cellular processes that depend on this gradient, such as ATP synthesis.[1]

Q3: What are the primary applications of this compound? A3: The main applications include:

  • Ion-Selective Electrodes (ISEs): It is a critical component in the manufacturing of sodium-selective membranes for electrodes used to quantify sodium levels in aqueous solutions, including blood, serum, and plasma.[1]

  • Cellular Assays: Researchers use it to artificially increase intracellular sodium concentrations to study sodium-dependent signaling pathways, ion channel function, and cellular homeostasis.[1]

  • Nuclear Waste Treatment: It has been investigated as a potential extraction agent for certain trivalent cations like Europium and Americium.[1]

Q4: How should I prepare a stock solution of this compound? A4: Due to its hydrophobic nature, this compound is insoluble in water.[2] The choice of solvent is critical. Dimethyl sulfoxide (DMSO) and ethanol are common choices. For best results, use fresh, anhydrous (dry) DMSO, as absorbed moisture can significantly reduce solubility. If precipitation occurs during preparation, gentle warming (up to 60°C) and/or sonication can help dissolve the compound. Always prepare solutions in a well-ventilated area, using appropriate personal protective equipment.

Q5: My this compound solution has precipitated. What should I do? A5: Precipitation can occur for several reasons:

  • Solubility Limit Exceeded: You may have tried to make a concentration that is too high for the chosen solvent. Refer to the solubility data table below.

  • Low-Quality Solvent: Using DMSO that has absorbed water will decrease the solubility of the ionophore. Use fresh, high-quality anhydrous DMSO.

  • Temperature: The solution may have been stored at a temperature where the ionophore is less soluble. Gentle warming and sonication can often redissolve the compound.

Q6: What is the best way to store stock solutions to ensure stability? A6: To maximize the shelf-life of your stock solution and prevent degradation, follow these guidelines:

  • Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Low Temperature Storage: Store aliquots at -20°C for short-to-medium term (up to a month) or at -80°C for long-term storage (up to a year or more).

  • Protect from Light: While not explicitly stated for this compound, it is good practice to store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

  • Prevent Evaporation: Ensure vials are sealed tightly to prevent solvent evaporation, which would increase the concentration of the ionophore over time.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO1 - 3 mg/mLRequires sonication and/or warming. Use fresh, anhydrous DMSO.
Chloroform10 mg/mL-
Ethanol4 mg/mL-
WaterInsoluble-

Table 2: Recommended Storage Conditions

FormTemperatureDurationSource(s)
Powder -20°C3 years
4°C2 years
In Solvent -80°C1 - 2 years
-20°C1 month - 1 year
Note: There is some variability in the reported stability of solutions from different suppliers. For critical experiments, it is best practice to use freshly prepared solutions or to not store solutions for longer than one month at -20°C.

Experimental Protocols

Protocol 1: General Procedure for Using a Sodium Ion-Selective Electrode (ISE)

This protocol provides a general framework for calibrating and using a sodium ISE. Always consult the manufacturer's specific instructions for your electrode and meter.

  • Prepare Standard Solutions:

    • Prepare a 0.1 M NaCl stock solution by dissolving 5.84 g of reagent-grade NaCl in 1 L of deionized water.

    • Create a series of standards (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, and 10⁻⁵ M) by serial dilution of the stock solution. Use volumetric flasks for accuracy.

  • Prepare Ionic Strength Adjuster (ISA):

    • For many sodium ISEs, an ISA is required to ensure a constant ionic background and adjust the pH. A common ISA is an ammonium chloride/ammonium hydroxide buffer.

    • Add the recommended volume of ISA to all standards and samples (e.g., a 1:50 ratio, such as 2 mL of ISA for every 100 mL of sample).

  • Electrode Conditioning:

    • Before the first use, and sometimes daily, condition the electrode by soaking it in a mid-range standard solution (e.g., 10⁻³ M NaCl) for the time specified by the manufacturer (often 10-15 minutes).

  • Calibration:

    • Place the electrode in the lowest concentration standard. Begin stirring at a constant, moderate rate.

    • Once the reading in millivolts (mV) has stabilized, record the value.

    • Rinse the electrode with a specific electrode rinse solution (or the lowest standard) and blot dry. Do not rinse with deionized water , as this can alter the electrode's membrane potential.

    • Repeat the measurement for each standard, moving from the lowest to the highest concentration.

    • Plot the mV reading (linear axis) against the concentration (log axis). The resulting curve should be linear with a slope of approximately +58 mV per decade change in concentration for a monovalent cation like Na⁺.

  • Sample Measurement:

    • Add the same ratio of ISA to your unknown sample as you did to the standards.

    • Rinse the electrode, blot dry, and place it in the sample. Stir at the same rate used for calibration.

    • Once the reading is stable, record the mV value.

    • Determine the concentration of the unknown sample using the calibration curve.

Protocol 2: General Procedure for a Cell-Based Sodium Influx Assay

This protocol describes a general method for using this compound to induce sodium influx and measuring the resulting change with a sodium-sensitive fluorescent indicator.

  • Cell Preparation:

    • Seed cells (e.g., HeLa, HEK293) onto a suitable imaging plate (e.g., 96-well black, clear-bottom plate) at a density that will result in a 70-90% confluent monolayer on the day of the experiment.

    • Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Loading with Fluorescent Indicator:

    • Prepare a loading buffer containing a sodium-sensitive fluorescent dye (e.g., Sodium Green, SBFI) according to the dye manufacturer's protocol.

    • Remove the culture medium from the cells and wash once with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add the dye loading buffer to the cells and incubate for the recommended time and temperature (e.g., 30-60 minutes at 37°C).

  • Prepare Ionophore Working Solution:

    • Dilute your high-concentration this compound stock solution (in DMSO or ethanol) into the physiological buffer to create a working solution. The final concentration will need to be optimized, but a starting range of 1-10 µM is common.

    • Important: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to avoid solvent toxicity to the cells. Prepare a "vehicle control" buffer containing the same final concentration of the solvent without the ionophore.

  • Assay and Measurement:

    • Wash the cells once with the physiological buffer to remove excess dye. Add fresh buffer to the wells.

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.

    • Set the excitation and emission wavelengths appropriate for your chosen dye.

    • Record a baseline fluorescence reading for a few minutes.

    • Add the this compound working solution to the treatment wells and the vehicle control solution to the control wells.

    • Immediately begin recording the change in fluorescence over time. An increase in intracellular sodium will cause a change in the fluorescence intensity of the indicator dye.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time. For ratiometric dyes like SBFI, calculate the ratio of emissions at two different wavelengths.

    • Compare the response in the ionophore-treated wells to the vehicle control wells.

Troubleshooting Guides

Guide 1: Troubleshooting Ion-Selective Electrode (ISE) Measurements
Problem Potential Cause(s) Recommended Solution(s)
Unstable / Drifting Readings 1. Clogged reference electrode junction. 2. Air bubble on the electrode surface. 3. Temperature fluctuations. 4. Improper electrode conditioning. 5. Contaminated or damaged membrane.1. Force a small amount of filling solution through the junction. If clogged, drain and replace the filling solution. 2. Gently tap the electrode to dislodge the bubble. 3. Allow all standards and samples to reach thermal equilibrium before measuring. Use a temperature-controlled stirrer. 4. Ensure the electrode is conditioned in a standard solution as per the manufacturer's instructions before calibration. 5. Clean the electrode as recommended by the manufacturer. If scratched or poisoned, the electrode may need replacement.
Slow Response Time 1. Old or poorly conditioned electrode. 2. Low sample concentration or low ionic strength. 3. Clogged reference junction.1. Recondition the electrode by soaking it in a standard solution. If the electrode is old, its performance may be permanently diminished. 2. Ensure adequate stirring. Add an Ionic Strength Adjuster (ISA) to all solutions. 3. Check and clean the reference junction.
"Out of Range" or Error Reading 1. Electrode not properly connected to the meter. 2. Not enough reference filling solution. 3. Electrode not properly immersed in the sample.1. Verify the connection is secure. 2. Ensure the reference electrode is filled to the correct level. 3. Make sure the sensing membrane and reference junction are fully submerged in the solution.
Poor Reproducibility 1. Sample carryover between measurements. 2. Inconsistent stirring or temperature. 3. Degradation of standards.1. Thoroughly rinse the electrode with the appropriate rinse solution between each measurement. 2. Use a magnetic stirrer at the same constant speed for all measurements and control the temperature. 3. Prepare fresh standards daily.
Incorrect Slope (<90% of theoretical) 1. Faulty or expired standards. 2. Incorrect reference filling solution. 3. Damaged or old sensing membrane.1. Prepare fresh standards from a reliable stock using calibrated volumetric glassware. 2. Verify you are using the correct filling solution for your reference electrode. 3. The electrode may have reached the end of its lifespan and needs to be replaced.
Guide 2: Troubleshooting Cell-Based Fluorescence Assays
Problem Potential Cause(s) Recommended Solution(s)
No/Weak Fluorescent Signal 1. Inefficient dye loading. 2. Incorrect filter settings on the microscope/plate reader. 3. Cell death.1. Optimize dye concentration and incubation time. Ensure any efflux pump inhibitors (e.g., probenecid) are included if required for the dye. 2. Double-check that the excitation and emission wavelengths are correct for your specific fluorophore. 3. Check cell viability. The ionophore or dye concentration may be too high, causing toxicity. Perform a dose-response curve.
High Background Fluorescence 1. Incomplete removal of extracellular dye. 2. Autofluorescence from cells or media. 3. Contaminants on plate or in solutions.1. Increase the number of washes after dye loading. 2. Image an unstained control sample to assess autofluorescence. If high, try using red-shifted dyes which are less prone to this artifact. 3. Use high-quality imaging plates. Filter solutions if necessary.
Rapid Signal Fading (Photobleaching) 1. Excitation light is too intense. 2. Excessive exposure time.1. Reduce the laser power or illumination intensity to the minimum required for a good signal. 2. Use the shortest possible exposure time. For static samples, move to a new field of view for each image. 3. Use an antifade mounting medium if applicable for your experiment.
Signs of Cell Stress or Death 1. Ionophore concentration is too high (cytotoxicity). 2. Solvent (e.g., DMSO) concentration is too high. 3. Phototoxicity from excessive light exposure.1. Perform a dose-response experiment to find the optimal, non-toxic concentration of the ionophore. 2. Ensure the final solvent concentration is non-toxic (e.g., <0.5% for DMSO). Always include a vehicle control. 3. Minimize the duration and intensity of light exposure, especially for live-cell, time-lapse imaging.
Artifacts (e.g., bright spots, distorted shapes) 1. Dye precipitation or aggregation. 2. Air bubbles in the well. 3. Refractive index mismatch between objective, immersion medium, and sample.1. Ensure the fluorescent dye is fully dissolved in the loading buffer. Centrifuge the solution before use. 2. Be careful during pipetting to avoid introducing bubbles. 3. Use the correct immersion medium for your objective and a mounting medium with a matched refractive index.

Visualizations

G Diagram 1: Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage weigh 1. Weigh solid This compound add_solvent 2. Add appropriate volume of anhydrous solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve completely (use sonication/warming if needed) add_solvent->dissolve aliquot 4. Aliquot into single-use, light-protected vials dissolve->aliquot Solution is clear seal 5. Seal vials tightly to prevent evaporation aliquot->seal store 6. Store at -20°C (short-term) or -80°C (long-term) seal->store G Diagram 2: Mechanism of Action of this compound cluster_membrane Cell Membrane label_extra Extracellular Space (High Na⁺) mem_top -------------------------------------------------- ionophore Ionophore-Na⁺ Complex Na_in Na⁺ ionophore->Na_in 2. Transports across membrane Ionophore_in Ionophore ionophore->Ionophore_in 3. Releases Na⁺ and returns mem_bottom -------------------------------------------------- label_intra Intracellular Space (Low Na⁺) Na_out Na⁺ Na_out->ionophore 1. Binds Na⁺ Ionophore_out Ionophore Ionophore_out->ionophore 1. Binds Na⁺ G Diagram 3: Troubleshooting Logic for Unstable ISE Readings start Start: Readings are unstable q1 Is temperature constant? start->q1 s1 Action: Equilibrate all solutions to the same temperature. q1->s1 No q2 Is stirring rate constant and not creating a vortex? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Action: Use a magnetic stirrer at a constant, moderate speed. q2->s2 No q3 Are standards fresh and ISA added correctly? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Action: Prepare fresh standards and ensure correct ISA ratio. q3->s3 No q4 Is the reference junction clear? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Action: Clean the junction. Replace filling solution. q4->s4 No end Problem persists: Consider membrane contamination or end of electrode life. q4->end Yes a4_yes Yes a4_no No s4->q4

References

Technical Support Center: Sodium Ionophore III Signal-to-Noise Ratio Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing Sodium Ionophore III.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in cellular assays?

This compound, also known as ETH 2120, is a neutral ionophore that is highly selective for sodium ions (Na⁺). In cellular assays, its primary function is to facilitate the transport of Na⁺ across biological membranes, effectively increasing the intracellular sodium concentration. This property is utilized in conjunction with sodium-sensitive fluorescent dyes to study sodium signaling and transport.

Q2: What are the common sources of a low signal-to-noise ratio in my experiment?

A low signal-to-noise ratio can stem from several factors:

  • Low Signal:

    • Suboptimal concentration of this compound or the fluorescent dye.

    • Insufficient incubation time for the ionophore or dye.

    • Low expression of the target of interest in the cells.

    • Photobleaching of the fluorescent dye.

  • High Noise (Background):

    • Autofluorescence from cells, media, or plasticware.[1][2]

    • Nonspecific binding of the fluorescent dye.

    • Contaminated buffers or reagents.

    • High dark current from the imaging detector.

Q3: How can I reduce autofluorescence in my samples?

Autofluorescence is a common source of background noise.[1][2] Here are some strategies to mitigate it:

  • Use a phenol red-free culture medium during imaging.[2]

  • Treat fixed cells with a sodium borohydride solution. A fresh 0.1% sodium borohydride in PBS can effectively reduce aldehyde-induced autofluorescence.

  • Utilize specialized background-reducing agents. Commercial reagents are available that can quench autofluorescence.

  • Choose the right fluorophore. Select a fluorescent dye with excitation and emission spectra that do not significantly overlap with the autofluorescence spectrum of your sample.

Q4: What is photobleaching and how can I prevent it?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a decrease in signal intensity over time. To minimize photobleaching:

  • Reduce the intensity of the excitation light.

  • Minimize the duration of exposure to the excitation light.

  • Use an anti-fade mounting medium for fixed-cell imaging.

  • Choose photostable fluorescent dyes.

Q5: What is the optimal concentration range for this compound?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is crucial to perform a concentration titration to determine the lowest effective concentration that elicits a robust signal without causing cellular toxicity. A starting point for titration could be in the low micromolar range.

Troubleshooting Guides

Problem 1: Weak or No Signal
Possible Cause Troubleshooting Steps
Suboptimal Ionophore/Dye Concentration Perform a titration of both this compound and the fluorescent dye to find the optimal concentrations.
Insufficient Incubation Time Optimize the incubation time for both the ionophore and the dye. Ensure sufficient time for the ionophore to incorporate into the cell membrane and for the dye to load into the cells.
Low Target Expression Confirm the expression of your target of interest in the chosen cell line. Use a positive control cell line if available.
Incorrect Filter Sets Ensure that the excitation and emission filters on your microscope are appropriate for the specific fluorescent dye being used.
Photobleaching Reduce excitation light intensity and exposure time. Use an anti-fade reagent if applicable.
Problem 2: High Background Fluorescence
Possible Cause Troubleshooting Steps
Cellular Autofluorescence Use phenol red-free media for live-cell imaging. For fixed cells, consider a sodium borohydride treatment.
Contaminated Reagents Use fresh, filtered buffers and solutions.
Nonspecific Dye Binding Optimize the washing steps after dye incubation to remove unbound dye. Consider reducing the dye concentration.
Plasticware Fluorescence Use glass-bottom dishes or plates for imaging, as plastic can be a source of background fluorescence.

Quantitative Data

Table 1: Comparative Selectivity of Sodium Ionophores

The selectivity of an ionophore for its target ion over other interfering ions is crucial for obtaining a specific signal. The selectivity coefficient, Kpot(Na+, M), is a measure of this preference, where a smaller value indicates higher selectivity for Na+.

IonophoreInterfering Ion (M)Log Kpot(Na+, M)
Sodium Ionophore XK⁺-2.2
Ca²⁺-3.9
Mg²⁺-4.0
Valinomycin (Potassium Ionophore I)Na⁺4.1
This compound (ETH 2120)K⁺-2.3
Ca²⁺-4.5
Mg²⁺-4.5

Note: Data for this compound is compiled from various sources for comparative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Measurement of Intracellular Sodium Using this compound and a Fluorescent Dye

This protocol provides a general framework for measuring changes in intracellular sodium concentration using this compound and a sodium-sensitive fluorescent dye (e.g., Sodium Green).

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • This compound (stock solution in DMSO)

  • Sodium-sensitive fluorescent dye (e.g., Sodium Green™, AM ester)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Dimethyl sulfoxide (DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the sodium-sensitive fluorescent dye in HBSS. The final concentration will need to be optimized, but a starting point of 1-5 µM is common. If using Pluronic F-127, pre-mix it with the dye stock before diluting in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes. Protect from light.

  • Washing:

    • Remove the dye loading solution and wash the cells 2-3 times with fresh HBSS to remove any extracellular dye.

  • Ionophore Application:

    • Prepare a working solution of this compound in HBSS from a stock solution in DMSO. The final concentration should be determined through titration, starting in the low micromolar range (e.g., 1-10 µM).

    • Add the this compound solution to the cells.

  • Image Acquisition:

    • Immediately begin acquiring images using a fluorescence microscope equipped with the appropriate filter set for the chosen dye.

    • Acquire a baseline fluorescence reading before adding the ionophore.

    • Continue acquiring images at regular intervals to monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the cells in each image.

    • Subtract the background fluorescence from a region of the image without cells.

    • Plot the change in fluorescence intensity over time to visualize the increase in intracellular sodium.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_wash Washing cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells on glass-bottom dish dye_prep Prepare dye loading solution cell_culture->dye_prep dye_incubation Incubate cells with dye dye_prep->dye_incubation wash_cells Wash cells to remove excess dye dye_incubation->wash_cells baseline Acquire baseline fluorescence wash_cells->baseline add_ionophore Add Sodium Ionophore III baseline->add_ionophore time_lapse Time-lapse imaging add_ionophore->time_lapse analyze Analyze fluorescence intensity changes time_lapse->analyze

Caption: Experimental workflow for intracellular sodium measurement.

signaling_pathway cluster_membrane Cell Membrane ionophore This compound na_in Na+ (intracellular) ionophore->na_in transports across membrane na_out Na+ (extracellular) na_out->ionophore binds dye Fluorescent Na+ Indicator na_in->dye binds to fluorescence Increased Fluorescence (Signal) dye->fluorescence results in

Caption: Mechanism of action of this compound in a fluorescence assay.

References

Technical Support Center: Minimizing Off-Target Effects of Sodium Ionophore III

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sodium Ionophore III (also known as ETH 2120), focusing on the identification, characterization, and mitigation of its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a neutral, lipophilic molecule that selectively binds and transports sodium ions (Na⁺) across biological membranes. Its primary application in research is to controllably increase intracellular sodium concentrations, mimicking or studying physiological processes that involve sodium influx. It is often used in ion-selective electrodes for measuring sodium ion activity in various biological fluids.[1][2]

Q2: What are the known or potential off-target effects of this compound?

While highly selective for sodium, this compound can induce several off-target effects, particularly at higher concentrations or with prolonged exposure. These include:

  • Cytotoxicity: Like many ionophores, it can be toxic to cells in a dose- and time-dependent manner.

  • Mitochondrial Dysfunction: A primary off-target effect is the disruption of mitochondrial function. This can manifest as:

    • ATP Depletion: this compound has been shown to abolish ATP synthesis and dissipate intracellular ATP levels.[1][3] This is likely due to the disruption of the electrochemical gradients across the inner mitochondrial membrane necessary for oxidative phosphorylation.

    • Increased Reactive Oxygen Species (ROS) Production: Disruption of the mitochondrial electron transport chain can lead to an increase in the production of ROS, inducing oxidative stress.

  • Cross-reactivity with other cations: While highly selective for Na⁺, it can also interact with other cations. Notably, it is a very effective receptor for trivalent cations like Europium (Eu³⁺) and Americium (Am³⁺), suggesting potential interactions with biologically relevant trivalent cations.[1] Its selectivity against common physiological cations like K⁺, Ca²⁺, and Mg²⁺ is high, but not absolute.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Thorough Dose-Response and Time-Course Studies: Determine the lowest effective concentration and the shortest exposure time that elicits the desired on-target effect without causing significant off-target effects.

  • Use of Appropriate Controls:

    • Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO) used to dissolve the ionophore.

    • Inactive Analog Control (if available): An analog of the ionophore that does not bind sodium can help distinguish between effects due to sodium influx and other non-specific effects of the compound.

  • Monitoring Cellular Health: Routinely assess cell viability and morphology throughout the experiment.

  • Characterizing Off-Target Effects: If off-target effects are suspected, specific assays should be performed to quantify them (e.g., ATP and ROS assays).

  • Considering the Cellular Context: The effects of the ionophore can vary between different cell types. It is important to characterize its effects in the specific cell line being used.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High levels of cell death or morphological changes (e.g., rounding, detachment) observed at the intended working concentration. The concentration of this compound is too high, leading to cytotoxicity.Perform a detailed dose-response curve to determine the EC50 for cytotoxicity in your specific cell line. Use a concentration well below the cytotoxic threshold for your experiments. Shorten the incubation time.
Experimental results are inconsistent or not reproducible. 1. Variability in the effective concentration of the ionophore. 2. Cellular stress due to prolonged exposure. 3. Off-target effects are confounding the results.1. Prepare fresh stock solutions of the ionophore regularly and store them properly. 2. Optimize the incubation time to the shortest duration necessary to observe the desired effect. 3. Include controls to assess off-target effects (e.g., co-treatment with an antioxidant if ROS production is suspected).
Observed cellular phenotype is not consistent with known effects of increased intracellular sodium. The observed effect may be an off-target effect, such as ATP depletion or oxidative stress, rather than a direct consequence of sodium influx.1. Measure intracellular ATP levels and ROS production in response to ionophore treatment. 2. If ATP depletion is observed, try to supplement the media with an alternative energy source like pyruvate. 3. If ROS production is elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype.
Unexpected changes in signaling pathways unrelated to sodium homeostasis. Potential cross-reactivity with other signaling molecules or non-specific membrane effects.1. Review the literature for known interactions of the ionophore with other cellular components. 2. Use orthogonal methods to confirm that the observed effect is indeed sodium-dependent (e.g., using a different sodium ionophore or a genetic approach to manipulate sodium channels).

Quantitative Data

Cytotoxicity of Sodium Ionophores
Ionophore Cell Line Assay EC50 / IC50 Reference
MonensinC2C12 myoblastsMTT~1 µM (after 48h)--INVALID-LINK--
SalinomycinC2C12 myoblastsMTT>1 µM (after 48h)--INVALID-LINK--
A23187Human blood cellsCytotoxicity2.5 µg/ml--INVALID-LINK--
Selectivity of this compound

The selectivity of an ionophore is a critical parameter that indicates its preference for the primary ion over other interfering ions. The selectivity coefficient, KpotNa,M, is used to express this preference, where a smaller value indicates greater selectivity for Na⁺ over the interfering ion M. While a comprehensive table of selectivity coefficients for this compound against all physiological cations is not available, it is known to be highly selective for Na⁺.

Primary Ion Interfering Ion (M) log KpotNa,M Reference
Na⁺K⁺-2.5[Ion-Selective Electrodes with Ionophore-Doped Sensing Membranes
Na⁺Ca²⁺-4.1[Ion-Selective Electrodes with Ionophore-Doped Sensing Membranes
Na⁺Mg²⁺-4.3[Ion-Selective Electrodes with Ionophore-Doped Sensing Membranes

Note: These values are indicative and can vary depending on the experimental conditions and the composition of the ion-selective membrane.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound and to calculate its EC50 value.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest ionophore concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the ionophore concentration and determine the EC50 value using a suitable software.

Protocol 2: Measurement of Intracellular ATP Levels

This protocol describes how to measure changes in intracellular ATP levels following treatment with this compound using a commercial bioluminescence-based assay kit.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.

  • Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Cell Lysis and Luminescence Reaction: Add the ATP assay reagent directly to the wells. This will lyse the cells and initiate the luminescent reaction.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and express the results as a percentage of the ATP level in the vehicle-treated control cells.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a method to quantify intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • H₂DCFDA stock solution (in DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add H₂DCFDA diluted in serum-free medium to a final concentration of 5-10 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the H₂DCFDA solution and wash the cells twice with warm PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Subtract the background fluorescence (from wells with no cells) and express the results as a fold change in fluorescence relative to the vehicle control.

Visualizations

Signaling_Pathway_Off_Target Na_Ionophore This compound Membrane Cell Membrane Na_Ionophore->Membrane Inserts into Mitochondrion Mitochondrion Na_Ionophore->Mitochondrion Directly or indirectly affects Na_Influx Increased Intracellular Na+ (On-Target) Membrane->Na_Influx Transports Na+ Cellular_Effects Desired Cellular Response Na_Influx->Cellular_Effects Leads to ATP_Depletion ATP Depletion Mitochondrion->ATP_Depletion ROS_Production Increased ROS Production Mitochondrion->ROS_Production Off_Target_Effects Off-Target Cellular Stress/ Cytotoxicity ATP_Depletion->Off_Target_Effects ROS_Production->Off_Target_Effects

Caption: Potential on-target and off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Experiment with This compound Observe_Effect Observe Cellular Phenotype Start->Observe_Effect Expected Is the phenotype consistent with Na+ influx? Observe_Effect->Expected On_Target Likely On-Target Effect Expected->On_Target Yes Off_Target_Suspected Suspect Off-Target Effect Expected->Off_Target_Suspected No Assess_Viability Assess Cell Viability (e.g., MTT assay) Off_Target_Suspected->Assess_Viability High_Toxicity High Cytotoxicity? Assess_Viability->High_Toxicity Optimize_Dose Optimize Dose and Incubation Time High_Toxicity->Optimize_Dose Yes Assess_ATP_ROS Measure ATP and ROS Levels High_Toxicity->Assess_ATP_ROS No Optimize_Dose->Start ATP_ROS_Altered ATP or ROS Levels Altered? Assess_ATP_ROS->ATP_ROS_Altered ATP_ROS_Altered->On_Target No, likely a different off-target effect Mitigation Implement Mitigation Strategies (e.g., Antioxidants) ATP_ROS_Altered->Mitigation Yes Re_evaluate Re-evaluate Phenotype Mitigation->Re_evaluate Re_evaluate->Observe_Effect

Caption: A workflow for troubleshooting unexpected results with this compound.

Logical_Relationship High_Concentration High Ionophore Concentration Mitochondrial_Stress Mitochondrial Stress High_Concentration->Mitochondrial_Stress Prolonged_Exposure Prolonged Exposure Prolonged_Exposure->Mitochondrial_Stress Off_Target_Binding Binding to Other Cations/Proteins Off_Target_Binding->Mitochondrial_Stress ATP_Depletion ATP Depletion Mitochondrial_Stress->ATP_Depletion ROS_Increase ROS Increase Mitochondrial_Stress->ROS_Increase Cytotoxicity Cytotoxicity ATP_Depletion->Cytotoxicity Confounding_Results Confounding Experimental Results ATP_Depletion->Confounding_Results ROS_Increase->Cytotoxicity ROS_Increase->Confounding_Results Cytotoxicity->Confounding_Results

Caption: Logical relationships between experimental variables and off-target effects.

References

Validation & Comparative

A Comparative Guide to Sodium Ionophores: Sodium Ionophore III vs. Monensin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular biology and drug development, the precise manipulation of ion gradients across biological membranes is a critical experimental tool. Sodium ionophores, molecules that facilitate the transport of sodium ions (Na⁺) across lipid bilayers, are indispensable for studying a myriad of physiological processes, from signal transduction to cellular metabolism. This guide provides a detailed comparison of two commonly used sodium ionophores: the synthetic ionophore, Sodium Ionophore III (also known as ETH2120), and the naturally derived polyether antibiotic, Monensin.

This comparison focuses on their mechanisms of action, available performance data, and detailed experimental protocols for their evaluation, empowering researchers to make informed decisions for their specific experimental needs.

Mechanisms of Action

This compound (ETH2120) is a neutral ionophore that functions as a carrier molecule. It selectively binds to a sodium ion, forming a lipophilic complex that can then diffuse across the lipid membrane. Upon reaching the other side of the membrane, it releases the sodium ion and diffuses back to repeat the cycle. This process is electroneutral, meaning it does not directly alter the membrane potential. This compound is widely recognized for its application in the fabrication of sodium-selective electrodes for measuring sodium ion activity in biological fluids such as blood, plasma, and serum[1][2][3]. In cellular studies, it has been shown to stimulate hydrogen-dependent caffeate reduction and dissipate intracellular ATP levels, indicating its ability to disrupt ion gradients essential for cellular energy production[2][4].

Monensin , isolated from Streptomyces cinnamonensis, is a well-characterized carboxylic ionophore. It functions primarily as a Na⁺/H⁺ antiporter. Monensin chelates a sodium ion and transports it across the membrane in exchange for a proton. This electroneutral exchange disrupts both sodium and proton gradients, leading to a variety of biological effects. It is known to block intracellular protein transport, particularly through the Golgi apparatus, and exhibits antibiotic, antimalarial, and other biological activities.

Performance Comparison

While both ionophores are effective at transporting sodium ions, direct quantitative comparisons of their transport efficiency in the scientific literature are scarce. The available data primarily focuses on Monensin's transport kinetics and selectivity.

Data Presentation: Monensin Performance Characteristics

ParameterValueExperimental ContextReference
Na⁺/K⁺ Selectivity 16 ± 4Measured on a bilayer lipid membrane.
Dissociation Rate Constant (k_d) for Monensin-Na⁺ Complex 63 s⁻¹Measured at 25°C in methanol using 23Na NMR spectroscopy.

Experimental Protocols

To directly compare the sodium transport efficacy of this compound and Monensin, researchers can employ several well-established in vitro methods. Below are detailed protocols for two common approaches.

Protocol 1: Liposome-Based Fluorescence Assay for Sodium Influx

This assay measures the rate of ionophore-mediated sodium influx into artificial lipid vesicles (liposomes) containing a sodium-sensitive fluorescent dye.

Materials:

  • Phospholipids (e.g., POPC, egg PC)

  • This compound and Monensin stock solutions (in a suitable organic solvent like ethanol or DMSO)

  • Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2 (ANG-2) or Sodium-Binding Benzofuran Isophthalate (SBFI))

  • Buffer solutions (e.g., HEPES, Tris) with varying sodium concentrations

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Methodology:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the organic solvent from a solution of phospholipids in a round-bottom flask.

    • Hydrate the lipid film with a buffer containing the sodium-sensitive fluorescent dye to form multilamellar vesicles (MLVs).

    • Create unilamellar vesicles (LUVs) of a defined size by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Remove the external (unencapsulated) dye by passing the liposome suspension through a size-exclusion chromatography column.

  • Fluorescence Measurement:

    • Dilute the dye-loaded liposomes into a cuvette containing a buffer with a high concentration of sodium chloride.

    • Record the baseline fluorescence for a short period.

    • Add a known concentration of the ionophore (this compound or Monensin) to the cuvette and immediately start recording the fluorescence change over time.

    • The influx of sodium ions into the liposomes will cause a change in the fluorescence of the entrapped dye.

  • Data Analysis:

    • The initial rate of fluorescence change is proportional to the rate of sodium influx.

    • Compare the initial rates obtained for different concentrations of each ionophore to determine their relative efficiencies.

Protocol 2: Black Lipid Membrane (BLM) Electrophysiology

This technique allows for the direct measurement of ion currents across a planar lipid bilayer, providing insights into the ionophore's transport mechanism and efficiency.

Materials:

  • BLM setup (including a Teflon cup with a small aperture, Ag/AgCl electrodes, and a sensitive current amplifier)

  • Phospholipid solution (e.g., diphytanoyl-PC in n-decane)

  • This compound and Monensin stock solutions

  • Electrolyte solutions (e.g., NaCl solutions of varying concentrations)

Methodology:

  • BLM Formation:

    • "Paint" the phospholipid solution across the aperture in the Teflon cup, separating two aqueous compartments (cis and trans).

    • The lipid solution will thin to form a stable bilayer membrane.

  • Current Measurement:

    • Apply a transmembrane potential using the Ag/AgCl electrodes.

    • Add the ionophore to one of the compartments (e.g., the cis side).

    • The ionophore will insert into the membrane and begin to transport sodium ions, generating a measurable current.

    • Record the current at different applied voltages and ion concentrations.

  • Data Analysis:

    • Analyze the current-voltage (I-V) relationship to understand the transport mechanism (e.g., carrier-mediated vs. channel-forming).

    • Calculate the single-channel conductance (if applicable) or the overall membrane conductance to quantify the ionophore's transport efficiency.

    • By performing experiments with different cations, the ion selectivity can be determined.

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways of sodium transport and a typical experimental workflow.

Mechanism of Sodium Transport by Ionophores cluster_Monensin Monensin (Na+/H+ Antiport) cluster_SI3 This compound (Electroneutral Carrier) M_out Monensin (out) M_Na_out Monensin-Na+ Complex (out) M_Na_in Monensin-Na+ Complex (in) M_Na_out->M_Na_in Translocates M_in Monensin (in) M_Na_in->M_in Releases Na+ Na_in Na+ (in) H_in H+ (in) M_in->H_in Binds H+ Na_out Na+ (out) Na_out->M_out Binds H_out H+ (out) M_H_in Monensin-H+ Complex (in) M_H_out Monensin-H+ Complex (out) M_H_in->M_H_out Translocates M_H_out->M_out Releases H+ SI3_out This compound (out) SI3_Na_out SI3-Na+ Complex (out) SI3_Na_in SI3-Na+ Complex (in) SI3_Na_out->SI3_Na_in Translocates SI3_in This compound (in) SI3_Na_in->SI3_in Releases Na+ Na_in2 Na+ (in) SI3_in->SI3_out Returns Na_out2 Na+ (out) Na_out2->SI3_out Binds Membrane Extracellular Space Lipid Bilayer Intracellular Space

Caption: Mechanisms of sodium transport for Monensin and this compound.

Experimental Workflow for Ionophore Comparison start Start prep Prepare Dye-Loaded Liposomes start->prep setup Set up Fluorometer prep->setup baseline Record Baseline Fluorescence setup->baseline add_ionophore Add Ionophore (SI-III or Monensin) baseline->add_ionophore measure Measure Fluorescence Change (Sodium Influx) add_ionophore->measure analyze Analyze Initial Rate of Influx measure->analyze compare Compare Transport Efficiencies analyze->compare end End compare->end

Caption: Liposome-based fluorescence assay workflow for ionophore comparison.

Conclusion

Both this compound and Monensin are valuable tools for manipulating intracellular sodium concentrations. Monensin is a well-studied ionophore with a defined Na⁺/H⁺ antiport mechanism and some available quantitative data on its performance. This compound is a highly selective electroneutral sodium carrier, particularly useful in applications requiring precise sodium sensing without altering pH gradients. The choice between these two ionophores will depend on the specific requirements of the experiment, including the need for electroneutrality, the tolerance for pH gradient disruption, and the desired ion selectivity. For a definitive comparison of their transport efficiency in a specific experimental system, it is recommended to perform a direct comparative study using the protocols outlined in this guide.

References

A Comparative Guide to Sodium Ionophore III and Gramicidin A for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ionophore is critical for the precise manipulation and measurement of ion gradients across biological membranes. This guide provides a detailed comparison of two commonly used sodium ionophores: the synthetic carrier Sodium Ionophore III and the channel-forming peptide Gramicidin A. We present a side-by-side analysis of their mechanisms, quantitative performance data, and detailed experimental protocols to assist in selecting the optimal ionophore for your research needs.

Performance Comparison at a Glance

The effectiveness of an ionophore is dictated by its mechanism of action, ion selectivity, and transport efficiency. This compound acts as a mobile carrier, selectively binding and transporting sodium ions across lipid membranes. In contrast, Gramicidin A forms a transmembrane channel that allows the passage of monovalent cations. This fundamental difference in their mechanism is reflected in their performance characteristics.

FeatureThis compound (ETH 2120)Gramicidin A
Mechanism of Action Mobile CarrierChannel Former
Primary Application Ion-Selective Electrodes (ISEs) for Na+ sensingAntibiotic, research tool for creating cation channels
Selectivity for Na+ HighModerate (Permeability: NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+)[1]
Transport Rate Dependent on diffusion of the carrier-ion complexHigh (single channel conductance)
Toxicity Data not readily available in comparative studiesCan be toxic to eukaryotic cells
Molecular Weight 552.79 g/mol [2]~1882 g/mol

Quantitative Data Summary

Table 1: Potentiometric Selectivity Coefficients (log KpotNa,M) of this compound

The selectivity of an ionophore in an ion-selective electrode is a measure of its preference for the primary ion (Na+) over interfering ions (M). A more negative log KpotNa,M value indicates higher selectivity for Na+.

Interfering Ion (M)log KpotNa,M
K+-2.1 to -3.0[3][4]
Li+-3.5[3]
Ca2+-3.8
Mg2+-4.2
NH4+-1.2

Note: Values are compiled from various studies and may vary based on the specific membrane composition and experimental conditions.

Table 2: Single-Channel Conductance of Gramicidin A for Various Cations

Single-channel conductance (γ) is a measure of the ion flux through a single Gramicidin A channel under a given voltage.

Cation (at 0.1 M)Single-Channel Conductance (pS in 1M salt)
Na+~9
K+~22
Cs+~45
Rb+~35
Li+~4.5

Note: These are approximate values and can vary depending on the lipid bilayer composition, temperature, and applied voltage. For instance, a single gramicidin dimer has a conductance of about 0.5 pS at 10 mM NaCl.

Mechanisms of Action

The distinct mechanisms of this compound and Gramicidin A are crucial for understanding their applications and effectiveness.

cluster_0 This compound (Mobile Carrier) cluster_1 Gramicidin A (Channel Former) Membrane_Ext_SI Extracellular Membrane_Int_SI Intracellular Ionophore_SI_Return This compound Membrane_Int_SI->Ionophore_SI_Return 4. Return Ionophore_SI This compound Complex_SI [Ionophore-Na+] Na_Ext_SI Na+ Na_Ext_SI->Ionophore_SI 1. Binding Complex_SI->Membrane_Int_SI 2. Diffusion Na_Int_SI Na+ Complex_SI->Na_Int_SI 3. Release Membrane_Ext_GA Extracellular Membrane_Int_GA Intracellular Monomer1_GA Gramicidin A Monomer Dimer_GA Transmembrane Channel Monomer1_GA->Dimer_GA 1. Dimerization Monomer2_GA Gramicidin A Monomer Na_Int_GA Na+ Na_Ext_GA Na+ Na_Ext_GA->Dimer_GA 2. Translocation Membrane_Lipid_Bilayer_SI Lipid Bilayer Membrane_Lipid_Bilayer_GA Lipid Bilayer

Caption: Mechanisms of this compound and Gramicidin A.

Experimental Protocols

To facilitate a direct comparison of these ionophores, we provide detailed methodologies for key experiments.

Preparation of a Sodium-Selective Electrode using this compound

This protocol outlines the fabrication of an ion-selective electrode to measure sodium ion concentration, a primary application of this compound.

Materials:

  • This compound (ETH 2120)

  • High molecular weight poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)

  • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

  • Tetrahydrofuran (THF), freshly distilled

  • Ag/AgCl electrode

  • Glass rings for membrane casting

Procedure:

  • Membrane Cocktail Preparation:

    • Prepare a membrane cocktail by dissolving the following components in THF (w/w%):

      • 1% this compound

      • 33% PVC

      • 65.5% DOS

      • 0.5% KTCPB

    • Ensure all components are fully dissolved to form a homogenous solution.

  • Membrane Casting:

    • Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.

    • Allow the THF to evaporate slowly in a dust-free environment over 24-48 hours. This will result in a transparent, flexible membrane.

  • Electrode Assembly:

    • Cut a small disc (approximately 5-7 mm in diameter) from the cast membrane.

    • Mount the membrane disc into a PVC-body electrode.

    • Fill the electrode with an internal filling solution (e.g., 0.1 M NaCl).

    • Insert an Ag/AgCl wire into the filling solution to serve as the internal reference electrode.

  • Conditioning and Calibration:

    • Condition the electrode by soaking it in a 0.01 M NaCl solution for at least 4 hours.

    • Calibrate the electrode using a series of standard NaCl solutions of known concentrations (e.g., 10⁻⁵ M to 1 M).

    • Measure the potential (mV) of each standard solution against a reference electrode and plot the potential versus the logarithm of the sodium ion activity to determine the electrode's response slope.

cluster_0 Electrode Fabrication Workflow A 1. Prepare Membrane Cocktail (Ionophore, PVC, Plasticizer, Salt in THF) B 2. Cast Membrane (Evaporate THF) A->B C 3. Assemble Electrode (Mount membrane, add filling solution) B->C D 4. Condition & Calibrate (Soak and measure in standards) C->D A 1. Form Black Lipid Membrane (Paint lipid solution across aperture) B 2. Add Gramicidin A (Incorporate into bilayer) A->B C 3. Apply Voltage & Record Current (Patch-clamp amplifier) B->C D 4. Analyze Single-Channel Events (Conductance and kinetics) C->D

References

A Head-to-Head Battle of Sodium Ionophores: An In-depth Performance Comparison of Sodium Ionophore III and Sodium Ionophore X

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the nuanced landscape of ion-selective sensing, the choice of ionophore is paramount. This guide provides a comprehensive, data-driven comparison of two prominent sodium ionophores: Sodium Ionophore III and Sodium Ionophore X. By examining their performance metrics, experimental protocols, and underlying mechanisms, this document aims to equip researchers with the critical information needed to select the optimal ionophore for their specific application.

At the heart of sodium-selective electrodes (ISEs) and other ion-sensing technologies, ionophores are the molecular recognition elements that selectively bind and transport specific ions across a membrane. The performance of these sensors is intrinsically linked to the properties of the chosen ionophore. Here, we delve into a detailed analysis of this compound and the calixarene-based Sodium Ionophore X to illuminate their respective strengths and weaknesses.

Executive Summary: Performance at a Glance

To facilitate a rapid and effective comparison, the following table summarizes the key performance indicators for this compound and Sodium Ionophore X. The data presented is a synthesis of available experimental results for their application in polyvinyl chloride (PVC) membrane-based ion-selective electrodes.

Performance MetricThis compound (ETH 2120)Sodium Ionophore X
Chemical Structure N,N',N''-Triheptyl-N,N',N''-trimethyl-4,4',4''-propylidynetris(3-oxabutyramide)4-tert-Butylcalix[1]arene-tetraacetic acid tetraethyl ester
Molecular Formula C₃₄H₅₂N₂O₄C₆₀H₈₀O₁₂
Molecular Weight 552.79 g/mol 993.27 g/mol
log KpotNa+, K+ -2.2-2.1
log KpotNa+, Li+ -3.0Data Not Available
log KpotNa+, Ca2+ -3.7Data Not Available
log KpotNa+, Mg2+ -4.0Data Not Available
Response Time Typically < 30 secondsTypically < 30 seconds
Linear Concentration Range ~10⁻⁵ to 10⁻¹ M~10⁻⁵ to 10⁻¹ M

Note: The selectivity coefficient (log KpotNa+,M) is a measure of an ionophore's preference for sodium ions (Na+) over an interfering ion (M). A more negative value indicates a higher selectivity for Na+.

Deep Dive: A Comparative Analysis

Selectivity: A Critical Differentiator

The selectivity of an ionophore is arguably its most critical performance characteristic. It dictates the sensor's ability to accurately measure the target ion in a complex sample matrix containing various other ions. The potentiometric selectivity coefficient (KpotNa+,M) is the standard measure of this preference.

Based on available data, both this compound and Sodium Ionophore X exhibit excellent selectivity for sodium ions over potassium ions, with log KpotNa+, K+ values of -2.2 and -2.1, respectively. This indicates a more than 100-fold preference for sodium over potassium.

Structural and Mechanistic Considerations

The differing chemical structures of the two ionophores underpin their performance characteristics.

  • This compound (ETH 2120) is a neutral carrier with a flexible structure that can conform around the sodium ion, creating a coordination sphere that facilitates its transport across the lipophilic membrane of the ISE.

  • Sodium Ionophore X is a more rigid, pre-organized calix[1]arene derivative. The "cup-like" structure of the calixarene provides a specific binding site for the sodium ion, contributing to its high selectivity.

Experimental Corner: Protocols for Performance Evaluation

To enable researchers to validate and compare the performance of these ionophores in their own laboratories, a detailed experimental protocol for the fabrication and characterization of a sodium-selective PVC membrane electrode is provided below.

Fabrication of a Sodium Ion-Selective Electrode

Materials:

  • High molecular weight Polyvinyl chloride (PVC)

  • Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS or 2-nitrophenyl octyl ether - NPOE)

  • Sodium Ionophore (this compound or Sodium Ionophore X)

  • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

  • Tetrahydrofuran (THF) - freshly distilled

Procedure:

  • Membrane Cocktail Preparation:

    • Precisely weigh the membrane components. A typical composition is 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and 0.1-0.5% lipophilic salt.

    • Dissolve all components in a minimal amount of THF in a small glass vial.

    • Ensure complete dissolution by gentle swirling or brief sonication.

  • Membrane Casting:

    • Pour the membrane cocktail into a glass ring (e.g., 2-3 cm diameter) placed on a clean, flat glass plate.

    • Cover the ring with a watch glass to allow for slow evaporation of the THF. This process typically takes 24-48 hours at room temperature.

  • Electrode Assembly:

    • Once the membrane is dry and transparent, carefully cut a small disc (e.g., 5-7 mm diameter) from the cast film.

    • Mount the membrane disc into an electrode body (e.g., a PVC or glass tube).

    • Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl).

    • Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

Characterization of the Ion-Selective Electrode

1. Calibration:

  • Prepare a series of standard sodium chloride (NaCl) solutions of known concentrations (e.g., 10⁻⁶ M to 10⁻¹ M).

  • Immerse the fabricated sodium-selective electrode and a suitable external reference electrode in each standard solution, starting from the lowest concentration.

  • Record the potential (in millivolts) after the reading stabilizes.

  • Plot the potential (E) versus the logarithm of the sodium ion activity (log aNa+). The slope of the linear portion of the calibration curve should be close to the Nernstian value of 59.2 mV per decade at 25°C.

2. Determination of Selectivity Coefficients (Fixed Interference Method):

  • Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M KCl) and varying concentrations of the primary ion (NaCl, e.g., 10⁻⁶ M to 10⁻¹ M).

  • Measure the potential of the electrode in these mixed solutions.

  • Plot the potential versus the logarithm of the sodium ion activity.

  • The selectivity coefficient is calculated from the intersection of the extrapolated linear portions of the calibration curve for the primary ion and the mixed solution curve.

Visualizing the Workflow

To further clarify the experimental process and the logic of comparison, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Membrane Preparation cluster_assembly Electrode Assembly cluster_char Characterization Weigh Weigh Components (PVC, Plasticizer, Ionophore) Dissolve Dissolve in THF Weigh->Dissolve Cast Cast Membrane Dissolve->Cast Dry Dry Membrane Cast->Dry Cut Cut Membrane Disc Dry->Cut Mount Mount in Electrode Body Cut->Mount Fill Fill with Internal Solution Mount->Fill Insert Insert Internal Reference Fill->Insert Calibrate Calibrate with Standard Solutions Insert->Calibrate Selectivity Determine Selectivity (Fixed Interference Method) Calibrate->Selectivity ComparisonLogic cluster_criteria Performance Criteria cluster_ionophores Ionophores Under Comparison Ionophore Ionophore Selection IonophoreIII This compound Ionophore->IonophoreIII IonophoreX Sodium Ionophore X Ionophore->IonophoreX Selectivity Selectivity (log Kpot) Response Response Time Linearity Linear Range Stability Long-term Stability IonophoreIII->Selectivity IonophoreIII->Response IonophoreIII->Linearity IonophoreIII->Stability IonophoreX->Selectivity IonophoreX->Response IonophoreX->Linearity IonophoreX->Stability

References

A Comparative Analysis of Sodium Ionophore III: Selectivity and Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sodium Ionophore III (also known as ETH 2120) with other commercially available sodium ionophores. The selection of an appropriate ionophore is critical for the development of accurate and selective sodium sensors in a variety of applications, including clinical diagnostics, environmental monitoring, and pharmaceutical research. This document summarizes key performance data, details experimental methodologies for selectivity determination, and provides visualizations to clarify complex processes.

Performance Comparison of Sodium Ionophores

The primary measure of a sodium ionophore's performance is its selectivity for sodium ions (Na⁺) over other competing cations commonly found in biological and environmental samples. This selectivity is quantified by the potentiometric selectivity coefficient (logKpotNa,M), where a more negative value indicates a stronger preference for Na⁺ over the interfering ion (M).

The following table summarizes the potentiometric selectivity coefficients for this compound and several alternative sodium ionophores.

IonophoreInterfering Ion (M)logKpotNa,M
This compound (ETH 2120) K⁺Data not readily available in comparative studies
Li⁺Data not readily available in comparative studies
Ca²⁺Data not readily available in comparative studies
Mg²⁺Data not readily available in comparative studies
ETH 227 K⁺-2.1[1]
Li⁺-3.5[1]
Ca²⁺-3.8[1]
Mg²⁺-4.2[1]
Sodium Ionophore IV (DD-16-C-5) K⁺> -3.0 (over 1000 times more selective for Na⁺)[2]
Other alkali and alkaline earth metalsHigh selectivity for Na⁺
Sodium Ionophore VI K⁺-2.5
Li⁺-3.4
Ca²⁺-4.1
Mg²⁺-4.3
Sodium Ionophore X K⁺-3.0
Ca²⁺, Mg²⁺, NH₄⁺Remarkable selectivity against these ions

Note: The selectivity of an ionophore can be influenced by the composition of the ion-selective membrane and the experimental conditions under which it is measured.

Experimental Protocols for Determining Ionophore Selectivity

The potentiometric selectivity coefficients presented in this guide are typically determined using ion-selective electrodes (ISEs). The following are detailed methodologies for two common experimental protocols.

Fixed Interference Method (FIM)

The FIM is a widely used method for determining the selectivity of ion-selective electrodes.

a. Preparation of the Ion-Selective Membrane:

  • A membrane cocktail is prepared by dissolving the sodium ionophore, a polymer matrix (e.g., high molecular weight PVC), a plasticizer (e.g., dioctyl sebacate), and a lipophilic salt in a volatile solvent like tetrahydrofuran (THF).

  • The mixture is poured into a casting ring on a clean glass plate and the solvent is allowed to evaporate slowly, resulting in a thin, uniform membrane.

  • Small discs are cut from the membrane to be incorporated into the electrode body.

b. Assembly of the Ion-Selective Electrode:

  • The membrane disc is mounted at the end of an electrode body.

  • The electrode is filled with an internal filling solution containing a fixed concentration of sodium chloride (e.g., 0.1 M NaCl).

  • An internal reference electrode (e.g., Ag/AgCl) is immersed in the filling solution.

  • The assembled electrode is conditioned by soaking in a 0.1 M NaCl solution for several hours.

c. Measurement Procedure:

  • A series of solutions are prepared, each containing a fixed concentration of the interfering ion (e.g., 0.1 M KCl) and varying concentrations of the primary ion (NaCl).

  • The potential of the ISE is measured in each of these solutions against an external reference electrode.

  • The measured potentials are plotted against the logarithm of the sodium ion activity.

  • A separate calibration curve is generated for the primary ion in the absence of the interfering ion.

  • The selectivity coefficient is calculated from the intersection of the two linear portions of the calibration curves.

Separate Solution Method (SSM)

The SSM is another common method for determining selectivity coefficients.

a. Electrode Preparation: The ion-selective membrane and electrode are prepared and assembled as described in the FIM protocol.

b. Measurement Procedure:

  • Separate solutions of the primary ion (e.g., 0.1 M NaCl) and the interfering ion (e.g., 0.1 M KCl) are prepared.

  • The potential of the ISE is measured in each solution against a reference electrode.

  • The selectivity coefficient is calculated using the Nikolsky-Eisenman equation, which relates the potential difference to the activities of the two ions.

Visualizing the Ionophore Selection Process

The selection of an appropriate ionophore is a critical decision in the development of a sodium-selective sensor. The following diagram illustrates the logical workflow for comparing and selecting a sodium ionophore based on key performance metrics.

cluster_0 Ionophore Selection Workflow Define_Req Define Sensor Requirements (e.g., Sample Matrix, Required Selectivity) Identify_Alts Identify Alternative Ionophores (e.g., this compound, IV, X) Define_Req->Identify_Alts Input Gather_Data Gather Selectivity Data (logKpot values) Identify_Alts->Gather_Data Input Compare_Perf Compare Performance (Selectivity, Linearity, Response Time) Gather_Data->Compare_Perf Data Select_Opt Select Optimal Ionophore Compare_Perf->Select_Opt Decision cluster_membrane Lipid Bilayer Membrane cluster_aqueous Aqueous Solution cluster_internal Internal Solution Ionophore Ionophore Ionophore_Na Ionophore-Na⁺ Complex Na_in Na⁺ Ionophore_Na->Na_in Release Na_out Na⁺ Na_out->Ionophore Binding K_out K⁺ K_out->Ionophore Low Affinity

References

comparing ETH2120 to fluorescent sodium dyes like SBFI

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to a Sodium Ionophore (ETH2120) and a Fluorescent Sodium Dye (SBFI) for Researchers

For researchers, scientists, and professionals in drug development, the precise manipulation and measurement of intracellular sodium (Na⁺) concentrations are crucial for understanding a myriad of physiological and pathophysiological processes. This guide provides a detailed comparison of two distinct molecular tools used in these studies: ETH2120, a sodium ionophore, and Sodium-Binding Benzofuran Isophthalate (SBFI), a fluorescent sodium indicator. While both pertain to the study of sodium ions, their mechanisms and applications are fundamentally different.

Section 1: Quantitative Data Summary

The following table summarizes the key performance and spectral characteristics of SBFI and provides a brief comparison with other common fluorescent sodium indicators. It is important to note that as an ionophore, ETH2120 does not have comparable quantitative metrics like a dissociation constant (Kd) or quantum yield for measurement; its function is to transport ions across membranes.

Table 1: Comparison of Fluorescent Sodium Indicators

FeatureSBFISodium GreenCoroNa GreenING-2 (Asante Sodium Green)
Indicator Type RatiometricNon-ratiometricNon-ratiometricNon-ratiometric
Excitation Wavelength(s) ~340 nm (Na⁺-bound) / ~380 nm (Na⁺-free)[1][2]~488 nm[3]~492 nm[3]~525 nm[2]
Emission Wavelength ~505 nmN/A~516 nm~545 nm
Dissociation Constant (Kd) for Na⁺ 7.4 mM - 20 mM6 mM (K⁺-free), 21 mM (with K⁺)N/A~20 mM
Selectivity (Na⁺ over K⁺) ~18-fold~41-foldN/AN/A
Quantum Yield 0.080.2N/AN/A
Key Advantages Ratiometric nature minimizes effects of photobleaching, dye loading, and cell morphologyHigh quantum yield and selectivitySuitable for confocal microscopyConsidered a best-in-class sensor, replacing older dyes
Key Disadvantages Low brightness (low quantum yield)Non-ratiometricNon-ratiometricNon-ratiometric

Section 2: Functional Comparison: Ionophore vs. Fluorescent Indicator

ETH2120 (Sodium Ionophore III)

ETH2120 is a neutral ionophore that is highly selective for sodium ions. Its primary role in a research setting is to facilitate the transport of Na⁺ across biological membranes, including the plasma membrane and organellar membranes. This allows researchers to experimentally manipulate the intracellular sodium concentration, either by increasing it when the extracellular Na⁺ concentration is high or by dissipating an existing Na⁺ gradient. Therefore, ETH2120 is a tool for actively altering cellular conditions to study the downstream effects of changes in sodium homeostasis. It is also utilized in the construction of sodium-selective electrodes for measuring sodium activity in various biological fluids like blood serum and plasma.

SBFI (Sodium-Binding Benzofuran Isophthalate)

In contrast, SBFI is a fluorescent indicator dye designed to measure intracellular sodium concentrations. It is cell-permeant in its acetoxymethyl (AM) ester form (SBFI-AM), which allows it to be loaded into live cells. Once inside the cell, cellular esterases cleave the AM group, trapping the dye in its active, membrane-impermeant form. SBFI is a ratiometric dye, meaning that the ratio of its fluorescence intensity at two different excitation wavelengths changes upon binding to Na⁺. This ratiometric property is a significant advantage as it provides a more quantitative and reliable measurement of ion concentrations, being less susceptible to variations in dye concentration, cell thickness, or photobleaching.

Section 3: Experimental Protocols and Methodologies

Experimental Protocol for Measuring Intracellular Sodium using SBFI-AM

This protocol provides a general guideline for loading cells with SBFI-AM and measuring intracellular sodium. Optimization may be required for specific cell types and experimental conditions.

  • Reagent Preparation:

    • Prepare a stock solution of SBFI-AM in anhydrous dimethyl sulfoxide (DMSO).

    • Prepare a loading buffer, which is typically a physiological saline solution (e.g., Hanks' Balanced Salt Solution or a similar buffer) buffered to physiological pH.

  • Cell Loading:

    • Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes).

    • Remove the culture medium and wash the cells with the loading buffer.

    • Dilute the SBFI-AM stock solution into the loading buffer to a final concentration typically in the range of 5-10 µM. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye loading.

    • Incubate the cells with the SBFI-AM loading solution for a period of 30-60 minutes at a controlled temperature (e.g., 37°C).

    • After incubation, wash the cells with fresh loading buffer to remove extracellular dye.

    • Allow the cells to de-esterify the dye for approximately 30 minutes before imaging.

  • Fluorescence Imaging and Measurement:

    • Mount the cells on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~505 nm.

    • The ratio of the fluorescence intensities (F340/F380) is then calculated. An increase in this ratio corresponds to an increase in intracellular sodium concentration.

  • Calibration:

    • To obtain quantitative measurements of intracellular Na⁺, an in situ calibration is necessary. This is typically performed at the end of the experiment.

    • Cells are exposed to calibration solutions containing varying known concentrations of Na⁺ in the presence of ionophores (e.g., gramicidin and monensin) that equilibrate the intracellular and extracellular Na⁺ concentrations.

    • A calibration curve of the fluorescence ratio versus Na⁺ concentration is generated, from which the experimental ratios can be converted to absolute sodium concentrations.

Experimental Protocol for Manipulating Intracellular Sodium using ETH2120

This protocol provides a general method for using ETH2120 to alter intracellular sodium levels.

  • Reagent Preparation:

    • Prepare a stock solution of ETH2120 in a suitable solvent, such as DMSO.

  • Cell Treatment:

    • Culture cells as required for the specific experiment.

    • Prepare a physiological buffer with the desired extracellular sodium concentration.

    • Dilute the ETH2120 stock solution into the buffer to the desired final concentration (e.g., 20 µM).

    • Incubate the cells with the ETH2120-containing solution. The duration of incubation will depend on the desired effect and the cell type.

    • The effect of ETH2120 on intracellular sodium can be monitored using a sodium indicator like SBFI or by measuring downstream cellular responses. For example, preincubation of cells with ETH2120 has been shown to stimulate caffeate reduction and abolish ATP synthesis in certain bacteria.

Section 4: Visualizing Experimental Workflows

The following diagrams illustrate the conceptual workflows for using a fluorescent sodium indicator and a sodium ionophore.

experimental_workflow_sbfi cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Cultured Cells loading Incubate with SBFI-AM start->loading wash Wash to Remove Excess Dye loading->wash deester De-esterification wash->deester excite340 Excite at 340 nm deester->excite340 excite380 Excite at 380 nm deester->excite380 emit505 Collect Emission at 505 nm excite340->emit505 excite380->emit505 ratio Calculate F340/F380 Ratio emit505->ratio calibration In Situ Calibration ratio->calibration concentration Determine [Na⁺]i calibration->concentration

Caption: Workflow for intracellular sodium measurement using SBFI.

experimental_workflow_eth2120 cluster_treatment Cell Treatment cluster_sodium_flux Sodium Flux cluster_outcome Outcome Measurement start Cultured Cells treatment Incubate with ETH2120 start->treatment na_flux Na⁺ Flux Across Membrane treatment->na_flux measure_response Measure Downstream Cellular Response na_flux->measure_response

Caption: Workflow for manipulating intracellular sodium using ETH2120.

Conclusion

References

Validating Sodium Ionophore Efficacy: A Comparative Guide Using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficacy and mechanism of action of ionophores is critical for applications ranging from neuroscience to cardiology. This guide provides a comparative analysis of Sodium Ionophore III and its alternatives, with a focus on validation using the gold-standard patch clamp technique. While direct comparative patch-clamp data for this compound remains limited in publicly available literature, this guide leverages available data for other well-characterized sodium ionophores, like Monensin, to provide a framework for evaluation.

Performance Comparison of Sodium Ionophores

The efficacy of a sodium ionophore is determined by its ability to facilitate the transport of sodium ions across a lipid membrane, leading to changes in membrane potential and ionic currents. Patch clamp electrophysiology allows for the direct measurement of these changes, providing quantitative data on ionophore activity.

IonophoreCell TypeConcentrationKey Patch Clamp FindingsReference
This compound --No direct patch-clamp data on induced currents available in the reviewed literature. It is primarily characterized for its use in ion-selective electrodes.[1][2][3][4]-
Monensin Guinea Pig Ventricular Myocytes10 µM- Decreased sodium current (INa) and L-type calcium current (ICa). - Shortened action potential duration.[5]
Cardiac Purkinje Fibers10 µM- Shifted holding current at -40 mV outwardly. - Increased transient outward current (Ito). - Attenuated the hyperpolarization-activated inward current (If).
Gramicidin VariousVariousPrimarily used in perforated patch clamp to maintain endogenous intracellular chloride concentrations; quantitative data on induced sodium currents is not the focus of the reviewed studies.-
Sodium Ionophore I, II, IV, V, VI, X --No direct patch-clamp data on induced currents available in the reviewed literature. These are primarily referenced in the context of ion-selective electrodes.-

Note: The table highlights the current gap in publicly available, direct comparative studies of these ionophores using patch clamp techniques to measure induced ionic currents. The data for Monensin provides an example of the types of parameters that can be evaluated.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below is a generalized protocol for validating the efficacy of a sodium ionophore using whole-cell patch clamp.

Cell Preparation
  • Cell Culture: Culture a suitable cell line (e.g., HEK293, CHO, or primary neurons/cardiomyocytes) expressing a low endogenous sodium conductance to ensure that the measured currents are primarily due to the ionophore.

  • Dissociation: On the day of the experiment, dissociate the cells from the culture dish using a gentle enzymatic solution (e.g., TrypLE™ Express) to obtain a single-cell suspension.

  • Plating: Plate the dissociated cells onto glass coverslips pre-coated with an appropriate substrate (e.g., poly-L-lysine) to promote adhesion. Allow the cells to adhere for at least 30 minutes before recording.

Solutions
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.

Patch Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular voltage and measurement of the total membrane current.

  • Data Acquisition:

    • Voltage Clamp Mode: Clamp the cell membrane at a holding potential of -70 mV.

    • Ionophore Application: Perfuse the external solution containing the desired concentration of the sodium ionophore onto the cell.

    • Current Measurement: Record the ionophore-induced current. The current can be measured at the holding potential or in response to voltage steps to characterize its voltage-dependence.

    • Dose-Response: Apply a range of ionophore concentrations to determine the dose-response relationship and the EC50.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying biological mechanisms.

experimental_workflow cluster_prep Cell Preparation cluster_patch Patch Clamp Electrophysiology cluster_data Data Analysis cell_culture Cell Culture dissociation Dissociation cell_culture->dissociation plating Plating on Coverslip dissociation->plating giga_seal Giga-seal Formation plating->giga_seal pipette Pipette Fabrication & Filling pipette->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell recording Current Recording whole_cell->recording application Ionophore Application recording->application dose_response Dose-Response Curve application->dose_response efficacy Efficacy Determination (EC50) dose_response->efficacy

Caption: Experimental workflow for validating sodium ionophore efficacy using patch clamp.

signaling_pathway ionophore Sodium Ionophore membrane Cell Membrane ionophore->membrane embeds in na_in Na+ (intracellular) membrane->na_in facilitates transport na_out Na+ (extracellular) na_out->ionophore depolarization Membrane Depolarization na_in->depolarization downstream Downstream Cellular Effects depolarization->downstream

Caption: Signaling pathway of a sodium ionophore leading to membrane depolarization.

References

quantitative analysis of Sodium ionophore III-mediated transport

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Sodium Ionophore III-Mediated Transport: A Quantitative Comparison with Alternative Ionophores

For researchers, scientists, and drug development professionals, the selection of an appropriate ionophore is critical for accurately manipulating and monitoring sodium ion (Na⁺) concentrations in experimental systems. This guide provides a detailed quantitative analysis of this compound (also known as ETH 2120), a carrier ionophore, and compares its performance with three common alternatives: Monensin, Nystatin, and Gramicidin A. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of transport mechanisms and experimental workflows.

Comparison of Sodium Ionophore Performance

The efficacy of a sodium ionophore is determined by its mechanism of action, ion selectivity, transport rate, and the effective concentration required to elicit a response. The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that experimental conditions can significantly influence these parameters.

Table 1: General Characteristics and Mechanism of Action

IonophoreTypeMechanism of Action
This compound (ETH 2120) Mobile CarrierBinds to Na⁺ and transports it across a lipid membrane down its electrochemical gradient.[1]
Monensin Mobile Carrier (Antiporter)Facilitates the electroneutral exchange of Na⁺ for H⁺ across a membrane.[2]
Nystatin Channel FormerForms pores or channels in membranes, allowing the passage of monovalent cations like Na⁺ and K⁺.[1][3]
Gramicidin A Channel FormerForms transmembrane channels that are highly selective for monovalent cations.[4]

Table 2: Quantitative Performance Comparison of Sodium Ionophores

ParameterThis compound (ETH 2120)MonensinNystatinGramicidin A
Na⁺/K⁺ Selectivity (log KpotNa,K) Data not availableSelective for Na⁺ at low concentrationsForms non-selective pores for Na⁺ and K⁺Permeable to both Na⁺ and K⁺
Transport Rate Data not availableData not available~2 x 10⁴ ions/second (per channel)~0.5 pS conductance (10 mM NaCl)
Effective Concentration 50 µg/mL in some cell-based assays1 µM in some cell-based assays15 µg/mL in some cell-based assays1 µM in some cell-based assays

Experimental Protocols

The quantitative data presented above are typically obtained through a variety of specialized experimental techniques. Below are detailed protocols for three key methods used to characterize ionophore-mediated transport.

Protocol 1: Determination of Ion Selectivity using Ion-Selective Electrodes (ISE)

This method is used to determine the preference of an ionophore for a primary ion (e.g., Na⁺) over an interfering ion (e.g., K⁺). The selectivity coefficient (KpotNa,K) is a quantitative measure of this preference.

Materials:

  • Ion-selective electrode (ISE) body

  • Reference electrode

  • High-impedance millivoltmeter

  • PVC membrane containing:

    • This compound (or other ionophore)

    • Poly(vinyl chloride) (PVC)

    • Plasticizer (e.g., dioctyl sebacate)

    • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate)

  • Tetrahydrofuran (THF)

  • Solutions of NaCl and KCl of varying concentrations

Procedure:

  • Membrane Preparation: Dissolve the ionophore, PVC, plasticizer, and lipophilic salt in THF to form a homogenous "cocktail".

  • Membrane Casting: Pour the cocktail into a glass ring on a smooth glass plate and allow the THF to evaporate slowly over 24-48 hours to form a thin, flexible membrane.

  • Electrode Assembly: Cut a small disc from the membrane and mount it in the ISE body. Fill the electrode with an internal filling solution (e.g., 0.1 M NaCl).

  • Calibration:

    • Immerse the ISE and a reference electrode in a series of standard NaCl solutions of known concentrations (e.g., 10⁻⁶ M to 1 M).

    • Record the potential (in mV) at each concentration.

    • Plot the potential versus the logarithm of the NaCl activity to generate a calibration curve.

  • Selectivity Measurement (Separate Solution Method):

    • Measure the potential of the ISE in a solution of the primary ion (e.g., 0.1 M NaCl).

    • Thoroughly rinse the electrode and then measure the potential in a solution of the interfering ion of the same concentration (e.g., 0.1 M KCl).

    • Calculate the selectivity coefficient using the Nikolsky-Eisenman equation.

Protocol 2: Fluorescence-Based Ion Transport Assay in Liposomes

This assay measures the transport of ions across a lipid bilayer by an ionophore, using a fluorescent dye that is sensitive to the transported ion or a secondary ion flux.

Materials:

  • Lipids (e.g., POPC, POPG)

  • Ionophore of interest

  • Fluorescent dye (e.g., Calcein for quenching assays, or a pH-sensitive dye like ACMA for H⁺ counter-transport assays)

  • Size-exclusion chromatography column

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve lipids in chloroform, evaporate the solvent to form a thin lipid film.

    • Hydrate the film with a buffer containing the fluorescent dye, leading to the formation of multilamellar vesicles (MLVs).

    • Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Dye Removal: Separate the dye-loaded liposomes from the free dye in the external solution using a size-exclusion chromatography column.

  • Transport Assay (using a pH-sensitive dye like ACMA):

    • Reconstitute the ionophore into the liposomes containing a high concentration of the ion of interest (e.g., 150 mM NaCl).

    • Dilute the proteoliposomes into a buffer with a low concentration of the ion and containing the pH-sensitive dye ACMA. This creates an outward-directed gradient for the ion.

    • Add a protonophore (e.g., CCCP) to allow H⁺ to move across the membrane to compensate for the charge imbalance created by the ionophore-mediated Na⁺ efflux.

    • Monitor the fluorescence of ACMA over time. The efflux of Na⁺ will be coupled to an influx of H⁺, which quenches the ACMA fluorescence. The rate of fluorescence quenching is proportional to the rate of Na⁺ transport.

Protocol 3: Single-Channel Recording using Planar Lipid Bilayer Electrophysiology

This technique is particularly suited for channel-forming ionophores like Gramicidin A and Nystatin, allowing for the direct measurement of ion flow through a single channel.

Materials:

  • Planar lipid bilayer apparatus

  • Ag/AgCl electrodes

  • Low-noise patch-clamp amplifier and data acquisition system

  • Lipid solution (e.g., DPhPC in n-decane)

  • Aqueous electrolyte solutions (e.g., NaCl, KCl)

  • Ionophore solution

Procedure:

  • Bilayer Formation: A lipid bilayer is formed across a small aperture separating two aqueous compartments.

  • Ionophore Incorporation: The channel-forming ionophore is added to one or both of the aqueous compartments. The ionophore will spontaneously insert into the bilayer.

  • Data Recording:

    • A transmembrane potential is applied using the Ag/AgCl electrodes and the patch-clamp amplifier.

    • The amplifier records the ionic current flowing through the bilayer.

    • The spontaneous insertion and dimerization (in the case of Gramicidin A) of the ionophore to form a channel will result in step-like increases in the recorded current.

  • Data Analysis:

    • The amplitude of these current steps at a given voltage corresponds to the single-channel conductance.

    • By performing experiments with different ions (e.g., Na⁺ vs. K⁺), the permeability ratio can be determined from the reversal potential under bi-ionic conditions.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanisms of ion transport and experimental workflows.

Mechanism of Ion Transport by Different Ionophores cluster_0 Mobile Carrier (this compound, Monensin) cluster_1 Channel Former (Nystatin, Gramicidin A) Ionophore_C Ionophore Complex_C Ionophore-Na+ Complex Ionophore_C->Complex_C Binds Na+ Ion_C Na+ Ion_C->Ionophore_C Membrane_C Lipid Bilayer Complex_C->Membrane_C Diffuses across Membrane_C->Ionophore_C Releases Na+ Monomer1 Monomer Channel Transmembrane Channel Monomer1->Channel Monomer2 Monomer Monomer2->Channel Membrane_F Lipid Bilayer Ion_F Na+ Ion_F->Channel Passes through

Caption: Mechanisms of mobile carrier and channel-forming ionophores.

Workflow for Ion-Selective Electrode (ISE) Measurement Start Prepare Membrane Cocktail (Ionophore, PVC, Plasticizer) Cast_Membrane Cast Membrane and Allow Solvent to Evaporate Start->Cast_Membrane Assemble_Electrode Assemble Ion-Selective Electrode Cast_Membrane->Assemble_Electrode Calibrate Calibrate with Standard Solutions of Primary Ion (Na+) Assemble_Electrode->Calibrate Measure_Primary Measure Potential in Primary Ion Solution Calibrate->Measure_Primary Measure_Interfering Measure Potential in Interfering Ion Solution (K+) Measure_Primary->Measure_Interfering Calculate Calculate Selectivity Coefficient (log KpotNa,K) Measure_Interfering->Calculate

Caption: Workflow for determining ionophore selectivity using an ISE.

Fluorescence-Based Liposome Flux Assay Workflow Start Prepare Liposomes with Entrapped Fluorescent Dye Reconstitute Reconstitute Ionophore into Liposomes Start->Reconstitute Gradient Establish Ion Gradient Across Liposome Membrane Reconstitute->Gradient Monitor Monitor Fluorescence Change Over Time in a Fluorometer Gradient->Monitor Analyze Analyze Rate of Fluorescence Change to Determine Transport Rate Monitor->Analyze

Caption: General workflow for a fluorescence-based ion transport assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Sodium Ionophore III: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical reagents is a critical component of operational safety and environmental responsibility. Sodium Ionophore III, a key compound in various experimental protocols, requires meticulous handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) as a substance that may cause respiratory irritation.[1][2][3] Adherence to appropriate safety protocols is therefore mandatory to mitigate any risk of exposure.

Hazard ClassificationGHS CodeDescriptionPersonal Protective Equipment (PPE)
Specific target organ toxicity, single exposureSTOT SE 3May cause respiratory irritation[1][2]Dust mask (type N95 or equivalent), Eyeshields, Gloves

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste collection to final removal by a certified hazardous waste contractor.

Personal Protective Equipment (PPE) and Preparation

Before beginning any disposal procedures, it is imperative to be outfitted with the correct personal protective equipment. This includes a dust mask (N95 or equivalent), chemical-resistant gloves, and safety goggles or a face shield to prevent inhalation of airborne particles and contact with skin and eyes. Ensure that the designated waste accumulation area is well-ventilated.

Waste Segregation and Containment

All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and any absorbent materials used for spills, must be segregated from general laboratory waste.

  • Solid Waste: Place all solid waste, including residual powder and contaminated disposables, into a clearly labeled, leak-proof, and sealable hazardous waste container.

  • Liquid Waste: For solutions containing this compound, transfer them to a designated, sealed, and labeled hazardous waste container for liquids. Do not mix with other incompatible chemical waste streams.

Labeling of Hazardous Waste Containers

Proper labeling of waste containers is crucial for safety and regulatory compliance. Each container must be clearly marked with a "Hazardous Waste" label that includes:

  • The full chemical name: "this compound" or "N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide".

  • The specific hazard statement: "Warning: May cause respiratory irritation".

  • The date when the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent any potential chemical reactions.

Arranging for Professional Disposal

The disposal of this compound must be handled by a licensed and certified hazardous waste disposal contractor. It is the responsibility of the laboratory or institution to arrange for the collection and transportation of the hazardous waste.

  • Documentation: A hazardous waste manifest must be completed. This legal document tracks the waste from its point of generation to its final disposal facility. The manifest includes details about the waste composition, quantity, and the parties involved in its transport and disposal.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste contractor to schedule a pickup.

Disposal Workflow Diagram

The following diagram illustrates the key stages in the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (PPE) Segregate Segregate Solid & Liquid Waste PPE->Segregate Containerize Place in Labeled Hazardous Waste Containers Segregate->Containerize Store Store in Satellite Accumulation Area (SAA) Containerize->Store Manifest Complete Hazardous Waste Manifest Store->Manifest Pickup Arrange for Professional Disposal Pickup Manifest->Pickup Disposed Transport to Licensed Disposal Facility Pickup->Disposed

Caption: A flowchart outlining the proper disposal procedure for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Ionophore III

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Sodium Ionophore III (also known as ETH 2120). Adherence to these procedures is essential for ensuring the safety of laboratory personnel and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a substance that may cause respiratory irritation. The following table summarizes the key safety and handling information.

ParameterSpecificationSource
GHS Hazard Statement H335: May cause respiratory irritation[1]
GHS Precautionary Statement P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2]
Signal Word Warning[2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Storage Class 11: Combustible Solids[2]
Recommended Storage (Powder) -20°C for up to 3 years
Storage of Stock Solutions -80°C for up to 1 year in solvent

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.

  • Ensure the Safety Data Sheet (SDS) is readily accessible.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Respiratory Protection: A NIOSH-approved N95 dust mask is required to prevent inhalation of the powder.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A lab coat or other protective garment should be worn.

Preparation of Solutions
  • All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use a dedicated set of non-sparking tools (e.g., spatulas) for weighing and transferring the solid.

  • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Consult the product datasheet for solubility information in various solvents. For example, it is soluble in DMSO.

Experimental Use
  • Clearly label all solutions containing this compound with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

  • When using in cell culture or other experimental systems, handle the solutions within a biological safety cabinet if sterility is required.

  • Avoid the generation of aerosols.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to contain the hazard.

Small Spills (Solid or Liquid)
  • Alert others: Immediately notify personnel in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use absorbent pads or other inert material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully scoop the contained material into a clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Large Spills
  • Evacuate the area immediately.

  • Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

First Aid Measures

Immediate action is crucial in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its associated waste is a critical step in the safety protocol. As a hazardous chemical, it must not be disposed of in the regular trash or down the drain.

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, masks), and weighing papers in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps: Any contaminated sharps (e.g., pipette tips, needles) must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure
  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store hazardous waste containers in a designated, secure area, away from incompatible materials, until collection.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical. They will provide information on the proper procedures for waste pickup and disposal in accordance with local, state, and federal regulations.

  • Licensed Disposal Vendor: The ultimate disposal of the hazardous waste will be handled by a licensed hazardous waste disposal company arranged by your institution.

Safe Handling Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Contingency Receive & Inspect Receive & Inspect Don PPE Don PPE Receive & Inspect->Don PPE Proceed if OK Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Prepare Solution Prepare Solution Weigh in Fume Hood->Prepare Solution Experimental Use Experimental Use Prepare Solution->Experimental Use Segregate Waste Segregate Waste Experimental Use->Segregate Waste Spill Spill Experimental Use->Spill Exposure Exposure Experimental Use->Exposure Store for Disposal Store for Disposal Segregate Waste->Store for Disposal EHS Pickup EHS Pickup Store for Disposal->EHS Pickup Spill Response Spill Response Spill->Spill Response First Aid First Aid Exposure->First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sodium ionophore III
Reactant of Route 2
Reactant of Route 2
Sodium ionophore III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.